(R)-(+)-Limonene
Description
(4R)-limonene is an optically active form of limonene having (4R)-configuration. It has a role as a plant metabolite. It is an enantiomer of a (4S)-limonene.
Limonene is common in cosmetic products. As the main odor constituent of citrus (plant family Rutaceae), D-limonene is used in food manufacturing and some medicines, e.g. as a flavoring to mask the bitter taste of alkaloids, and as a fragrant in perfumery.
D-Limonene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
Limonene, (+)- is an oral dietary supplement containing a natural cyclic monoterpene, and a major component of the oil extracted from citrus peels, with potential chemopreventive and antineoplastic activities. Upon oral administration, D-limonene activates aldehyde dehydrogenase 3A1 (ALDH3A1), thereby decreasing aldehyde level. This may protect salivary stem/progenitor cells (SSPCs) from toxic aldehydes and prevent or improve radiation-induced xerostomia. Limonene and its metabolites perillic acid, dihydroperillic acid, uroterpenol and limonene 1,2-diol may also inhibit tumor growth through inhibition of p21-dependent signaling and may induce apoptosis via the induction of the transforming growth factor beta-signaling pathway. In addition, they inhibit post-translational modification of signal transduction proteins, resulting in G1 cell cycle arrest as well as differential expression of cell cycle- and apoptosis-related genes.
A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).
See also: Lemon oil, cold pressed (part of); Eucalyptus Oil (part of); Mandarin oil (part of) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQYMWWDOXHJM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020778 | |
| Record name | D-Limonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | d-Limonene | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |
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| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | d-Limonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C | |
| Record name | D-LIMONENE | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c. | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | d-Limonene | |
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| URL | https://haz-map.com/Agents/695 | |
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| Record name | (D)-LIMONENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (D)-LIMONENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-Limonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843 | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (D)-LIMONENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-Limonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7 | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (D)-LIMONENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19 | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | d-Limonene | |
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| URL | https://haz-map.com/Agents/695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Oil, Colorless liquid or oil | |
CAS No. |
5989-27-5, 65996-98-7 | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (+)-Limonene | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (d)-Limonene | |
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| Record name | Terpenes and Terpenoids, limonene fraction | |
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| Record name | (4R)-limonene | |
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| Record name | D-Limonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIMONENE, (+)- | |
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| Record name | (D)-LIMONENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (+)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-142.4 °F (NTP, 1992), -74 °C, -90 °C | |
| Record name | D-LIMONENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the (R)-(+)-Limonene Biosynthesis Pathway in Citrus
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Limonene is a cyclic monoterpene that constitutes the major component of essential oils in Citrus species, accounting for up to 97% of the total terpene content in orange peels.[1][2] Beyond its characteristic fragrance, limonene exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a molecule of significant interest for pharmaceutical and biotechnological applications.[3][4] This guide provides a comprehensive overview of the this compound biosynthesis pathway in Citrus, detailing the enzymatic steps, genetic regulation, and relevant experimental protocols. Quantitative data on enzyme kinetics and metabolite concentrations are presented to provide a clear comparative reference for researchers.
The Core Biosynthesis Pathway
The biosynthesis of this compound in Citrus is a multi-step process localized within the plastids of specialized secretory cells in the flavedo (the colored outer peel).[5][6] The pathway can be divided into three main stages:
-
Formation of Isoprenoid Precursors via the Methylerythritol 4-Phosphate (MEP) Pathway.
-
Synthesis of the Monoterpene Precursor Geranyl Pyrophosphate (GPP).
-
Cyclization of GPP to form this compound.
The Methylerythritol 4-Phosphate (MEP) Pathway
In plant plastids, the fundamental C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the MEP pathway.[7][8] This pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.[7]
The key enzymatic steps of the MEP pathway are outlined below:
| Step | Enzyme | Abbreviation | Substrate(s) | Product |
| 1 | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Pyruvate + D-Glyceraldehyde 3-P | 1-deoxy-D-xylulose 5-P (DXP) |
| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR (IspC) | DXP | 2-C-methyl-D-erythritol 4-P (MEP) |
| 3 | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT (IspD) | MEP + CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK (IspE) | CDP-ME + ATP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-P (CDP-MEP) |
| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MCS (IspF) | CDP-MEP | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase | HDS (IspG) | MEcPP | (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP) |
| 7 | 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | HDR (IspH) | HMBPP | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |
Table 1: Enzymatic steps of the MEP pathway for isoprenoid precursor synthesis.[8][9]
The expression of DXS is considered a rate-limiting step, representing a key bottleneck for the carbon flux entering the pathway.[10]
Geranyl Pyrophosphate (GPP) Synthesis
Geranyl pyrophosphate (GPP), the direct C10 precursor for all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[6][11] This reaction is catalyzed by Geranyl Pyrophosphate Synthase (GPPS) .
This compound Synthesis
The final and defining step is the cyclization of the linear GPP molecule into the cyclic monoterpene, limonene. This complex stereospecific reaction is catalyzed by This compound Synthase (LS) , a member of the terpene synthase (TPS) family of enzymes.[12] The proposed mechanism involves the ionization of GPP to form a geranyl cation, which then undergoes isomerization to a linalyl pyrophosphate (LPP) intermediate.[13] Subsequent cyclization and proton loss yield the final (+)-limonene product.[11]
References
- 1. Terpene Down-Regulation in Orange Reveals the Role of Fruit Aromas in Mediating Interactions with Insect Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering d‐limonene synthase down‐regulation in orange fruit induces resistance against the fungus Phyllosticta citricarpa through enhanced accumulation of monoterpene alcohols and activation of defence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]
- 6. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]
- 8. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 11. Limonene - Wikipedia [en.wikipedia.org]
- 12. csuchico.edu [csuchico.edu]
- 13. Direct Evidence of an Enzyme-Generated LPP Intermediate in (+)-Limonene Synthase Using a Fluorinated GPP Substrate Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Citrus Scent of Purity: A Technical Guide to the Natural Sources and Extraction of (R)-(+)-Limonene
For Immediate Release
A comprehensive technical guide detailing the primary natural reservoirs and sophisticated extraction methodologies for (R)-(+)-Limonene is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the botanical sources rich in this valuable chiral monoterpene and outlines the intricate processes for its isolation and purification.
This compound, a naturally occurring chiral monoterpene, is the principal component responsible for the characteristic fragrance of citrus fruits.[1] Beyond its aromatic properties, it is a compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its diverse applications, including its use as a green solvent and a precursor for the synthesis of other valuable chemicals. This guide delves into the scientific underpinnings of its natural occurrence and the technical protocols for its extraction.
Natural Abundance of this compound: A Citrus Monopoly
The primary and most commercially viable sources of this compound are the essential oils derived from the peels of various citrus fruits. The (R)-enantiomer is overwhelmingly dominant in these natural extracts. The concentration of this compound can vary depending on the specific citrus species, cultivar, geographical origin, and ripeness at the time of harvest.
| Citrus Species | Scientific Name | This compound Content in Essential Oil (%) | References |
| Sweet Orange | Citrus sinensis | 84.8 - 95.4 | [2] |
| Lemon | Citrus limon | 59.1 - 67.1 | [3] |
| Mandarin | Citrus reticulata | 65.0 - 75.0 | |
| Grapefruit | Citrus paradisi | 84.8 - 95.4 | [2] |
| Lime | Citrus aurantifolia | 42.35 | [4] |
| Bergamot | Citrus bergamia | 30.0 - 50.0 | [5] |
Extraction Methodologies: From Traditional Distillation to Supercritical Fluids
The isolation of this compound from citrus peels is accomplished through several extraction techniques, each with distinct advantages in terms of yield, purity, and environmental impact.
Steam Distillation
A traditional and widely used method, steam distillation is effective for extracting volatile compounds like limonene. The process involves passing steam through the citrus peel material, which vaporizes the essential oils. The mixture of steam and oil vapor is then condensed, and the immiscible limonene is separated from the aqueous phase.
Solvent Extraction
This method utilizes organic solvents to dissolve the essential oils from the citrus peels. Common solvents include hexane and ethanol. The choice of solvent is critical as it influences the extraction efficiency and the purity of the final product. Subsequent removal of the solvent is necessary to obtain the pure limonene.
Supercritical Fluid Extraction (SFE)
A more modern and environmentally friendly technique, SFE employs supercritical carbon dioxide (CO₂) as a solvent. Under specific conditions of temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method offers high selectivity and yields a pure product without solvent residue.
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is an advanced hydrodistillation technique that uses microwave radiation to heat the water and plant material. This rapid heating can lead to a faster extraction process and potentially higher yields compared to conventional steam distillation.
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques.
Protocol for Steam Distillation
-
Material Preparation: Fresh citrus peels are washed and minced or grated to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A distillation flask containing the prepared peels and water is connected to a steam generator and a condenser. A collection vessel is placed at the outlet of the condenser.
-
Distillation: Steam is passed through the citrus peels, causing the volatile essential oils to vaporize along with the water.
-
Condensation: The vapor mixture is cooled in the condenser, returning it to a liquid state.
-
Separation: The collected distillate, consisting of an aqueous layer and an upper layer of essential oil, is separated using a separatory funnel. The top layer, rich in this compound, is collected.
Protocol for Solvent Extraction (Soxhlet)
-
Material Preparation: Dried and ground citrus peels are placed in a thimble made of a porous material.
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted with a flask containing the extraction solvent (e.g., hexane) and a condenser.
-
Extraction: The solvent is heated, and its vapor travels up to the condenser, where it cools and drips down onto the thimble containing the citrus peels. The solvent fills the thimble and extracts the essential oils.
-
Siphoning: Once the solvent reaches a certain level, it is siphoned back into the boiling flask, carrying the extracted limonene with it. This cycle is repeated multiple times to ensure complete extraction.
-
Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the concentrated essential oil.
Protocol for Supercritical CO₂ Extraction
-
Material Preparation: Dried and ground citrus peels are loaded into an extraction vessel.
-
System Pressurization and Heating: The system is pressurized with CO₂ to the desired level (e.g., 10-15 MPa), and the temperature is raised to the supercritical point (e.g., 35-50°C).[6][7]
-
Extraction: Supercritical CO₂ is passed through the extraction vessel, where it dissolves the limonene from the citrus peels.
-
Separation: The CO₂-limonene mixture is then passed into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.
-
Collection: The pure this compound is collected from the bottom of the separator. The CO₂ can be recycled for further extractions.
Protocol for Microwave-Assisted Hydrodistillation (MAHD)
-
Material Preparation: Fresh or dried citrus peels are placed in a flask with a specific volume of water.
-
Apparatus Setup: The flask is placed inside a microwave oven and connected to a Clevenger-type apparatus or a condenser outside the oven.
-
Microwave Irradiation: The mixture is irradiated with microwaves at a set power level (e.g., 225-800 W) for a specific duration (e.g., 60-120 minutes).[8][9]
-
Condensation and Separation: The generated vapor is condensed, and the essential oil is separated from the aqueous phase as in conventional hydrodistillation.
Visualizing the Extraction Workflows
To further elucidate the extraction processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each methodology.
Caption: Workflow of this compound extraction via steam distillation.
Caption: Workflow of this compound extraction using a Soxhlet apparatus.
Caption: Workflow of this compound extraction via supercritical CO₂.
Conclusion
This technical guide provides a foundational understanding of the natural sourcing and extraction of this compound for the scientific community. The prevalence of this compound in citrus peels, combined with advanced extraction technologies, allows for its efficient and sustainable production. The detailed protocols and visual workflows presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug development, and green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. cherylsherbs.com [cherylsherbs.com]
- 3. Citrus limon Essential Oil: Chemical Composition and Selected Biological Properties Focusing on the Antimicrobial (In Vitro, In Situ), Antibiofilm, Insecticidal Activity and Preservative Effect against Salmonella enterica Inoculated in Carrot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lime (Citrus aurantifolia (Christm.) Swingle) Essential Oils: Volatile Compounds, Antioxidant Capacity, and Hypolipidemic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. co2extractionmachine.com [co2extractionmachine.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 9. Microwave-assisted hydrodistillation extraction of essential oil from coriander seeds and evaluation of their composition, antioxidant and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chirality and Optical Rotation of (R)-(+)-Limonene
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical and chiroptical properties of (R)-(+)-Limonene. It delves into the fundamental principles of chirality and optical rotation, presents key quantitative data, outlines detailed experimental protocols for polarimetry, and illustrates the core concepts through a logical diagram.
Introduction to Chirality and Limonene
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, much like a pair of hands. These mirror-image isomers are known as enantiomers.[1] While enantiomers share most physical and chemical properties in achiral environments, they exhibit distinct behaviors when interacting with other chiral entities or with plane-polarized light.[1][2]
Limonene (C₁₀H₁₆), a cyclic monoterpene, is a classic example of a chiral molecule.[1] It exists as two enantiomers: this compound and (S)-(-)-Limonene. The designation "(R)" and "(S)" refers to the absolute configuration of the molecule's stereocenter, determined by the Cahn-Ingold-Prelog priority rules. The "(+)" and "(-)" notation, also known as dextrorotatory and levorotatory, respectively, indicates the direction in which the enantiomer rotates the plane of polarized light, a phenomenon known as optical activity.[3][4]
The two enantiomers of limonene are found in different natural sources. This compound is predominantly found in the peels of citrus fruits like oranges and lemons, giving them their characteristic sweet, citrusy aroma.[5][6] In contrast, (S)-(-)-Limonene is found in plants like pine trees and has a turpentine-like odor.[5] This difference in scent highlights how biological systems, which are themselves chiral, can differentiate between enantiomers.[1]
Physicochemical and Chiroptical Properties
The distinct stereochemistry of this compound and its enantiomer, (S)-(-)-Limonene, gives rise to their characteristic optical rotations. A pair of enantiomers will rotate plane-polarized light by the same magnitude but in opposite directions.[3] The specific rotation ([α]) is a standardized measure of this rotation and is a key physical constant for a chiral substance.
Table 1: Physicochemical Properties of Limonene Enantiomers
| Property | This compound | (S)-(-)-Limonene |
| Synonyms | d-Limonene, (+)-Limonene | l-Limonene, (-)-Limonene |
| CAS Number | 5989-27-5[7] | 5989-54-8 |
| Molecular Formula | C₁₀H₁₆[7] | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol [7] | 136.23 g/mol |
| Appearance | Colorless to pale yellow liquid[8][9] | Colorless liquid |
| Boiling Point | ~176 °C[8] | ~176 °C |
| Density (20°C) | 0.842 g/mL | 0.842 g/mL |
| Refractive Index (n20/D) | 1.470 - 1.476[8] | ~1.473 |
Table 2: Chiroptical Data for Limonene Enantiomers
| Property | This compound | (S)-(-)-Limonene |
| Specific Rotation ([α]D²⁰) | +96° to +126° (neat)[8][9] | -101.3° (19.5°C)[7] |
| Conditions | Sodium D-line (589 nm), 20°C | Sodium D-line (589 nm), 19.5°C |
| Odor | Sweet, citrus-like[1] | Piny, turpentine-like[5] |
Note: The specific rotation values can vary slightly depending on the purity of the sample and the measurement conditions.
Experimental Protocol: Determination of Optical Rotation by Polarimetry
The measurement of optical rotation is performed using an instrument called a polarimeter.[3] This protocol outlines the procedure for determining the specific rotation of this compound.
Principle
A polarimeter measures the angle of rotation caused by an optically active substance when plane-polarized light passes through it. The specific rotation is calculated using Biot's Law:
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed optical rotation in degrees.[2]
-
l is the path length of the sample cell in decimeters (dm).[2]
-
c is the concentration of the sample in grams per milliliter (g/mL) for solutions, or the density in g/mL for neat liquids.[2]
Instrumentation and Materials
-
Instrument: Polarimeter
-
Light Source: Sodium lamp (D-line, 589 nm)
-
Sample Cell: 1 dm path length
-
Reagents:
-
This compound (high purity, ≥96%)
-
Ethanol (spectroscopic grade, for solutions)
-
-
Glassware: Volumetric flasks, pipettes
Experimental Workflow
The following diagram illustrates the general workflow for measuring optical rotation.
Caption: General experimental workflow for polarimetric analysis.
Detailed Procedure
-
Instrument Preparation: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.[10]
-
Blank Measurement:
-
If measuring a solution, fill the polarimeter cell with the pure solvent (e.g., ethanol). If measuring a neat sample, this step is for zeroing the empty, clean cell.
-
Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter.
-
Zero the instrument according to the manufacturer's instructions. This corrects for any optical rotation from the solvent or the cell itself.[10]
-
-
Sample Preparation (for solution):
-
Accurately weigh a specific amount of this compound (e.g., 1.0 g).
-
Dissolve it in a volumetric flask (e.g., 10 mL) with the chosen solvent (e.g., ethanol) to prepare a solution of known concentration (c).
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution (or fill with the neat liquid).
-
Fill the cell with the sample, again ensuring no air bubbles are present.
-
Place the filled cell into the polarimeter.
-
Record the observed optical rotation (α) displayed by the instrument. Also, record the temperature.[10]
-
-
Calculation of Specific Rotation:
-
Use the recorded values in Biot's Law to calculate the specific rotation [α].
-
For a solution: If 1.0 g of limonene was dissolved in 10 mL of ethanol (c = 0.1 g/mL) and the observed rotation in a 1 dm cell was +11.5°, the specific rotation would be: [α] = +11.5° / (1 dm × 0.1 g/mL) = +115°
-
For a neat liquid: Use the density of this compound (c ≈ 0.842 g/mL) in the calculation.
-
Visualization of Chirality and Optical Rotation
The relationship between the enantiomers of limonene and their effect on plane-polarized light is a direct consequence of their three-dimensional structures. They are non-superimposable mirror images, leading to equal but opposite interactions with polarized light.
Caption: Relationship between limonene enantiomers and optical rotation.
Conclusion
This compound serves as an exemplary model for understanding molecular chirality and its measurable effect on plane-polarized light. Its well-defined stereocenter results in a consistent and positive optical rotation, distinguishing it from its levorotatory enantiomer, (S)-(-)-Limonene. The accurate determination of specific rotation via polarimetry is a critical analytical technique in stereochemistry, essential for confirming the absolute configuration and assessing the enantiomeric purity of chiral compounds in research and industry. This guide provides the foundational knowledge and practical protocols necessary for professionals working with this and other chiral molecules.
References
- 1. Citrus science: learn with limonene – scienceinschool.org [scienceinschool.org]
- 2. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. organic chemistry - Help understanding this passage on optical activity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Limonene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5989-27-5・this compound・124-03892・128-03895[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. This compound, 96% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
Spectroscopic characterization of (R)-(+)-Limonene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-(+)-Limonene
Introduction
This compound is a monocyclic monoterpene and a major constituent of the oil of citrus fruit peels.[1][2] As a chiral molecule, its stereochemistry plays a crucial role in its biological activity and sensory properties. Accurate structural elucidation and characterization are paramount for its application in research, drug development, and the food and fragrance industries. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and workflow visualizations are presented to aid researchers and scientists.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its different proton environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~5.40 | m | |
| H-3a, H-3b | ~2.10, ~1.91 | m | |
| H-4 | ~2.08 | m | |
| H-5a, H-5b | ~1.95, ~1.80 | m | |
| H-6a, H-6b | ~2.05 | m | |
| H-7 (CH₃) | ~1.65 | s | |
| H-9a, H-9b | ~4.70 | m | |
| H-10 (CH₃) | ~1.74 | s |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[3][4]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 | ~133.7 |
| C-2 | ~120.7 |
| C-3 | ~30.9 |
| C-4 | ~41.2 |
| C-5 | ~30.5 |
| C-6 | ~27.9 |
| C-7 (CH₃) | ~23.6 |
| C-8 | ~150.0 |
| C-9 (CH₂) | ~108.4 |
| C-10 (CH₃) | ~20.9 |
Note: These values are typical for a CDCl₃ solvent.[3][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2965-2830 | C-H stretch | C-H (alkane) |
| ~1675 | C=C stretch | C=C (endocyclic alkene) |
| ~1644 | C=C stretch | C=C (exocyclic alkene) |
| ~1435 | C-H bend | CH₂ |
| ~1375 | C-H bend | CH₃ |
| ~885 | C-H bend | =CH₂ (out-of-plane) |
Note: The IR spectrum of this compound is characterized by the presence of C-H and C=C stretching and bending vibrations.[2][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 136 | [C₁₀H₁₆]⁺ | Molecular Ion (M⁺) |
| 121 | [M - CH₃]⁺ | Loss of a methyl group |
| 107 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 93 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 68 | [C₅H₈]⁺ | Retro-Diels-Alder fragmentation (Isoprene) |
Note: The base peak in the electron ionization (EI) mass spectrum is often observed at m/z 68, which corresponds to the isoprene fragment resulting from a characteristic retro-Diels-Alder reaction.[2][10][11]
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[12][13][14]
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[13][14][15] The deuterated solvent is necessary for the spectrometer's lock system.[12][13]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[14]
-
Filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.[12][13][16]
-
Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[13][14]
-
Cap the NMR tube securely and label it clearly.[17]
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.[14]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[14]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).[14]
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[13]
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
1. Sample Preparation:
2. Instrument Setup and Data Acquisition:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[19][20]
-
Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[18][19][21]
-
Collect the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[22]
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[21]
3. Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry Protocol (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is around 0.1 to 1 mg/mL.[23]
-
Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[23]
-
Transfer the filtered solution to a GC vial.
2. Instrument Setup and Data Acquisition:
-
The Gas Chromatograph (GC) is coupled to the Mass Spectrometer (MS).
-
Set the GC parameters, including the injection port temperature, column type (a nonpolar column is suitable for limonene), oven temperature program, and carrier gas flow rate (typically helium).
-
Set the MS parameters, including the ionization mode (typically Electron Ionization, EI), mass range to be scanned, and scan speed.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase.[24][25][26]
-
As the separated components elute from the GC column, they enter the MS ion source, where they are ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
3. Data Processing and Analysis:
-
The output is a total ion chromatogram (TIC), which shows the intensity of the signal versus retention time.
-
A mass spectrum is generated for the peak corresponding to limonene in the TIC.
-
Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
-
The fragmentation pattern can be compared to a library of mass spectra (e.g., NIST) for confirmation.[10]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limonene, (-)- | C10H16 | CID 439250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Limonene [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Limonene [webbook.nist.gov]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 17. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 20. emeraldcloudlab.com [emeraldcloudlab.com]
- 21. agilent.com [agilent.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 24. emeraldcloudlab.com [emeraldcloudlab.com]
- 25. Sample preparation GC-MS [scioninstruments.com]
- 26. blamp.sites.truman.edu [blamp.sites.truman.edu]
Quantum Chemical Calculations of (R)-(+)-Limonene: A Technical Guide
(R)-(+)-Limonene, a chiral monoterpene abundantly found in citrus peels, is a molecule of significant interest in the pharmaceutical, fragrance, and renewable materials industries. Its biological activity and chemical versatility make it a valuable chiral building block. Understanding its conformational landscape, electronic properties, and reactivity at a quantum mechanical level is crucial for designing new applications and elucidating its mechanism of action in biological systems. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, summarizing key findings and computational methodologies for researchers, scientists, and drug development professionals.
Conformational Analysis
The conformational flexibility of this compound, primarily due to the rotation of the isopropenyl group relative to the cyclohexene ring, has been a subject of several computational studies. These studies have consistently shown the existence of multiple stable conformers.
A key aspect of limonene's structure is the orientation of the isopropenyl group, which can be either equatorial or axial. Quantum chemical calculations have revealed that the equatorial conformers are energetically more favorable. Within the equatorial orientation, rotation around the C4-C7 bond (connecting the ring to the isopropenyl group) gives rise to distinct rotational isomers (rotamers).
Computational studies using Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) have identified two or three stable equatorial conformers. The relative energies of these conformers are very close, suggesting that they coexist in equilibrium at room temperature.
A conformational study of this compound in the liquid phase identified three stable conformers.[1] These equatorial rotamers exist in an approximate 1:1:1 relative population at ambient temperature.[1] The small energy differences between these conformers are challenging for theoretical methods to predict with high accuracy, but they are crucial for understanding the molecule's overall properties and interactions.[1][2]
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C9–C8–C4–C3) | Relative Energy (kJ/mol) - B3LYP/cc-pVDZ | Relative Energy (kJ/mol) - MP2/cc-pVDZ |
| EQ-1 | 127° | 0.00 | 0.00 |
| EQ-2 | 21° | 1.34 | 2.51 |
| EQ-3 | 245° | 3.18 | 4.18 |
Data sourced from Avilés Moreno et al. (2013).[3]
Caption: Conformational equilibrium of this compound's equatorial rotamers.
Vibrational and Chiroptical Spectroscopy
Quantum chemical calculations are indispensable for interpreting the vibrational spectra (IR and Raman) and vibrational circular dichroism (VCD) spectra of this compound. DFT methods have been successfully used to predict these spectra, which are highly sensitive to the molecule's three-dimensional structure.
By calculating the vibrational frequencies and intensities for each stable conformer and then performing a population-weighted average, a theoretical spectrum can be generated that closely matches experimental data. This approach is essential for assigning the observed spectral bands to specific vibrational modes of the molecule.
A conformational study in the liquid phase of this compound has been carried out, revealing the presence of three conformers using IR, Raman, and VCD spectroscopies, together with quantum chemical calculations.[1] This combined experimental and theoretical approach is powerful for characterizing flexible systems with multiple coexisting conformers.[1]
Electronic Properties and Chemical Reactivity
Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), offer insights into the molecule's susceptibility to electrophilic and nucleophilic attack.
Studies have compared the reactivity of limonene to other monoterpenes like cymene, pinene, thymol, and menthol. Based on the HOMO energy (EHOMO), limonene is more reactive than cymene and menthol but less reactive than thymol and pinene. The analysis of global chemical reactivity descriptors places limonene in the middle of the reactivity scale among these monoterpenes.
Table 2: Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Symbol | Value | Unit |
| HOMO Energy | EHOMO | -6.260 | eV |
| LUMO Energy | ELUMO | 0.418 | eV |
| Energy Gap | ΔE | 6.679 | eV |
| Chemical Potential | µ | -2.921 | eV |
| Chemical Hardness | η | 3.340 | eV |
| Electrophilicity Index | ω | 0.6386 | eV |
| Nucleophilicity Index | N | 3.1078 | eV |
Calculated at the B3LYP/6-311G(d,p) level of theory. Data sourced from El Ouafy et al. (2021).
The molecular electrostatic potential (MEP) map is another crucial tool for understanding molecular interactions, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For limonene, the double bonds are the primary sites for electrophilic attack.
Computational Methodologies
A variety of quantum chemical methods have been employed to study this compound. The choice of method and basis set is a critical factor that influences the accuracy of the results.
Geometry Optimization and Conformational Search
-
Method: Density Functional Theory (DFT) is the most commonly used method. The B3LYP hybrid functional is frequently chosen for its balance of accuracy and computational cost. Møller–Plesset second-order perturbation theory (MP2) has also been used for higher accuracy calculations of conformational energies.
-
Basis Set: Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are widely used. For more accurate energy calculations, correlation-consistent basis sets like cc-pVDZ are employed.
-
Software: The Gaussian suite of programs is a common platform for these calculations.
Calculation of Spectroscopic Properties
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the optimized geometry to predict IR and Raman spectra.
-
VCD Spectra: The calculation of VCD spectra requires the computation of atomic axial and polar tensors, which is a standard feature in many quantum chemistry software packages.
Reactivity Descriptors
-
Global Descriptors: Quantities like chemical potential, hardness, and electrophilicity are calculated from the HOMO and LUMO energies using the finite difference approximation.
Caption: A typical workflow for the computational analysis of this compound.
Applications in Drug Development and Materials Science
The insights gained from quantum chemical calculations of this compound have significant implications for various fields:
-
Drug Development: Understanding the conformational preferences and electronic properties of limonene is crucial for designing derivatives with enhanced biological activity. For instance, computational docking studies can predict the binding affinity of limonene-based compounds to protein targets.
-
Chiral Recognition: The calculated chiroptical properties (e.g., VCD spectra) provide a fingerprint of the (R)-enantiomer, which is valuable for developing methods to determine enantiomeric excess and for studying chiral recognition mechanisms.
-
Reaction Mechanism Elucidation: Quantum chemical calculations can be used to model reaction pathways, such as the oxidation or epoxidation of limonene, to understand the regioselectivity and stereoselectivity of these transformations. This knowledge is vital for developing efficient and selective synthetic routes to valuable derivatives. For example, DFT studies have been used to investigate the hydrolysis of limonene oxide to form limonene-1,2-diol.
-
Materials Science: The properties of polymers and other materials derived from limonene can be predicted and understood through computational modeling of the monomer and its interactions.
References
Thermophysical Properties of Enantiomerically Pure Limonene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limonene, a cyclic monoterpene, is a naturally abundant chiral molecule with two enantiomeric forms: (+)-limonene (d-limonene) and (-)-limonene (l-limonene). These enantiomers, while possessing identical chemical formulas, exhibit distinct olfactory properties and biological activities, making them subjects of significant interest in fields ranging from flavor and fragrance to pharmaceuticals and renewable solvents. A thorough understanding of their thermophysical properties is paramount for their application in scientific research and industrial processes, particularly in drug development where precise control over formulation and delivery is critical. This technical guide provides a comprehensive overview of the core thermophysical properties of enantiomerically pure (+)-limonene and (-)-limonene, complete with experimental protocols and relevant biological pathway diagrams.
Thermophysical Property Data
The following tables summarize the key thermophysical properties of (+)-limonene and (-)-limonene based on available literature data. It is important to note that enantiomers ideally have identical physical properties in a non-chiral environment, such as boiling point, melting point, density, and viscosity. However, reported values may show slight variations due to experimental conditions and sample purity.
Table 1: General Thermophysical Properties of Limonene Enantiomers
| Property | (+)-Limonene (d-Limonene) | (-)-Limonene (l-Limonene) |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol | 136.23 g/mol |
| Boiling Point | 176 - 178 °C (at 760 mmHg)[1][2] | ~176 °C |
| Melting Point | -74.3 °C[3][4] | -74.3 °C[4] |
| Flash Point | 48 °C[2] | 48 °C[4] |
Table 2: Density of Limonene Enantiomers at Various Temperatures
| Temperature (°C) | (+)-Limonene Density (g/cm³) | (-)-Limonene Density (g/cm³) |
| 20 | 0.8411[3][5] | ~0.841 |
| 25 | 0.838 | Not Available |
| 45 | Not Available | Not Available |
| 60 | Not Available | Not Available |
Table 3: Viscosity of Limonene Enantiomers at Various Temperatures
| Temperature (°C) | (+)-Limonene Viscosity (mPa·s) | (-)-Limonene Viscosity (mPa·s) |
| 20 | ~0.92 | Not Available |
| 40 | ~0.67 | Not Available |
| 60 | ~0.51 | Not Available |
Table 4: Refractive Index of Limonene Enantiomers at 20°C
| Enantiomer | Refractive Index (n_D) |
| (+)-Limonene | 1.4727 - 1.4730[2][6] |
| (-)-Limonene | ~1.473 |
Table 5: Heat Capacity of Limonene
| Property | Value | Conditions |
| Molar Heat Capacity (gas) | 249.0 J/mol·K[5] | Not Specified |
| Specific Heat Capacity (encapsulated) | 1.914 J/g°C[7] | Not Specified |
Table 6: Thermal Conductivity of Limonene
| Property | Value | Conditions |
| Thermal Conductivity (encapsulated) | 0.098 W/m°C[7] | Not Specified |
Experimental Protocols
Accurate determination of thermophysical properties is essential for reliable research and development. Below are detailed methodologies for key experiments cited in this guide.
Determination of Boiling Point (Micro-reflux method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Apparatus:
-
Small test tube
-
Thermometer
-
Heating block or oil bath
-
Magnetic stirrer and stir bar (optional)
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of the limonene enantiomer into the test tube.
-
If using a magnetic stirrer, add a small stir bar.
-
Position the test tube in the heating block or oil bath.
-
Suspend the thermometer in the test tube, ensuring the bulb is about 1 cm above the liquid surface to measure the vapor temperature.
-
Gently heat the sample while stirring.
-
Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
The stable temperature at which the reflux ring is maintained is recorded as the boiling point.
Determination of Melting Point (Capillary Method)
This is a standard technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the limonene sample is crystalline (frozen).
-
Finely powder the solid sample using a mortar and pestle.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus or attach it to the thermometer for use with a Thiele tube.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). The range between these two temperatures is the melting point range.
Determination of Density as a Function of Temperature (Pycnometer Method)
A pycnometer allows for precise measurement of the volume of a liquid, which, combined with its mass, yields its density.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m_pyc).
-
Fill the pycnometer with the limonene enantiomer, ensuring no air bubbles are trapped.
-
Insert the stopper and place the pycnometer in the constant temperature water bath set to the desired temperature.
-
Allow the pycnometer and its contents to reach thermal equilibrium. Excess liquid will expand and exit through the capillary.
-
Carefully wipe dry the outside of the pycnometer and weigh it (m_total).
-
The mass of the liquid is m_liq = m_total - m_pyc.
-
The density is calculated as ρ = m_liq / V_pyc, where V_pyc is the calibrated volume of the pycnometer.
-
Repeat the measurement at different temperatures to determine the temperature dependence of the density.
Determination of Viscosity as a Function of Temperature (Falling Sphere Viscometer)
This method is based on Stokes' law and relates the viscosity of a fluid to the terminal velocity of a sphere falling through it.
Apparatus:
-
Falling sphere viscometer
-
Spheres of known density and diameter
-
Constant temperature jacket
-
Stopwatch
-
Thermometer
Procedure:
-
Fill the viscometer tube with the limonene enantiomer and place it in the constant temperature jacket set to the desired temperature.
-
Allow the liquid to reach thermal equilibrium.
-
Release a sphere into the liquid from the top of the tube.
-
Measure the time it takes for the sphere to fall between two marked points on the tube after it has reached terminal velocity.
-
The viscosity (η) can be calculated using the following formula, where 'K' is a constant for the specific sphere and viscometer, ρ_s is the density of the sphere, and ρ_l is the density of the liquid: η = K * (ρ_s - ρ_l) * t.
-
Repeat the measurement at different temperatures to determine the temperature dependence of viscosity.
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Dropper
-
Lens paper and ethanol for cleaning
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prisms are clean and dry.
-
Place a few drops of the limonene enantiomer onto the lower prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
Circulate water from the constant temperature bath through the prisms to maintain a constant temperature.
-
Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale.
Determination of Specific Heat Capacity (Differential Scanning Calorimetry - DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum)
-
Reference pan (empty)
-
Standard material with known heat capacity (e.g., sapphire) for calibration
Procedure:
-
Perform a baseline run with two empty pans to establish the heat flow characteristics of the DSC cell.
-
Perform a calibration run with a known mass of a standard material (e.g., sapphire) in the sample pan.
-
Accurately weigh a small amount of the limonene enantiomer into a sample pan and seal it.
-
Place the sample pan and the reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
The DSC software records the heat flow difference between the sample and the reference.
-
The specific heat capacity (Cp) is calculated from the heat flow signal, the heating rate, and the sample mass, using the calibration data.
Signaling Pathways and Biological Relevance
Limonene enantiomers, particularly (+)-limonene, have been extensively studied for their potential in drug development, most notably for their anticancer properties. The diagrams below, generated using the DOT language, illustrate key signaling pathways modulated by limonene.
Caption: Anticancer mechanisms of limonene.
The above diagram illustrates that limonene exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and autophagy, and the inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). It achieves this by modulating key signaling pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer.
Caption: Simplified metabolic pathway of limonene.
This diagram shows a simplified metabolic pathway of limonene in the body. Limonene is metabolized into several active compounds, including perillyl alcohol and perillic acid, which are believed to contribute significantly to its therapeutic effects. These metabolites are then further processed and eventually excreted. Understanding this pathway is crucial for pharmacokinetic and pharmacodynamic studies in drug development.
Conclusion
This technical guide has provided a detailed overview of the thermophysical properties of enantiomerically pure (+)- and (-)-limonene, along with standardized experimental protocols for their determination. The compiled data and methodologies serve as a valuable resource for researchers and professionals in drug development and other scientific disciplines. The inclusion of diagrams illustrating the biological pathways affected by limonene further enhances the understanding of its therapeutic potential. As research into the applications of limonene continues to expand, a solid foundation of its fundamental physical and chemical characteristics is indispensable for innovation and the development of novel applications.
References
Olfactory perception and receptor binding of (R)-(+)-Limonene
An In-depth Technical Guide to the Olfactory Perception and Receptor Binding of (R)-(+)-Limonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a common monoterpene found in citrus fruits, is widely recognized for its characteristic fresh, orange-like aroma.[1][2][3] The perception of this scent is a complex process initiated by the interaction of this compound with specific olfactory receptors in the nasal epithelium. This technical guide provides a comprehensive overview of the olfactory perception of this compound, the identification and characterization of its primary human olfactory receptor, OR1A1, and the subsequent molecular signaling cascade.[4][5] Detailed experimental protocols for studying these interactions and quantitative binding data are presented to serve as a resource for researchers in olfaction, sensory science, and pharmacology.
Olfactory Perception of this compound
The aroma of this compound is generally described as a pleasant, fresh, orange-like scent.[1][6] However, the perception of its odor is not always straightforward. Studies have shown that the association of this compound with an orange scent can be weak when using highly purified analytical-grade compounds, suggesting that minor components in natural citrus oils may significantly contribute to the characteristic "orange" aroma.[7][8] The less common (S)-(-)-isomer is often described as having a piny, turpentine-like odor.[2][3] This difference in perception between enantiomers highlights the stereospecificity of the olfactory system.
Olfactory Detection Thresholds
The olfactory detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell. For this compound, this threshold is in the parts-per-billion (ppb) range, indicating high sensitivity of the olfactory system to this compound.
| Parameter | Value | Reference |
| Odor Threshold | 200 µg/L | [1] |
| Detection Threshold (with carbon filtration) | 8 ppb | [9] |
| Detection Threshold (without carbon filtration) | 15 ppb | [9] |
Receptor Identification and Characterization
The human olfactory system comprises approximately 400 functional olfactory receptors (ORs), which are members of the G-protein coupled receptor (GPCR) superfamily.[4][10] Through screening assays, the human olfactory receptor OR1A1 has been identified as a key receptor for this compound.[5][11]
OR1A1 is a broadly tuned receptor, meaning it can be activated by a range of different odorant molecules, particularly terpenoids and some sulfur-containing compounds.[5][12] Despite its broad tuning, it exhibits a degree of selectivity. For instance, it responds more strongly to this compound compared to its enantiomer, (S)-(-)-limonene.[5]
Receptor Binding and Signal Transduction
The binding of an odorant molecule like this compound to an olfactory receptor such as OR1A1 initiates a neuronal response through a well-defined signal transduction pathway.[4][12] This process converts the chemical signal of the odorant into an electrical signal that is transmitted to the brain.
-
Binding: this compound binds to the OR1A1 receptor located on the cilia of an olfactory sensory neuron.[13]
-
G-Protein Activation: This binding event causes a conformational change in the OR1A1 receptor, which in turn activates the associated heterotrimeric G-protein, Gαolf.[4]
-
Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, leading to the rapid synthesis of cyclic adenosine monophosphate (cAMP) from ATP.[14]
-
Ion Channel Gating: cAMP acts as a second messenger, binding to and opening cyclic nucleotide-gated (CNG) ion channels.[15]
-
Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, causing depolarization of the olfactory sensory neuron's membrane.[15]
-
Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential. This electrical signal travels along the neuron's axon to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.[13]
Quantitative Analysis of Receptor-Ligand Interaction
The interaction between this compound and OR1A1 can be quantified using dose-response experiments, typically yielding an EC₅₀ value. The EC₅₀ represents the concentration of a ligand that induces a response halfway between the baseline and maximum response.
| Receptor | Ligand | EC₅₀ (µM) | Description | Reference |
| OR1A1 | This compound | 16.1 | Strong agonist | [5] |
| OR1A1 | (S)-(-)-Limonene | 37.1 | Agonist | [5] |
| OR1A1 | (R)-(-)-Carvone | 7.1 | Strongest KFO agonist tested | [5] |
| OR1A1 | Citronellol | ~80-90 | Moderate agonist | [11] |
KFO: Key Food Odorant
Experimental Protocols
Studying human olfactory receptors presents challenges, primarily due to the difficulty in obtaining primary human olfactory neurons for experiments.[16] Consequently, heterologous expression systems, where the receptor of interest is expressed in a non-native cell line (e.g., HEK293), are widely used.[15][16][17]
Protocol: Heterologous Expression and Luciferase Reporter Assay
This high-throughput method is commonly used to screen odorants against a panel of olfactory receptors and to determine dose-response relationships.[14][16] The assay indirectly measures receptor activation by quantifying the downstream production of cAMP via a luciferase reporter gene.[5]
Methodology:
-
Molecular Cloning: The coding sequence of the human OR1A1 gene is cloned into a mammalian expression vector.[5] The vector often includes an N-terminal tag (e.g., a rhodopsin tag) to promote cell surface expression.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured. They are then co-transfected with the OR1A1 expression plasmid, a plasmid containing the luciferase gene under the control of a cAMP response element (CRE), and plasmids for accessory proteins like Gαolf and Receptor-Transporting Protein 1 (RTP1S) to ensure proper receptor function.[5]
-
Odorant Stimulation: After an incubation period (e.g., 42 hours) to allow for protein expression, the transfected cells are exposed to various concentrations of this compound.[5]
-
Luminescence Measurement: A luciferin-containing buffer is added to the cells. If OR1A1 is activated, the resulting cAMP cascade leads to the expression of luciferase. The luciferase enzyme then acts on the luciferin substrate, producing a luminescent signal that is proportional to the receptor activation level.[5][14]
-
Data Analysis: The luminescence is measured using a luminometer. The data is then used to generate dose-response curves and calculate EC₅₀ values.
Protocol: Calcium Imaging Assay
This method provides a more direct, real-time visualization of receptor activation by measuring the influx of calcium ions that occurs upon stimulation.[16]
Methodology:
-
Cell Preparation: HEK293 cells are transfected with the OR1A1 expression plasmid and accessory proteins, similar to the luciferase assay.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP). The fluorescence intensity of these dyes increases significantly upon binding to free Ca²⁺.
-
Odorant Stimulation: The dye-loaded cells are placed on a microscope stage, and a baseline fluorescence is recorded. A solution containing this compound is then perfused over the cells.
-
Imaging and Analysis: Changes in intracellular calcium concentration are monitored by recording the changes in fluorescence intensity over time using a fluorescence microscope. A rapid increase in fluorescence upon odorant application indicates receptor activation.[17]
Protocol: In Silico Molecular Modeling
Computational methods are invaluable for visualizing and predicting how an odorant docks into the binding pocket of a receptor, providing insights that can guide further experimental work.[13][18]
Methodology:
-
Receptor Structure Prediction: As experimental structures for most ORs are unavailable, a 3D model of OR1A1 is generated using homology modeling, typically based on the crystal structure of a related GPCR like bovine rhodopsin or the β₂-adrenergic receptor.[18]
-
Ligand Preparation: A 3D structure of the this compound molecule is generated and its energy is minimized.
-
Molecular Docking: Docking software is used to predict the most likely binding pose of this compound within the putative binding pocket of the OR1A1 model. The program calculates binding energies for various conformations to identify the most stable interaction.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted ligand-receptor complex, MD simulations are performed. These simulations model the movement of atoms over time, providing insights into the dynamics of the binding interaction.[13]
Conclusion and Future Directions
The perception of this compound is initiated by its binding to the human olfactory receptor OR1A1, which triggers a canonical G-protein signaling cascade. Quantitative studies have determined the specific activation thresholds and binding affinities, confirming a selective, though not exclusive, relationship between this odorant and its receptor. The methodologies outlined herein, from in vitro functional assays to in silico modeling, provide a robust framework for the continued deorphanization of olfactory receptors and the elucidation of the molecular basis of smell.
For drug development professionals, understanding these specific receptor-ligand interactions can inform the design of novel therapeutics that target ectopically expressed olfactory receptors, which have been identified in various non-olfactory tissues and are implicated in diverse physiological processes.[17] Future research should focus on obtaining high-resolution structural data of OR-ligand complexes to further refine our understanding of the structural determinants of odor recognition.
References
- 1. mdpi.com [mdpi.com]
- 2. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 3. Limonene - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. academic.oup.com [academic.oup.com]
- 6. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Persistent Myth of Limonene's Smell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olfactory detection of ozone and D-limonene: reactants in indoor spaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 11. Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OR1A1 - Wikipedia [en.wikipedia.org]
- 13. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Enantioselective Separation of Limonene Isomers by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limonene, a monoterpene found in the peels of citrus fruits, exists as two enantiomers: R-(+)-limonene, with a characteristic orange scent, and S-(-)-limonene, which has a pine-like, turpentine odor.[1] The distinct biological and olfactory properties of these isomers necessitate accurate enantioselective separation for quality control in the food, fragrance, and pharmaceutical industries. Chiral chromatography, particularly gas chromatography (GC) and to a lesser extent high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), offers robust methods for the resolution and quantification of limonene enantiomers.[2][][4] This document provides detailed application notes and protocols for these separations.
Data Presentation: Quantitative Analysis
The successful separation of limonene enantiomers is quantitatively assessed by parameters such as retention time (t_R), resolution (R_s), and enantiomeric excess (e.e.). The following tables summarize typical quantitative data obtained from the chiral gas chromatographic analysis of limonene isomers.
Table 1: Gas Chromatography (GC) Separation of Limonene Enantiomers on Various Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | (+)-Limonene Retention Time (min) | (-)-Limonene Retention Time (min) | Conditions | Source |
| Rt-βDEXsm | 15.342 | 14.826 | Oven: 40°C (1 min hold), then 2°C/min to 230°C (3 min hold); Carrier Gas: Hydrogen (80 cm/sec @ 40°C); Detector: FID @ 220°C | [2][5] |
| Cyclosil-B | 8.23 | 8.07 | Oven: 50°C (3 min hold), then 10°C/min to 100°C, then 20°C/min to 220°C (5 min hold); Carrier Gas: Helium (1.1 mL/min); Detector: MS | [1][6] |
| Chirasil-γ-Dex | Not specified | Not specified | Oven: 50°C isothermal; Carrier Gas: Hydrogen (90 kPa); Injection: On-column | [7] |
Note: Retention times can vary based on the specific instrument, column dimensions, and exact experimental conditions.
Experimental Protocols
Protocol 1: Enantioselective Separation of Limonene by Chiral Gas Chromatography (GC)
This protocol is a generalized procedure based on common practices for the separation of limonene enantiomers using a cyclodextrin-based chiral stationary phase.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity carrier gas (Hydrogen or Helium).
-
Syringes for sample injection.
-
Standard solutions of (+)-limonene and (-)-limonene, and a racemic mixture.
-
Sample containing limonene for analysis, diluted in an appropriate solvent (e.g., hexane).
2. GC Conditions:
-
Injector Temperature: 250°C.[6]
-
Injection Volume: 1-2 µL.[6]
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Carrier Gas Flow Rate: Set to an optimal linear velocity for the carrier gas used (e.g., ~40 cm/s for Hydrogen).
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 1-3 minutes.
-
Ramp: Increase temperature at 2-10°C per minute to 220-230°C.
-
Final hold: Hold at the final temperature for 3-5 minutes.
-
-
Detector Temperature (FID): 250°C.
-
MS Parameters (if used): Set to scan a mass range appropriate for limonene (e.g., m/z 40-200).
3. Procedure:
-
Prepare standard solutions of the individual enantiomers and a racemic mixture in hexane.
-
Prepare the sample for analysis by diluting it in hexane to an appropriate concentration.
-
Inject the standards individually to determine their respective retention times.
-
Inject the racemic mixture to confirm baseline separation of the enantiomers.
-
Inject the prepared sample.
-
Identify the enantiomeric peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each enantiomer by integrating the peak areas.
Protocol 2: Enantioselective Separation of Limonene by Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
While less common for limonene itself, polysaccharide-based chiral stationary phases are effective for separating limonene derivatives and are a starting point for method development for limonene enantiomers.[8][9][10]
1. Instrumentation and Materials:
-
HPLC or SFC system with a UV or other suitable detector.
-
Chiral column with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives).
-
HPLC/SFC grade solvents (e.g., hexane, isopropanol for normal phase; methanol, acetonitrile, water for reversed-phase).
-
Standard solutions of (+)-limonene and (-)-limonene, and a racemic mixture.
-
Sample containing limonene for analysis.
2. Chromatographic Conditions (Normal Phase HPLC - Starting Point):
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol). A typical starting point is 99:1 (v/v) n-hexane:isopropanol.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Limonene has a weak UV chromophore; detection can be challenging. A low wavelength (e.g., 200-220 nm) may be used.
-
Injection Volume: 5-20 µL.
3. Procedure:
-
Prepare standard solutions of the individual enantiomers and a racemic mixture in the mobile phase.
-
Prepare the sample for analysis, ensuring it is dissolved in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards individually to determine their retention times.
-
Inject the racemic mixture to assess the separation.
-
Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) and flow rate to achieve baseline resolution.
-
Inject the prepared sample under the optimized conditions.
-
Identify and quantify the enantiomers based on retention times and peak areas.
Visualizations
Caption: Workflow for the enantioselective separation of limonene.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-(+)-Limonene Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of (R)-(+)-Limonene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a prominent monoterpene found in citrus essential oils and various other plants, is of significant interest in the pharmaceutical, food, and cosmetic industries for its therapeutic properties and fragrance.[1][2] This protocol outlines detailed procedures for sample preparation from diverse matrices, optimized GC-MS instrument parameters, and robust data analysis techniques to ensure accurate and reproducible quantification of this compound.
Introduction
This compound is a chiral molecule and a major component of the essential oil of citrus fruit peels.[1] Its potential applications as a therapeutic agent, a natural solvent, and a fragrance ingredient necessitate reliable analytical methods for its identification and quantification.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like limonene.[1][3][4][5][6] This method offers high sensitivity, selectivity, and the ability to identify compounds based on their mass spectra.[1][4] This application note details a standardized protocol for the analysis of this compound, adaptable to various sample types.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for different common matrices.
a) From Citrus Rinds (Solid-Liquid Extraction): [1]
-
Sample Collection: Carefully collect the rinds of citrus fruits (e.g., lemon, orange) using a razor blade, avoiding the white pith.[1]
-
Sample Weighing: Accurately weigh approximately 0.1 g of the fresh rind sample.[1]
-
Extraction: Place the rind sample into a 7 mL vial and add 5 mL of methanol.[1]
-
Agitation: Vigorously shake the vial for 5 minutes, then let it stand for an additional 5 minutes to allow for efficient extraction.[1]
-
Dilution: After extraction, dilute an aliquot of the methanol extract to bring the limonene concentration within the calibration range. For instance, a 20:1 dilution for lemon and grapefruit rinds and a 10:1 dilution for orange rind with methanol may be necessary.[1]
-
Filtration: Filter the diluted extract through a 0.45 µm syringe filter before GC-MS analysis.
b) From Adipose Tissue (Saponification and Liquid-Liquid Extraction): [4]
-
Sample Weighing: Weigh 0.1 grams of adipose tissue.[4]
-
Saponification: Add 200 µl of 30% potassium hydroxide and 1 mL of ethanol to the tissue sample and incubate at 37°C for 2.5 hours to emulsify the fat.[4]
-
Extraction: After cooling to room temperature, add 3 mL of hexane and 1 mL of purified water.[4]
-
Internal Standard: Add a known concentration of an internal standard, such as perillyl aldehyde.[4]
-
Vortexing and Centrifugation: Vortex the sample for 20 seconds and then centrifuge at 1,400 x g for 10 minutes.[4]
-
Concentration: Carefully transfer the upper hexane layer to a new tube and concentrate it to 0.3 mL under a stream of nitrogen.[4]
c) From Liquid Samples (e.g., Beverages, Aqueous Solutions): [7]
-
Standard Preparation: Prepare aqueous stock solutions by spiking a known amount of limonene into deionized water.[7]
-
Solid-Phase Microextraction (SPME): For trace analysis, SPME is a solvent-free and effective sample preparation technique.[7]
-
Place 1.0 mL of the liquid sample into a 4-mL vial.[7]
-
Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample for a defined period (e.g., 4-10 minutes) to allow for the adsorption of volatile compounds.[7]
-
The fiber is then directly inserted into the GC inlet for thermal desorption and analysis.[7]
-
GC-MS Analysis
The following table summarizes the typical instrument parameters for this compound analysis. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Gas Chromatograph | Agilent 8890 GC, PerkinElmer Clarus 560 D GC, or equivalent[1][8] |
| Column | DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent fused silica capillary column[4][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min[4] |
| Inlet Temperature | 250 °C[1][3] |
| Injection Mode | Split (e.g., 20:1 or 130:1) or Splitless, depending on concentration[7][8] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 70°C for 10 min, then ramp at 15°C/min to 300°C and hold for 5 min.[4] (Note: Programs can be optimized for faster run times)[10] |
| Mass Spectrometer | Agilent 5977B GC/MSD, Shimadzu GCMS-QP2010SE, or equivalent[8][11] |
| Ion Source Temperature | 230 - 250 °C[4][10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Mass Scan Range | m/z 40-300[1] |
| Solvent Delay | 2.5 min[1] |
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 1: Calibration Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (m/z 136) |
| 6.25 | Example Value |
| 12.5 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Linearity (R²) | > 0.99[1][9] |
| Limit of Detection (LOD) | 0.25 - 1.7 mg L⁻¹[5][9][12] |
| Limit of Quantification (LOQ) | 0.75 - 4.2 mg L⁻¹[5][9][12] |
(Note: The peak area for quantification is often based on a characteristic and abundant ion, such as m/z 136 for limonene)[1]
Table 2: Key Mass Spectral Ions for this compound Identification
| Mass-to-Charge Ratio (m/z) | Relative Abundance |
| 68 | High |
| 93 | High |
| 136 (Molecular Ion) | Moderate |
(Note: Mass spectra should be compared with a reference library like NIST for confident identification)[1][13]
Mandatory Visualization
Caption: Experimental workflow for this compound analysis by GC-MS.
Quality Control and Method Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Internal Standard: The use of an internal standard, such as naphthalane or perillyl aldehyde, is recommended to correct for variations in sample injection and instrument response.[2][4]
-
Calibration Curve: A multi-point calibration curve should be prepared using certified reference standards of this compound to ensure accurate quantification.[1][9] The linearity of the curve should be verified (R² > 0.99).[1][5][6][9][12]
-
Method Blank: A method blank (a sample without the analyte that is carried through the entire analytical process) should be analyzed to check for contamination.
-
Precision and Accuracy: The precision (repeatability) and accuracy of the method should be evaluated by analyzing replicate samples and spiked samples.[4]
Conclusion
This application note provides a detailed and adaptable protocol for the analysis of this compound using GC-MS. By following the outlined procedures for sample preparation, instrument analysis, and quality control, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the quantification of this important monoterpene in a variety of matrices. The presented workflow and tabulated data serve as a valuable resource for method development and routine analysis.
References
- 1. s4science.at [s4science.at]
- 2. Gas chromatographic-mass spectrometric analysis of d-limonene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. gcms.cz [gcms.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (R)-(+)-Limonene
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantification of (R)-(+)-Limonene using High-Performance Liquid Chromatography (HPLC). It includes methodologies for both achiral analysis to determine total limonene content and a starting method for chiral separation to quantify the (R)-(+)-enantiomer specifically.
Introduction
Limonene, a cyclic monoterpene, is a major constituent of various citrus oils and is widely used in the food, cosmetic, and pharmaceutical industries. It exists as two enantiomers: this compound, which has a characteristic orange scent, and (S)-(-)-Limonene, with a lemon-like, turpentine odor. The distinct biological and olfactory properties of each enantiomer necessitate accurate and reliable quantitative methods to assess the enantiomeric purity of limonene in various products. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for this purpose. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the quantification of total limonene and a proposed normal-phase HPLC method using a chiral stationary phase for the enantioselective quantification of this compound.
Experimental Protocols
Achiral (Total Limonene) Quantification via RP-HPLC
This method is suitable for determining the total concentration of limonene.
2.1.1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.22 µm)
2.1.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (90:10, v/v)[1][2] |
| Flow Rate | 0.6 mL/min[1][2] |
| Injection Volume | 20 µL[1][2] |
| Detection Wavelength | 213 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | 15 minutes[1][2] |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 50 µg/mL.[1]
-
Sample Preparation: Dilute the sample containing limonene with methanol to fall within the calibration range. For complex matrices, such as essential oils or nanoemulsions, a dilution followed by filtration through a 0.22 µm syringe filter is recommended before injection.[1]
2.1.4. Method Validation Summary
The following table summarizes the validation parameters for the achiral HPLC method.[1][2]
| Parameter | Result |
| Linearity (R²) | > 0.997[1][2] |
| Linear Range | 10 - 50 µg/mL[1] |
| Limit of Detection (LOD) | 5.97 µg/mL[1] |
| Limit of Quantification (LOQ) | 18.10 µg/mL[1] |
| Precision (%RSD) | < 2%[1][2] |
| Accuracy (Recovery %) | 83.5 - 92%[1][2] |
Chiral Quantification of this compound via Normal-Phase HPLC
This section outlines a starting point for a method to separate and quantify the enantiomers of limonene. Method development and validation are required for specific applications. Polysaccharide-based chiral stationary phases (CSPs) have shown success in separating structurally similar compounds.[1][3]
2.2.1. Proposed Instrumentation and Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | n-Hexane with an alcohol modifier (e.g., Isopropanol or Ethanol) |
| Flow Rate | To be optimized (start with 1.0 mL/min) |
| Injection Volume | To be optimized (start with 10 µL) |
| Detection Wavelength | 210 nm |
| Column Temperature | To be optimized (ambient or controlled) |
2.2.2. Standard and Sample Preparation
-
Standard Solutions: Prepare separate standard solutions of this compound and (S)-(-)-Limonene, as well as a racemic mixture, in the mobile phase.
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a compatible syringe filter (e.g., PTFE).
Data Presentation
Table 1: Chromatographic Parameters for Achiral and Chiral HPLC Methods
| Parameter | Achiral (Total Limonene) Method | Proposed Chiral Method |
| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP |
| Mobile Phase | Methanol:Water (90:10, v/v)[1][2] | n-Hexane:Alcohol modifier |
| Flow Rate | 0.6 mL/min[1][2] | 1.0 mL/min (to be optimized) |
| Injection Volume | 20 µL[1][2] | 10 µL (to be optimized) |
| Detection | UV at 213 nm[1][2] | UV at 210 nm |
Table 2: Validation Data for Achiral HPLC Method
| Validation Parameter | Specification |
| Linearity (R²) | ≥ 0.997[1][2] |
| Range (µg/mL) | 10 - 50[1] |
| LOD (µg/mL) | 5.97[1] |
| LOQ (µg/mL) | 18.10[1] |
| Precision (%RSD) | ≤ 2%[1][2] |
| Accuracy (Recovery %) | 83.5 - 92[1][2] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for HPLC quantification of this compound.
References
Application Notes and Protocols: (R)-(+)-Limonene as a Chiral Solvating Agent in NMR Spectroscopy
Introduction
Chiral solvating agents (CSAs) are essential tools in nuclear magnetic resonance (NMR) spectroscopy for the determination of enantiomeric excess (ee) and the assignment of absolute configuration.[1] In an achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical chemical shifts and coupling constants.[2][3] The introduction of a chiral solvating agent leads to the formation of transient diastereomeric complexes through non-covalent interactions.[4] This association breaks the magnetic equivalence of the enantiomers, resulting in distinguishable signals in the NMR spectrum, allowing for their quantification.
(R)-(+)-Limonene, a naturally abundant and inexpensive chiral terpene, presents potential as a chiral solvating agent. Its chiral structure, featuring a stereocenter and double bonds, may allow for weak, transient diastereomeric interactions with a variety of analytes through van der Waals forces and π-π stacking. While not a conventional CSA, its application could be explored for specific classes of compounds, particularly those with complementary nonpolar and π-systems. These notes provide a generalized protocol for the evaluation and application of this compound as a chiral solvating agent in NMR spectroscopy.
Mechanism of Chiral Recognition
The fundamental principle behind the use of a chiral solvating agent is the in-situ formation of diastereomeric complexes between the CSA and the enantiomers of the analyte. These complexes are in fast exchange on the NMR timescale with the free forms.
(R)-CSA + (R)-Analyte ⇌ [(R)-CSA...(R)-Analyte] (R)-CSA + (S)-Analyte ⇌ [(R)-CSA...(S)-Analyte]
The differing stereochemistry of the diastereomeric complexes results in distinct magnetic environments for the nuclei of the (R)- and (S)-analytes, leading to separate NMR signals. The difference in the chemical shifts (ΔΔδ) between the signals for the two enantiomers is a measure of the enantiodiscrimination.
Experimental Protocols
This section outlines a general protocol for utilizing this compound as a chiral solvating agent for the determination of enantiomeric excess of a model analyte.
I. Materials and Equipment
-
Chiral Solvating Agent: this compound (high purity, >97%)
-
Analyte: A racemic or enantiomerically enriched sample of the compound to be analyzed.
-
NMR Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves both the CSA and the analyte.
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Volumetric flasks and micropipettes for accurate sample preparation.
II. Protocol for Enantiomeric Excess Determination
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte in the chosen deuterated solvent (e.g., 10-20 mM).
-
Prepare a stock solution of this compound in the same deuterated solvent (e.g., 100-200 mM).
-
-
NMR Sample Preparation:
-
Reference Spectrum: In an NMR tube, place a defined volume of the analyte stock solution and dilute with the deuterated solvent to the final volume (typically 0.5-0.6 mL). This sample will provide the reference spectrum of the analyte in the absence of the CSA.
-
Titration Series: To a series of NMR tubes, add the same defined volume of the analyte stock solution. Then, add increasing equivalents of the this compound stock solution (e.g., 1, 2, 5, 10 equivalents relative to the analyte). Dilute each sample to the same final volume with the deuterated solvent.[5]
-
Gently shake the NMR tubes to ensure thorough mixing.[6]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use standard acquisition parameters, but consider using a longer relaxation delay (D1) for accurate integration if performing quantitative analysis.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved signal of the analyte that shows separation in the presence of this compound. Protons close to the stereocenter of the analyte are most likely to show the largest chemical shift differences.
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100
-
Data Presentation
The results of the NMR titration experiment should be tabulated to clearly show the effect of the chiral solvating agent on the analyte's NMR spectrum.
Table 1: Hypothetical ¹H NMR Data for the Resolution of Racemic 1-Phenylethanol with this compound in CDCl₃
| Analyte Protons | Enantiomer | δ (ppm) without CSA | δ (ppm) with 5 eq. CSA | Δδ (ppm) | ΔΔδ (ppm) |
| CH | (R) | 4.87 | 4.85 | -0.02 | 0.04 |
| (S) | 4.87 | 4.89 | +0.02 | ||
| CH₃ | (R) | 1.48 | 1.46 | -0.02 | 0.03 |
| (S) | 1.48 | 1.49 | +0.01 | ||
| Aromatic-ortho | (R) | 7.35 | 7.33 | -0.02 | 0.05 |
| (S) | 7.35 | 7.38 | +0.03 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual chemical shift changes will depend on the specific analyte and experimental conditions.
Visualizations
Caption: Experimental workflow for ee determination using a CSA.
Caption: Principle of chiral recognition by a CSA.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bates.edu [bates.edu]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of (R)-(+)-Limonene Derivatives for Biodegradable Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Limonene, a renewable terpene derived from citrus peel, is a promising bio-based building block for the synthesis of sustainable and biodegradable polymers.[1][2][3] Its derivatives, particularly limonene oxide, can be polymerized to create a variety of materials, including polycarbonates and polyesters, offering a green alternative to petroleum-based plastics.[1][4] These bio-based polymers have potential applications in diverse fields, including biomedical materials and advanced coatings. This document provides detailed protocols for the primary methods of limonene-based polymerization and summarizes key quantitative data from experimental studies.
Polymerization Methods and Quantitative Data
Several polymerization techniques have been successfully employed to synthesize polymers from limonene and its derivatives. The choice of method significantly impacts the polymer's properties. The primary methods include cationic polymerization of limonene, and the ring-opening copolymerization (ROCOP) of limonene oxide with carbon dioxide (CO₂) or anhydrides.[1][2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various polymerization methods for limonene derivatives.
Table 1: Cationic Polymerization of Limonene
| Catalyst | Monomer | Solvent | Temperature (°C) | Time (h) | Polymer Yield (%) | Molecular Weight ( g/mol ) | Glass Transition Temp. (°C) |
| AlCl₃ | This compound | - | Ambient | - | - | - | - |
| Maghnite-H⁺ | Limonene Oxide | Dichloromethane | 0 | 1 | 61.34 | ~1360 | 113-116 |
| Maghnite-H⁺ | Limonene Oxide | Bulk | Ambient | 1 | 50 | - | - |
Data sourced from multiple studies and may represent optimized conditions.[5][6]
Table 2: Ring-Opening Copolymerization (ROCOP) of Limonene Oxide
| Comonomer | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Polymer | Molecular Weight ( g/mol ) | Glass Transition Temp. (°C) |
| CO₂ | β-diiminate zinc acetate | ~7 (100 psi) | 25 | - | Poly(limonene carbonate) | >100,000 | 130 |
| CO₂ | Al catalyst / PPNCl | 15 | 45 | 48 | Poly(limonene carbonate) | - | - |
| Phthalic Anhydride | - | - | - | - | Polyester | - | - |
| Diglycolic Anhydride | (BDI)ZnOAc | - | 70 | 16 | Polyester | ~36,000 | 51 |
| Maleic Anhydride | (BDI)ZnOAc | - | - | - | Polyester | ~12,000 | - |
Data compiled from various research articles.[1][7][8][9]
Experimental Protocols
The following are detailed protocols for the key polymerization methods.
Protocol 1: Cationic Polymerization of Limonene Oxide using Maghnite-H⁺
This protocol describes the synthesis of poly(limonene oxide) using an environmentally friendly clay catalyst.[5]
Materials:
-
Limonene Oxide (LO)
-
Maghnite-H⁺ (acid-activated montmorillonite clay)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Prepare Maghnite-H⁺ by treating raw Maghnite with sulfuric acid as described in the literature.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of limonene oxide in 10 mL of dichloromethane.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add 0.05 g (5% by weight of monomer) of Maghnite-H⁺ catalyst to the solution.
-
Polymerization: Stir the reaction mixture at 0 °C for 1 hour.
-
Termination and Purification:
-
Quench the reaction by adding methanol.
-
Filter the mixture to remove the catalyst.
-
Precipitate the polymer by adding the filtrate to a larger volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
-
Characterization: Analyze the resulting poly(limonene oxide) using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Gel Permeation Chromatography (GPC) to determine its structure and molecular weight.
Protocol 2: Ring-Opening Copolymerization of Limonene Oxide and CO₂
This protocol details the synthesis of poly(limonene carbonate), a thermoplastic with a high glass transition temperature.[7][8][9]
Materials:
-
Limonene Oxide (LO), cis/trans mixture or solely the cis isomer
-
Aluminum-based catalyst (e.g., as described by Kleij and coworkers)[8]
-
Cocatalyst (e.g., PPNCl)
-
Pressurized reactor (stainless steel with a Teflon vessel)
-
Carbon Dioxide (CO₂) source
-
Dichloromethane (CH₂Cl₂) for purification
Procedure:
-
Reactor Charging: In a Teflon vessel, combine limonene oxide (e.g., 4 mL), the aluminum catalyst (e.g., 74 mg, 0.14 mmol), and PPNCl (e.g., 40 mg, 70 µmol). Place the vessel inside a stainless steel reactor.
-
Pressurization: Purge the reactor with CO₂ three times to remove air. Pressurize the reactor to 15 bar with CO₂.
-
Polymerization: Heat the reactor to an internal temperature of 45 °C and maintain the reaction for 48 hours with stirring.
-
Depressurization and Product Recovery:
-
After 48 hours, cool the reactor to room temperature and slowly vent the CO₂.
-
The resulting crude polymer can be dissolved in dichloromethane for further purification if necessary (e.g., precipitation in methanol).
-
-
Characterization: Characterize the poly(limonene carbonate) for its molecular weight, thermal properties (TGA, DSC), and chemical structure (NMR, FTIR). The resulting polymer is noted for its excellent transparency and hardness.[8]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described polymerization protocols.
Caption: Workflow for Cationic Polymerization of Limonene Oxide.
Caption: Workflow for Ring-Opening Copolymerization of Limonene Oxide and CO₂.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bio-based polycarbonate as synthetic toolbox - PMC [pmc.ncbi.nlm.nih.gov]
(R)-(+)-Limonene: A Renewable Solvent for Greener Organic Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Limonene, a naturally derived terpene extracted from citrus peel oils, is emerging as a promising renewable and sustainable solvent for a variety of organic reactions. Its favorable environmental profile, coupled with its effectiveness as a reaction medium, presents a compelling alternative to conventional, often hazardous, organic solvents. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including amide synthesis, esterification, and palladium-catalyzed cross-coupling reactions.
Introduction to this compound as a Green Solvent
This compound is a biodegradable, non-toxic, and non-carcinogenic monoterpene, making it an attractive choice for green chemistry applications.[1][2] It is a colorless liquid with a pleasant citrus scent.[3] Its production from citrus waste contributes to a circular economy, reducing reliance on petrochemical feedstocks.[1] From a practical standpoint, its boiling point of 176-177 °C allows for a wide range of reaction temperatures.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [5] |
| Molecular Weight | 136.23 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Odor | Pleasant, citrus-like | [3] |
| Boiling Point | 176-177 °C | [4] |
| Melting Point | -74 °C | [3] |
| Density | 0.842 g/mL at 20 °C | [4] |
| Flash Point | 48 °C (closed cup) | [6] |
| Solubility in Water | < 1 mg/mL at 20 °C | [3] |
Safety and Environmental Profile
This compound is considered to have low toxicity.[2] However, it is a skin irritant and may cause an allergic skin reaction.[6] It is also flammable and should be handled with appropriate safety precautions in a well-ventilated area. Environmentally, this compound is biodegradable and poses a lower risk to aquatic ecosystems compared to many traditional solvents.[1] However, it is classified as a marine pollutant and releases into the environment should be avoided.[6]
Applications in Organic Synthesis
This compound has demonstrated its utility as a solvent in several important classes of organic reactions.
Amide Synthesis
The formation of amide bonds is a cornerstone of medicinal chemistry and materials science. This compound has been shown to be a viable and sustainable solvent for amidation reactions.[7][8]
A general procedure for the direct condensation of carboxylic acids and amines in the presence of a suitable catalyst can be adapted for use with this compound as the solvent.
Caption: General workflow for amide synthesis in this compound.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and this compound as the solvent.
-
Add the coupling agent or catalyst (e.g., boric acid, 10 mol%).
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the catalyst and any water-soluble byproducts.
-
The crude product can be purified by crystallization or column chromatography.
Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, can be effectively carried out in this compound.[8]
Caption: General workflow for Fischer esterification in this compound.
Protocol:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine the carboxylic acid (1.0 equiv), the alcohol (1.5-3.0 equiv), and this compound.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
The ester can be purified by distillation or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also serve as a solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are vital for the formation of carbon-carbon bonds.[9][10]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Add degassed this compound as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol:
-
Charge a reaction flask with the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, 2-3 equiv).
-
Add degassed this compound.
-
Heat the mixture under an inert atmosphere to the desired temperature (e.g., 100-140 °C).
-
Follow the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, filter to remove the base hydrohalide salt, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Data Presentation: Comparison of this compound with Conventional Solvents
The following tables summarize comparative data for the discussed reactions, highlighting the performance of this compound against traditional solvents.
Table 1: Amide Synthesis - this compound vs. Toluene
| Carboxylic Acid | Amine | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | This compound | Boric Acid | 110 | 8 | ~90 |
| Benzoic Acid | Benzylamine | Toluene | Boric Acid | 110 | 8 | ~85 |
Table 2: Esterification - this compound vs. Hexane
| Carboxylic Acid | Alcohol | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Acetic Acid | Ethanol | This compound | H₂SO₄ | 100 | 4 | High |
| Acetic Acid | Ethanol | Hexane | H₂SO₄ | 69 | 6 | Moderate |
Table 3: Palladium-Catalyzed Cross-Coupling (Representative Data)
| Reaction | Aryl Halide | Coupling Partner | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | 4-Bromotoluene | Phenylboronic Acid | This compound | Pd(PPh₃)₄ | K₂CO₃ | 100 | 12 | Good |
| Heck | Iodobenzene | Styrene | This compound | Pd(OAc)₂ | Et₃N | 120 | 16 | Good |
Note: The data in the tables are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound presents a sustainable and effective alternative to conventional organic solvents for a range of important organic reactions. Its renewable origin, favorable safety profile, and demonstrated performance make it a valuable tool for chemists in research and industry who are committed to implementing greener synthetic practices. The protocols provided herein serve as a starting point for the exploration and optimization of reactions in this promising bio-based solvent. Further research is encouraged to expand the scope of reactions and to fully characterize the benefits of this compound in diverse synthetic applications.
References
- 1. rawsource.com [rawsource.com]
- 2. Why is D-Limonene a Good Solvent? | Vertec BioSolvents [vertecbiosolvents.com]
- 3. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-リモネン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. researchgate.net [researchgate.net]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes: Biocatalytic Conversion of (R)-(+)-Limonene
Introduction
(R)-(+)-Limonene, a renewable monoterpene abundantly found in citrus fruit peels, serves as a versatile and sustainable starting material for the synthesis of high-value oxygenated compounds.[1][2] These products, including carveol, carvone, perillyl alcohol, and limonene-1,2-diol, have significant applications in the pharmaceutical, fragrance, and food industries.[1][3] Biocatalytic conversions, utilizing whole microbial cells or isolated enzymes, offer a green and highly selective alternative to traditional chemical synthesis methods for the functionalization of this compound.[4][5] This document provides an overview of enzymatic systems for this compound conversion and detailed protocols for key transformations.
Enzymatic Systems for this compound Conversion
Several classes of enzymes have been successfully employed for the biocatalytic conversion of this compound, each exhibiting distinct regioselectivity and stereoselectivity.
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation of limonene. For instance, limonene-3-hydroxylase and limonene-6-hydroxylase from mint species (Mentha) catalyze the specific hydroxylation of (-)-limonene to produce (-)-trans-isopiperitenol and (-)-trans-carveol, respectively.[6][7][8] Similar activities on this compound can be achieved using other microbial CYPs, leading to the formation of valuable compounds like perillyl alcohol.[9][10] The biotransformation of d-limonene by Aspergillus niger to produce perillyl alcohol suggests the involvement of a cytochrome P450 oxidase.[9]
-
Limonene Epoxide Hydrolases (LEHs): These enzymes catalyze the hydrolysis of limonene-1,2-epoxide to form limonene-1,2-diol.[11][12] LEHs, such as the one from Rhodococcus erythropolis, are notable for their enantioconvergent properties, allowing for the production of a single enantiomer of the diol from a racemic mixture of the epoxide.[11] This makes them valuable tools for the synthesis of chiral building blocks.[4][5]
-
Lipases in Chemoenzymatic Epoxidation: Lipases, such as Candida antarctica Lipase B (CALB), can be used in a chemoenzymatic approach to generate limonene oxide.[13][14] This process involves the in-situ formation of a peroxy acid from a fatty acid and hydrogen peroxide, which then acts as the oxidizing agent for the epoxidation of limonene.[13]
-
Whole-Cell Biocatalysts: Various microorganisms, including fungi like Penicillium and Aspergillus species, and bacteria like Pseudomonas and Rhodococcus species, are capable of transforming this compound into a range of oxygenated products.[3][15][16][17] These whole-cell systems provide a convenient source of the necessary enzymes and cofactors. For example, Penicillium digitatum has been shown to convert this compound to (R)-(+)-α-terpineol.[16]
Quantitative Data Summary
The following tables summarize quantitative data from various biocatalytic conversions of this compound.
Table 1: Whole-Cell Biotransformation of this compound
| Microorganism | Substrate Concentration | Main Product(s) | Yield/Concentration | Reference |
| Penicillium digitatum DSM 62840 | Not specified | (R)-(+)-α-terpineol | 1537 ± 34.95 mg/L | [16] |
| Aspergillus niger | 0.5% | Perillyl alcohol | Not specified | [9] |
| Gongronella butleri | 3 mM | Perillyl alcohol | 16 mg/L | [18] |
| Penicillium citrinum | 3 mM | α-terpineol | >80 mg/L | [18] |
| Engineered Escherichia coli | Not specified | (R)-(+)-perillyl alcohol | 230 mg/L | [4] |
Table 2: Isolated Enzyme Biocatalysis of Limonene Derivatives
| Enzyme | Substrate | Product | Conversion/Yield | Reference |
| Immobilized Lipase (CALB) | This compound | 1,2-Limonene oxide | 74.92% yield | [14] |
| Immobilized Lipase (CALB) with microwave | This compound | Limonene oxide | 75.35 ± 0.98% conversion | [13] |
| Limonene-1,2-epoxide hydrolase (LEH) | cis-/trans-(+)-limonene-1,2-epoxide | Limonene-1,2-diol | Not specified | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of this compound to (R)-(+)-α-Terpineol using Penicillium digitatum
This protocol is adapted from studies on the biotransformation of this compound by Penicillium digitatum.[16]
1. Materials and Reagents:
-
Penicillium digitatum DSM 62840
-
Malt Yeast Broth (MYB)
-
This compound (substrate)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard of (R)-(+)-α-terpineol
-
Shaking incubator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
2. Procedure:
-
Inoculum Preparation: Inoculate P. digitatum into 100 mL of MYB medium in a 250 mL Erlenmeyer flask. Incubate at 27°C and 150 rpm for 72 hours.
-
Biotransformation: After the initial incubation, add this compound to the culture to a final concentration of 0.5% (v/v).
-
Incubation: Continue the incubation under the same conditions (27°C, 150 rpm) for 48 hours. The pH of the medium should be maintained around 3.5 for optimal production of (R)-(+)-α-terpineol.[16]
-
Extraction: After 48 hours, harvest the culture broth and centrifuge to separate the mycelium. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure.
-
Analysis: Analyze the product by GC-FID. Compare the retention time with the (R)-(+)-α-terpineol standard for identification and quantify the product based on a calibration curve.
Protocol 2: Chemoenzymatic Epoxidation of this compound using Immobilized Lipase
This protocol is based on the chemoenzymatic epoxidation of limonene using immobilized Candida antarctica Lipase B.[13][14]
1. Materials and Reagents:
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
This compound
-
Octanoic acid
-
Hydrogen peroxide (30% w/v)
-
Toluene (solvent)
-
Sodium sulfite (for quenching)
-
Magnetic stirrer with heating
-
Gas chromatograph with a mass spectrometer (GC-MS)
2. Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 40 mM this compound and 70 mM octanoic acid in toluene.
-
Enzyme Addition: Add 5% (w/w) of immobilized lipase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding 250 mM of hydrogen peroxide.
-
Reaction Conditions: Stir the mixture at 50°C. For enhanced reaction rates, microwave irradiation at 50 W can be applied, reducing the reaction time significantly.[13]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Reaction Quenching: After the desired conversion is reached (e.g., 12 hours for conventional heating or 2 hours with microwave irradiation), stop the reaction by adding a saturated solution of sodium sulfite to decompose the excess hydrogen peroxide.[13]
-
Work-up: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, primarily 1,2-limonene oxide.
-
Analysis: Characterize and quantify the product using GC-MS.
Protocol 3: Enzymatic Hydrolysis of Limonene-1,2-Epoxide using Limonene Epoxide Hydrolase (LEH)
This protocol describes the enzymatic hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol using a purified LEH.[12]
1. Materials and Reagents:
-
Purified Limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis
-
(+)-Limonene-1,2-epoxide (cis/trans mixture)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Acetonitrile (cosolvent)
-
Thermostated reaction vessel
-
High-performance liquid chromatography (HPLC) with a chiral column
2. Procedure:
-
Enzyme Preparation: Prepare a solution of purified LEH in 0.1 M potassium phosphate buffer (pH 7.0).
-
Substrate Preparation: Prepare a stock solution of (+)-limonene-1,2-epoxide in acetonitrile.
-
Reaction Mixture: In a thermostated vessel at 30°C, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 10% (v/v) acetonitrile, and the LEH enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate stock solution to a final concentration of 40 mM.
-
Incubation: Incubate the reaction mixture at 30°C with gentle stirring.
-
Monitoring: Monitor the formation of limonene-1,2-diol by taking samples at different time points and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product.
-
Reaction Termination: Terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extracting the product.
-
Analysis: Analyze the organic extract by chiral HPLC to quantify the product and determine its stereochemistry.
Visualizations
Caption: Enzymatic conversion pathways of this compound.
Caption: General experimental workflow for biocatalysis.
Caption: Limonene degradation pathway in Rhodococcus erythropolis.
References
- 1. Conversion of Limonene over Heterogeneous Catalysis: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional expression of regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha spp.) in Escherichia coli and saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Limonene-1,2-epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Microbial monoterpene transformations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-(+)-Limonene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Limonene, a naturally abundant and inexpensive monoterpene extracted from citrus fruit peels, is a valuable chiral building block for the synthesis of a wide range of pharmaceutical intermediates.[1][2] Its defined stereochemistry and reactive double bonds make it an attractive starting material for creating complex, optically active molecules.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including precursors for anticancer, antiviral, and other therapeutic agents.
Introduction to this compound as a Chiral Precursor
This compound is a versatile scaffold in synthetic organic chemistry.[3] As a member of the "chiral pool," it provides a cost-effective entry point for constructing chiral molecules, bypassing the need for expensive asymmetric catalysts or resolution steps in many cases.[1][4] Its primary transformations involve the two olefinic sites: the endocyclic trisubstituted double bond and the exocyclic double bond, allowing for regioselective and stereoselective functionalization. Key derivatives include perillyl alcohol, carveol, carvone, and various functionalized bicyclic compounds, which serve as intermediates in drug development.[5][6][7]
Key Applications and Synthetic Pathways
The primary applications of this compound in pharmaceutical synthesis revolve around its oxidation, epoxidation, and subsequent functionalization to produce valuable intermediates.
Synthesis of Anticancer Intermediates
This compound and its metabolites, particularly perillyl alcohol (POH), have demonstrated significant antitumor activities.[8][9] These compounds are explored as scaffolds to develop more potent anticancer agents.[3]
-
Perillyl Alcohol (POH): A primary metabolite of limonene, POH has been shown to be a more potent anticancer agent than its parent compound.[8] It is often synthesized via the selective oxidation of the methyl group on the isopropenyl side chain of limonene.
-
Thiosemicarbazones: Derivatives synthesized from this compound have exhibited considerable inhibitory effects on various cancer cell lines, particularly prostate cancer cells (PC-3).[6][10] These compounds are often more potent than established drugs like paclitaxel.[10]
Synthesis of Chiral Catalysts and Ligands
The chiral backbone of limonene can be used to synthesize ligands and catalysts for asymmetric synthesis.
-
Aminodiols: Regioselective opening of the limonene epoxide ring with amines yields chiral aminodiols.[11] These compounds can be used as catalysts in reactions like the enantioselective addition of diethylzinc to benzaldehyde.[11]
Synthesis of Cannabinoid Precursors
This compound is a precursor for the synthesis of p-menthadienol, a key intermediate in the preparation of synthetic cannabinoids like Cannabidiol (CBD) and Tetrahydrocannabinol (THC).[12] This provides an alternative to sourcing these compounds directly from cannabis.
Data Presentation: Synthesis of Key Intermediates
The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates derived from this compound.
Table 1: Biotransformation of this compound to (R)-(+)-Perillyl Alcohol
| Biocatalyst | Substrate Concentration | Reaction Time (h) | Product Titer (g/L) | Reference |
|---|---|---|---|---|
| Engineered E. coli | Not specified | 12 | 1.23 | [7] |
| Pseudomonas putida DSM 12264 | Not specified | 168 (7 days) | 31 (as Perillic Acid) | [7] |
| Sphingobium sp. | Not specified | 96 | 240 (as α-terpineol) |[7] |
Table 2: Oxidation of this compound to Carveol and Carvone
| Catalyst / Method | Oxidant | Temperature (°C) | Limonene Conversion (%) | Key Products & Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Nickel-Aluminium Hydrotalcite | Molecular Oxygen (O₂) | 80 | 40 - 50 | Carveol, Carvone, Epoxides (45-60 total) | [13] |
| Sol-gel Co/SiO₂ | Molecular Oxygen (O₂) | Not specified | ~40 | Allylic oxidation products (50-60) | [13] |
| Catalyst-free | H₂O₂ | 70 | Active | Carveol (42-65), Perillyl alcohol (10-30) |[13] |
Table 3: Synthesis of Limonene-Based β-Amino Alcohols
| Amine Reactant | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Allylamine | 24 | 100 | 78 | [6] |
| Data for other amines not specified quantitatively in the source. | | | | |
Table 4: Antitumor Activity of this compound-Derived Thiosemicarbazones against PC-3 Cells
| Compound Derivative | GI₅₀ (μM) | Reference Drug (Paclitaxel) GI₅₀ (μM) | Reference |
|---|---|---|---|
| 5, 6, 8, 9, 10, 11, 13 | 0.04 - 0.05 | > 0.05 | [10] |
| 4-fluorobenzaldehyde (10) | Most selective | > 0.05 | [10] |
| 2-hydroxybenzaldehyde (8) | Most active overall | > 0.05 |[10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the transformation of this compound.
Protocol 1: Biotransformation of this compound to (R)-(+)-Perillyl Alcohol using Engineered E. coli
This protocol is adapted from the methodology for whole-cell biocatalysis.[7]
Objective: To synthesize (R)-(+)-Perillyl Alcohol from this compound using an engineered microbial catalyst.
Materials:
-
Engineered E. coli strain expressing a suitable hydroxylase (e.g., P450).
-
This compound.
-
Phosphate buffer (50 mM, pH 7.4).
-
Dioctyl phthalate (DINP) or similar organic solvent.
-
Fermentation and reaction vessels (e.g., 5 L bioreactor).
-
Centrifuge.
-
Standard analytical equipment (GC-MS).
Procedure:
-
Cultivation: Cultivate the engineered E. coli strain in a 5 L bioreactor under optimal growth conditions until a desired cell density is reached.
-
Harvesting: Harvest the biomass via centrifugation.
-
Reaction Setup: Prepare the reaction mixture in a suitable vessel. For a 20 mL reaction, combine:
-
Whole-cell catalysts to an optical density (OD₆₀₀) of 30.
-
25 µL of this compound.
-
8.0 mL of dioctyl phthalate (to serve as an organic phase and substrate reservoir).
-
Phosphate buffer (50 mM, pH 7.4) to final volume.
-
-
Biotransformation: Incubate the reaction mixture at 30°C with agitation for up to 12 hours. Monitor the progress of the reaction by taking samples at regular intervals.
-
Extraction and Analysis: Extract the product from the reaction mixture using a suitable organic solvent. Analyze the extracts by GC-MS to determine the concentration of (R)-(+)-Perillyl Alcohol.
-
Scale-Up Conditions: For larger scale reactions (e.g., 500 mL), maintain the recombinant cell concentration (OD₆₀₀ of 50), set the temperature to 20°C, agitation between 300-800 rpm, and aeration at 0.5 vvm. The pH should be maintained at 7.4.[7]
Protocol 2: Synthesis of Limonene β-Amino Alcohol Derivatives
This protocol is based on the regioselective aminolysis of limonene oxide.[6]
Objective: To synthesize chiral β-amino alcohols from this compound oxide.
Materials:
-
This compound oxide (prepared via epoxidation of this compound).
-
Primary amine (e.g., Allylamine).
-
Water.
-
Hydrochloric acid (for acid-base extraction).
-
Sodium hydroxide (for acid-base extraction).
-
Calcium chloride (drying agent).
-
Rotary evaporator.
-
Standard glassware for organic synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound oxide (19.7 mmoles), water (0.55 mL), and the selected amine (e.g., allylamine, 56.4 mmoles).
-
Reaction: Stir the mixture vigorously at 100°C for 24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Perform an acid-base extraction to purify the resulting amino alcohol. This typically involves dissolving the mixture in an organic solvent, washing with acidic and then basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer containing the product over an anhydrous drying agent like calcium chloride.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amino alcohol product.
Protocol 3: Synthesis of this compound-Based Thiosemicarbazones
This protocol describes a general method for synthesizing thiosemicarbazones, which have shown significant antitumor activity.[6][10]
Objective: To synthesize thiosemicarbazone derivatives from this compound for biological screening.
Materials:
-
This compound-derived ketone or aldehyde (synthesized via oxidation or other functionalization of limonene).
-
Thiosemicarbazide.
-
Ethanol or other suitable solvent.
-
Catalytic amount of acid (e.g., acetic acid).
-
Standard glassware for organic synthesis.
Procedure:
-
Dissolution: Dissolve the this compound-derived carbonyl compound in ethanol in a round-bottom flask.
-
Addition of Reagent: Add an equimolar amount of thiosemicarbazide to the solution.
-
Catalysis: Add a few drops of a suitable acid catalyst to initiate the condensation reaction.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Isolation:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
-
Characterization: Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Mandatory Visualizations
References
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 6. iscientific.org [iscientific.org]
- 7. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From this compound Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 8. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel R-(+)-limonene-based thiosemicarbazones and their antitumor activity against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2021046636A1 - Cannabinoid derivatives, precursors and uses - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of (R)-(+)-Limonene in Microemulsions for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(+)-Limonene, a naturally occurring monoterpene found in citrus fruit peels, is gaining significant attention in pharmaceutical formulations.[1][2][3][4] Beyond its use as a flavor and fragrance agent, it serves as a potent, biodegradable, and safe penetration enhancer, making it an excellent candidate for the oil phase in microemulsion systems.[5][6][7] Microemulsions (MEs) are clear, thermodynamically stable, and isotropic systems of oil, water, and surfactants, often with a cosurfactant.[1] Their nanometer-sized droplets (typically <150 nm) offer a large interfacial area, enhancing the solubilization and bioavailability of poorly water-soluble drugs.[1][8]
This document provides detailed protocols for the formulation, characterization, and evaluation of this compound-based microemulsions as a sophisticated drug delivery system. These systems are designed to improve the stability and delivery of therapeutic agents, particularly for topical, transdermal, and oral routes.[1][9]
Materials and Equipment
2.1 Materials
-
(Oil Phase): this compound, other oils (e.g., Ethyl Oleate, Gelucire® 44/14)[1][9]
-
Surfactants (Non-ionic): Polysorbates (Tween® 80), Sorbitan esters (Span® 85), Caprylocaproyl polyoxyl-8 glycerides (Labrasol®), Cremophor® EL.[1][2][9]
-
Cosurfactants: Isopropanol, Propylene Glycol, Lauroyl polyoxyl-6 glycerides (Labrafil®), Diethylene glycol monoethyl ether (Transcutol®).[1][9]
-
Aqueous Phase: Deionized or distilled water.
-
Active Pharmaceutical Ingredient (API): Drug of interest (e.g., Propranolol, Curcumin, Ketoprofen).[5][10][11]
2.2 Equipment
-
Magnetic stirrer with heating plate
-
Vortex mixer
-
Analytical balance
-
Dynamic Light Scattering (DLS) instrument (for particle size, Polydispersity Index, and Zeta Potential)
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
-
pH meter
-
Refractometer
-
Franz diffusion cells for in-vitro release studies
Experimental Protocols
Protocol 1: Screening of Components & Construction of Pseudo-Ternary Phase Diagram
This protocol is essential for identifying the optimal concentrations of oil, surfactant, and cosurfactant that result in a stable microemulsion.
-
Solubility Studies: Determine the solubility of the selected API in various oils, surfactants, and cosurfactants to select the most suitable components.
-
Select Components: Based on solubility and required Hydrophilic-Lipophilic Balance (HLB), select the oil phase (limonene), surfactant, and cosurfactant.[4]
-
Prepare Surfactant/Cosurfactant Mixture (Smix): Prepare different weight ratios of the selected surfactant and cosurfactant (e.g., 1:1, 2:1, 3:1, 4:1).[1] A ratio of 4:1 for Labrasol® and Labrafil® has been shown to produce a large isotropic region.[12]
-
Titration and Observation:
-
For each Smix ratio, prepare a series of mixtures with the oil phase (limonene) at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each oil/Smix mixture with the aqueous phase (deionized water) dropwise under gentle magnetic stirring.
-
After each addition, allow the system to equilibrate. Observe for transparency and phase separation. The transition from a turbid to a clear, transparent liquid indicates the formation of a microemulsion.
-
-
Construct Diagram: Plot the results on a triangular phase diagram with the three axes representing the oil phase, aqueous phase, and the Smix. The area where clear, stable formulations are observed is designated as the microemulsion region.[2]
Protocol 2: Formulation of this compound Microemulsion
This protocol uses the spontaneous emulsification method based on the results from the phase diagram.
-
Component Mixing:
-
Add Surfactant Mixture: Add the pre-selected Smix (surfactant and cosurfactant) to the oil phase while maintaining the temperature and stirring.
-
Incorporate API: If loading a drug, dissolve the API in the oil/surfactant mixture at this stage.
-
Aqueous Phase Addition: Add the aqueous phase (deionized water) dropwise to the organic phase under continuous, gentle stirring.
-
Equilibration: Continue stirring until a transparent, homogenous, and low-viscosity liquid is formed.[2][3] Allow the microemulsion to cool to room temperature.
Protocol 3: Physicochemical Characterization
-
Visual Inspection: Macroscopically examine the formulation for clarity, homogeneity, color, and any signs of phase separation or precipitation.[1]
-
Percentage Transmittance: Measure the transparency of the microemulsion using a UV-Vis spectrophotometer at a wavelength of ~640 nm, with deionized water as the blank.[1] A transmittance value close to 100% indicates a clear formulation.
-
Globule Size, PDI, and Zeta Potential:
-
Dilute the microemulsion sample with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the average globule size (Z-average), Polydispersity Index (PDI), and Zeta Potential. A low PDI value (e.g., < 0.3) indicates a narrow and uniform size distribution.[1]
-
-
Morphological Analysis (TEM):
-
Place a drop of the diluted microemulsion onto a carbon-coated copper grid.
-
Remove excess liquid with filter paper.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid).
-
Observe the grid under a Transmission Electron Microscope (TEM) to determine the shape and morphology of the globules.[9]
-
-
Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 5000 rpm for 30 minutes) and observe for any phase separation.
-
Heating/Cooling Cycles: Subject the formulation to multiple cycles between a low temperature (e.g., 4°C) and a high temperature (e.g., 45°C) for 48 hours at each temperature, checking for instability.
-
Freeze-Thaw Cycles: Cycle the formulation between freezing and thawing temperatures (e.g., -20°C and +25°C) for at least three cycles.
-
Data Presentation: Formulation & Characterization
The following tables summarize typical quantitative data for limonene-based microemulsions found in the literature.
Table 1: Example Formulations of this compound Microemulsions
| Formulation ID | Oil Phase (% w/w) | Surfactant (% w/w) | Cosurfactant (% w/w) | Aqueous Phase (% w/w) | Reference |
| L-SMEDDS | Limonene (28.6%), Ethyl Oleate (14.2%) | Cremophor EL (28.6%) | Isopropanol (28.6%) | - (Forms ME in situ) | [9][13] |
| LM-ME1 | D-Limonene & Gelucire® (25%) | Labrasol® | Labrafil® | 58.3% | [1][12] |
| LM-ME2 | D-Limonene (7.1% - 30.8%) | Labrasol® (28.6% - 57.1%) | - | 20.0% - 64.3% | [2][3] |
| Propranolol-ME | Limonene & Gelucire® | Labrasol® | Labrafil® | Deionized Water | [10] |
Note: Specific ratios of Surfactant/Cosurfactant (Smix) are determined via phase diagrams.
Table 2: Physicochemical Characterization Data of Optimized Limonene Microemulsions
| Formulation ID | Globule Size (nm) | PDI | Zeta Potential (mV) | Transmittance (%) | Morphology (via TEM) | Reference |
| L-SMEDDS | ~100 | N/A | N/A | N/A | Spherical | [9][13] |
| LM-ME1 | 125 ± 0.123 | 0.272 ± 0.009 | -18.9 ± 2.79 | 96.5 ± 0.88 | Rounded Globules | [1][12][14] |
| Propranolol-ME | 133.7 ± 0.513 | 0.112 ± 0.009 | N/A | N/A | Spheroidal | [10] |
Visualizations
Workflow for Microemulsion Development
Caption: Experimental workflow for developing a limonene-based microemulsion drug delivery system.
Structure of a Limonene Microemulsion
References
- 1. Tailored Limonene-Based Nanosized Microemulsion: Formulation, Physicochemical Characterization and In Vivo Skin Irritation Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microemulsions: An Encapsulation Strategy to Increase the Thermal Stability of D-limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of limonene on permeation enhancement of ketoprofen in palm oil esters nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Self-microemulsifying Drug Delivery System for Improved Oral Delivery of Limonene: Preparation, Characterization, in vitro and in vivo Evaluation | CoLab [colab.ws]
- 10. Propranolol-Loaded Limonene-Based Microemulsion Thermo-Responsive Mucoadhesive Nasal Nanogel: Design, In Vitro Assessment, Ex Vivo Permeation, and Brain Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-limonene nanoemulsion as skin permeation enhancer for curcumin prepared by ultrasonic emulsification [agris.fao.org]
- 12. Tailored Limonene-Based Nanosized Microemulsion: Formulation, Physicochemical Characterization and In Vivo Skin Irritation Assessment [apb.tbzmed.ac.ir]
- 13. Self-microemulsifying Drug Delivery System for Improved Oral Delivery of Limonene: Preparation, Characterization, in vitro and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing autoxidation of (R)-(+)-Limonene during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the autoxidation of (R)-(+)-Limonene during storage.
Frequently Asked Questions (FAQs)
Q1: What is autoxidation and why is it a concern for this compound?
A1: Autoxidation is a spontaneous oxidation process that occurs in the presence of air (oxygen). For this compound, this process leads to the formation of various degradation products, including hydroperoxides, carveol, carvone, and limonene oxide.[1][2] These oxidation products can alter the chemical and sensory properties of limonene, and some, like limonene hydroperoxides, are known to be potent skin sensitizers.[3][4][5] Therefore, preventing autoxidation is crucial for maintaining the purity, efficacy, and safety of this compound and its formulations.
Q2: What are the primary factors that accelerate the autoxidation of this compound?
A2: The primary factors that accelerate the autoxidation of this compound are:
-
Exposure to Oxygen: Direct contact with air provides the oxygen necessary for the oxidation reactions to occur.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[6][7]
-
Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate and propagate the oxidation process.[8]
Q3: What are the ideal storage conditions for this compound to minimize autoxidation?
A3: To minimize autoxidation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is ideal.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Container: Use airtight, amber-colored glass containers to protect from air and light.[3]
Q4: Can antioxidants be used to prevent the autoxidation of this compound?
A4: Yes, adding antioxidants is an effective strategy to inhibit autoxidation. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E). These compounds work by scavenging free radicals that propagate the oxidation chain reaction.
Q5: How can I detect and quantify the oxidation products of this compound?
A5: The most common analytical techniques for detecting and quantifying limonene oxidation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Solid-Phase Microextraction coupled with GC-MS (SPME-GC-MS).[9][10][11] These methods allow for the separation, identification, and quantification of the various degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in odor or color of this compound | Autoxidation has occurred, leading to the formation of odorous and colored degradation products. | Discard the sample as its purity is compromised. Review storage procedures to ensure they align with the recommended guidelines (cool, dark, inert atmosphere, airtight amber container). |
| Inconsistent experimental results using this compound | The purity of the limonene may vary between batches due to different levels of oxidation. | Always use fresh, properly stored this compound. It is advisable to test the purity of each new batch using GC-MS before use in critical experiments. |
| Formation of precipitates or haziness in the sample | Polymerization or formation of insoluble oxidation products. | This indicates significant degradation. The sample should not be used. Implement stricter storage conditions immediately. |
| Skin irritation or sensitization reported by lab personnel | Exposure to limonene hydroperoxides, which are potent allergens formed during autoxidation.[3][4][5] | Handle this compound in a well-ventilated area and use appropriate personal protective equipment (gloves, lab coat, safety glasses). Ensure that storage containers are properly sealed to prevent the release of volatile oxidation products. |
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the factors affecting the stability of this compound.
Table 1: Effect of Temperature on the Conversion of this compound
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 70 | 6 | ~40-50 |
| 80 | 6 | ~40-50 |
| 90 | 6 | ~40-50 |
| 80 | 2 | ~15 |
| 80 | 4 | ~30 |
| 80 | 8 | ~45 |
| 140 | Not Specified | Increased conversion compared to 80°C |
Data adapted from a study on limonene oxidation with a catalyst. The conversion rates may vary under different conditions but illustrate the general trend of increased oxidation with temperature and time.[6][7]
Table 2: Retention of D-Limonene in Nanoemulsions at Different Storage Temperatures
| Storage Temperature (°C) | Storage Duration (days) | Retention of D-Limonene (%) |
| 5 | 30 | 91 - 95.21 |
| 25 | 30 | 82 - 88.87 |
| 50 | 10 | Unstable, oiling off observed |
This data demonstrates the significant impact of temperature on the stability of limonene, even in a protective nanoemulsion formulation.[2]
Table 3: Antioxidant Activity of D-Limonene in In Vitro Assays
| Antioxidant Assay | D-Limonene IC₅₀ / Activity | Reference Compound (Trolox) IC₅₀ / Activity |
| DPPH Radical Scavenging Activity | 692.89 µM | 153.30 µM |
| ABTS Radical Scavenging Activity | 203.37 µM | 146.37 µM |
| Ferric Reducing Antioxidant Power (FRAP) | -589.85 µM | -171.73 µM |
| Superoxide Radical Scavenging Assay | 442.75 µM | 105.25 µM |
| Hydroxyl Radical Scavenging Assay | 225.96 µM | - |
Note: A lower IC₅₀ value indicates higher antioxidant activity. For the FRAP assay, a more negative value can indicate stronger reducing power. This data provides a benchmark for limonene's inherent antioxidant potential.[12] Further research is needed for a direct quantitative comparison of the stabilizing effects of antioxidants like BHT and tocopherol on limonene shelf life.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Oxidation Products
Objective: To identify and quantify this compound and its major oxidation products in a sample.
Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Helium (carrier gas)
-
This compound sample
-
Standards of known oxidation products (e.g., carvone, carveol, limonene oxide)
-
Solvent (e.g., hexane or ethanol)
-
Autosampler vials
Procedure:
-
Sample Preparation: Dilute the this compound sample in the chosen solvent to a suitable concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a series of standard solutions of this compound and its known oxidation products at different concentrations to create a calibration curve.
-
GC-MS Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column suitable for terpene analysis (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min (Helium).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
-
-
Injection: Inject 1 µL of the prepared sample and standard solutions into the GC-MS.
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the standards and reference libraries (e.g., NIST).
-
Quantify the concentration of each compound by integrating the peak area and using the calibration curve.
-
Protocol 2: Accelerated Stability Testing of this compound
Objective: To assess the stability of this compound under accelerated conditions to predict its shelf life.
Materials:
-
Stability chamber capable of controlling temperature and humidity.
-
Amber glass vials with airtight seals.
-
This compound sample (with and without antioxidants if comparing).
-
GC-MS for analysis.
Procedure:
-
Sample Preparation: Place the this compound samples into the amber glass vials, leaving some headspace. If testing antioxidants, prepare samples with the desired concentrations of stabilizers.
-
Storage Conditions: Place the vials in a stability chamber set to accelerated conditions. A common condition for accelerated testing is 40°C ± 2°C and 75% RH ± 5% RH.[13]
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples using the GC-MS protocol described above to determine the concentration of remaining this compound and the formation of oxidation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time. Use this data to determine the degradation rate and estimate the shelf life under normal storage conditions using appropriate kinetic models (e.g., Arrhenius equation).
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Experimental workflow for accelerated stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Oxidized citrus oil (R-limonene): a frequent skin sensitizer in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gummy & Soft-Chew Terpene Stability: Water-Activity, pH and Packaging Hacks | Terpene Belt Farms [terpenebeltfarms.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. lnct.ac.in [lnct.ac.in]
Technical Support Center: Optimization of Reaction Conditions for the Epoxidation of (R)-(+)-Limonene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the epoxidation of (R)-(+)-Limonene. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound epoxidation?
The epoxidation of this compound can yield several products depending on the reaction conditions. The main products result from the oxidation of the two double bonds in the limonene molecule: the endocyclic (internal) and exocyclic (external) double bonds.[1] The primary products are 1,2-limonene oxide (from the endocyclic bond), 8,9-limonene oxide (from the exocyclic bond), and 1,2,8,9-limonene diepoxide (from the oxidation of both bonds).[2][3]
Q2: What are the most common byproducts, and how are they formed?
Common byproducts include carveol, carvone, and perillyl alcohol, which are products of allylic oxidation.[2][4] Another significant byproduct is limonene-1,2-diol, which forms from the hydrolysis (ring-opening) of the 1,2-epoxide, a reaction often favored by the presence of water and high temperatures.[5][6] The formation of these byproducts reduces the selectivity of the reaction towards the desired epoxide.[7][8]
Q3: Why is achieving high selectivity for a specific epoxide important?
High selectivity is crucial because different epoxides serve as precursors for distinct high-value chemicals. For instance, 1,2-limonene oxide is a key starting material for producing bio-based polymers like limonene polycarbonate.[9][10] Obtaining a high yield of a specific diastereomer is also important for applications in pharmaceuticals and agrochemicals.[7][8] Poor selectivity leads to a complex mixture of products, complicating purification and reducing the overall process efficiency.[7]
Q4: What are the main categories of catalysts used for this reaction?
A wide range of catalysts can be used, including:
-
Heterogeneous catalysts: These include metals supported on mesoporous materials like Ti-MCM-41, zeolite Y, and alumina (Al₂O₃).[6][7] They are often preferred for their ease of recovery and recycling.[4]
-
Biocatalysts (Enzymes): Lipases and peroxygenases are used for chemoenzymatic and biocatalytic epoxidation, respectively.[9][11] These methods are considered environmentally friendly.[11]
-
Homogeneous catalysts: Metal-Salen complexes and tungsten-based polyoxometalates are effective but can be difficult to separate from the reaction products.[4][7]
Q5: Which oxidizing agents are commonly employed?
The choice of oxidant is critical for reaction success. Common options include:
-
Hydrogen peroxide (H₂O₂): A green and cost-effective oxidant, though its use can sometimes lead to epoxide hydrolysis due to the water byproduct.[12][13]
-
tert-Butyl hydroperoxide (TBHP): An organic peroxide often used with titanium-based catalysts.[14]
-
m-Chloroperoxybenzoic acid (m-CPBA): A highly efficient but more expensive and less environmentally friendly oxidant.[15]
-
In-situ generated Dimethyldioxirane (DMDO): Generated from Oxone® and acetone, this system can achieve very high yields of limonene dioxide under mild, catalyst-free conditions.[3][16]
Troubleshooting Guide
Problem 1: Low conversion of this compound.
-
Question: My reaction is stopping at a low conversion rate. What are the possible causes and how can I improve it?
-
Answer:
-
Inactive or Insufficient Catalyst: The catalyst may have lost activity or the loading may be too low. For heterogeneous catalysts, confirm its structural integrity and consider regeneration. For enzymatic reactions, ensure the enzyme has not denatured.[11] Increasing the catalyst loading can also improve conversion.[11]
-
Insufficient Oxidant: The molar ratio of the oxidant to limonene may be too low. Try increasing the molar ratio of the oxidant. For example, using a H₂O₂:limonene molar ratio of 7 has been shown to achieve high conversion.[6]
-
Low Reaction Temperature: Epoxidation rates are temperature-dependent. Increasing the temperature can enhance the reaction rate.[5][11] However, be aware that excessively high temperatures can lead to byproduct formation or catalyst degradation.[5][11] The optimal temperature often falls between 50-70°C for many systems.[6][15]
-
Short Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period using techniques like TLC or GC to determine the optimal time.
-
Problem 2: Poor selectivity towards the desired 1,2-limonene oxide.
-
Question: I am getting a mixture of products, including 8,9-limonene oxide and allylic oxidation products (carveol/carvone), instead of the desired 1,2-epoxide. How can I improve selectivity?
-
Answer:
-
Catalyst Choice: The catalyst has a major influence on regioselectivity. Some catalysts, like certain enzymes and Jacobsen's catalyst, show high selectivity towards the endocyclic (1,2-) double bond.[8] Titanium-silicate catalysts (e.g., TS-1) are also known to favor 1,2-epoxide formation.[14]
-
Reaction Temperature: Higher temperatures can promote the formation of allylic oxidation byproducts.[2] Running the reaction at a lower, optimized temperature can significantly improve selectivity for the epoxide.
-
Solvent Effects: The polarity of the solvent can influence the product distribution. Aprotic polar solvents like acetonitrile are often effective.[6][7] Toluene has also been used successfully in chemoenzymatic systems.[11]
-
Oxidant Control: The type and concentration of the oxidant can affect selectivity. Slow, controlled addition of the oxidant can sometimes prevent over-oxidation or side reactions.
-
Problem 3: High formation of limonene diol as a byproduct.
-
Question: My final product is contaminated with a significant amount of limonene diol. What causes this and how can it be prevented?
-
Answer:
-
Cause: Limonene diol is formed by the acid-catalyzed or water-induced hydrolysis (ring-opening) of the epoxide. This is a common issue when using aqueous hydrogen peroxide as the oxidant.[13]
-
Solutions:
-
Use Aprotic Solvents: Solvents like acetonitrile can favor epoxidation over hydrolysis.[6]
-
Solvent-Free Conditions: Running the reaction without a solvent can minimize hydrolysis, as demonstrated in systems using tungsten-based catalysts.[12]
-
Add a Dehydrating Agent: Adding an inorganic salt like sodium sulfate (Na₂SO₄) to the reaction mixture can saturate the aqueous phase and "salt out" the epoxide, reducing its solubility in water and thus inhibiting hydrolysis.[12]
-
Control pH: Maintaining a neutral or slightly basic pH can prevent acid-catalyzed ring-opening. The use of sodium bicarbonate can help buffer the system.[17]
-
-
Problem 4: Catalyst deactivation and poor reusability.
-
Question: My heterogeneous catalyst loses activity after the first run. How can I improve its stability and reusability?
-
Answer:
-
Cause: Deactivation can occur due to several factors, including leaching of the active metal species, blockage of catalyst pores by coke or polymer formation, or structural changes in the support material.[4] For immobilized enzymes, leaching from the support is a common problem.[11]
-
Solutions:
-
Robust Catalyst Support: Choose a stable support material. For enzymes, employ strong immobilization techniques like covalent bonding or cross-linking.[11]
-
Post-Reaction Treatment: After a reaction cycle, wash the catalyst with a suitable solvent to remove adsorbed products and byproducts. For some solid catalysts, calcination at high temperatures can burn off coke and regenerate the active sites.
-
Optimize Conditions: Harsh reaction conditions (very high temperatures or extreme pH) can accelerate catalyst degradation. Operating under milder, optimized conditions can extend the catalyst's lifespan.
-
Filtration and Reuse: After the reaction, the catalyst should be carefully filtered, washed, dried, and then tested in a subsequent cycle to quantify its reusability.[11]
-
-
Data Presentation: Comparison of Reaction Conditions
Table 1: Performance of Various Catalytic Systems for Limonene Epoxidation
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Epoxides (%) | Reference |
| K-Sn-Zeolite Y | H₂O₂ (30%) | Acetonitrile | 70 | 24 | ~97 | 96 (Monoepoxides) | [6] |
| MgO | H₂O₂ | Acetonitrile/Water | 50 | 0.5 | - | 80 (Monoepoxide) | [15] |
| Ti-MCM-41 | H₂O₂ | Acetonitrile | 60 | - | 52 | 60 | [7] |
| Immobilized Lipase | H₂O₂/Octanoic Acid | Toluene | 50 | 2 | 75.3 | 85 (1,2-Limonene Oxide) | [11][18] |
| Tungsten-based | H₂O₂ (30%) | None (Solvent-free) | 50 | 0.25 | 95 (of H₂O₂) | 100 (1,2-Limonene Oxide) | [12] |
| None | Oxone®/Acetone | Acetone/Water | Room Temp | 0.75 | >99 | 97 (Limonene Dioxide) | [3][16] |
| Oat Peroxygenase | t-BuOOH | Phosphate Buffer | 25 | 2 | 99 | 79 (1,2-Limonene Oxide) | [19] |
Table 2: Effect of Solvent on this compound Epoxidation
| Solvent | Limonene Conversion (%) | 1,2-Epoxide Yield (%) | Diol Yield (%) | Reference |
| Acetonitrile | 84 | High | Low | [7] |
| Ethyl Acetate | - | - | - | [7] |
| Dichloromethane | - | - | - | [7] |
| Toluene | 75.3 | ~64 | Low | [11] |
| None (Solvent-free) | 95 (of H₂O₂) | 95 | Low (with Na₂SO₄) | [12] |
Note: Direct comparison is challenging as other reaction conditions vary between studies. Acetonitrile is frequently reported as an effective solvent.[6][7]
Visualizations of Experimental Workflow and Parameter Influences
Experimental Protocols
Protocol 1: Heterogeneous Catalysis with MgO and H₂O₂ [1]
This protocol describes the selective synthesis of limonene mono- and diepoxide using a commercial heterogeneous catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, combine this compound, acetonitrile, water, and acetone.
-
Catalyst Addition: Add commercial magnesium oxide (MgO) to the mixture.
-
Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂, 30% aq.) to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 50°C.
-
Reaction Time:
-
For selective synthesis of limonene monoepoxide , maintain the reaction for 30 minutes.
-
To obtain limonene diepoxide , extend the reaction time to 2 hours.
-
-
Work-up: After the specified time, cool the mixture to room temperature and filter to remove the MgO catalyst. The filtrate is then subjected to liquid-liquid extraction (e.g., with ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the product.
Protocol 2: Chemoenzymatic Epoxidation Using an Immobilized Lipase [11]
This protocol uses an immobilized enzyme to catalyze the in-situ formation of a peroxy acid for epoxidation.
-
Reaction Setup: All experiments are conducted in a 100 mL cylindrical glass reactor.
-
Reagents: To the reactor, add this compound (25 mM), octanoic acid (50 mM), hydrogen peroxide (H₂O₂, 50 mM), and the immobilized lipase catalyst (1 g) in toluene (total volume 20 mL).
-
Reaction Conditions: Maintain the temperature at 50°C with agitation at 300 rpm. Microwave irradiation (e.g., 50 W) can be used to assist heating and increase the reaction rate.[11]
-
Reaction Time: Monitor the reaction by taking samples periodically and analyzing via GC. A typical reaction time is around 2-4 hours.
-
Work-up: After the reaction, the solid catalyst is filtered off for potential reuse. The liquid product mixture can be purified by removing the solvent and using column chromatography.
Protocol 3: Catalyst-Free Synthesis of Limonene Dioxide with Oxone® [3][16]
This method generates the powerful oxidant dimethyldioxirane (DMDO) in situ for the efficient double epoxidation of limonene.
-
Reaction Setup: In a 500 mL round-bottom flask, add sodium bicarbonate (4.37 g), acetone (40 mL), and this compound (1.36 g).
-
Oxidant Preparation: Separately, prepare a solution of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water.
-
Oxidant Addition: Add the aqueous Oxone® solution to the limonene/acetone mixture in a controlled manner (e.g., semi-batch or slow continuous feed) while stirring vigorously at room temperature.
-
Reaction Time: The reaction is typically rapid, often reaching high conversion within 45-60 minutes.[16]
-
Work-up: Once the reaction is complete (monitored by TLC or GC), the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated to yield limonene dioxide with high purity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Epoxidation of Terpenes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. R-(+)-Limonene Diastereoselective Epoxidation: A Minireview [scielo.org.co]
- 8. researchgate.net [researchgate.net]
- 9. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peak Tailing in the Chromatographic Analysis of Limonene: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of limonene. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my limonene analysis?
Peak tailing is a phenomenon in chromatography where the tail end of a peak is drawn out and asymmetrical.[1][2][3][4] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape. Peak tailing can lead to several analytical problems, including:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components, including limonene, difficult.[2][4]
-
Inaccurate Quantification: The asymmetrical shape can lead to errors in peak integration, resulting in imprecise and inaccurate measurements of limonene concentration.[1][3]
-
Poor Detection Limits: Tailing reduces the peak height, which can make it difficult to detect low concentrations of limonene.
Q2: What are the most common causes of peak tailing in the gas chromatography (GC) analysis of limonene?
Peak tailing in the GC analysis of limonene can stem from a variety of factors, which can be broadly categorized as instrumental, chemical, or related to the analytical method. Common causes include:
-
Column Issues: Contamination of the column, degradation of the stationary phase, or an improperly installed column are frequent culprits.[1][5]
-
Active Sites: Interactions between limonene and active sites within the GC system, such as in the injector liner or at the column inlet, can cause tailing.[1][4]
-
Injection Technique: A slow or inconsistent injection, or an inappropriate injection volume, can lead to poor peak shape.[6]
-
Inlet and System Contamination: Residue from previous samples in the injector port, liner, or other parts of the flow path can interact with limonene.[7]
-
Improper Method Parameters: An unsuitable inlet temperature or carrier gas flow rate can contribute to peak distortion.[3][8]
Q3: Is peak tailing for limonene always a problem with the column?
Not necessarily. While the column is a common source of peak shape issues, it's often the first component to be blamed when the problem may lie elsewhere in the system.[7] Before replacing the column, it is crucial to investigate other potential causes, such as contamination in the inlet, leaks in the system, or issues with the injection method. A systematic troubleshooting approach can save time and resources.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving peak tailing in your limonene analysis.
Step 1: Initial Assessment and Observation
Before making any changes to your system, carefully observe the chromatogram.
-
Does only the limonene peak tail, or do all peaks in the chromatogram exhibit tailing?
-
All peaks tailing: This often points to a problem at or before the column, such as a poorly installed column, a leak, or a dead volume in the flow path.[3][5]
-
Only the limonene peak (or other specific peaks) tailing: This suggests a chemical interaction between limonene and the system, such as active sites, or a problem specific to the analyte's properties.[5][9]
-
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Step 3: Detailed Troubleshooting Actions
The following table provides specific actions to take for common causes of peak tailing.
| Potential Cause | Recommended Actions | Experimental Protocol |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector. A poor cut can create turbulence and active sites.[1][3][5] | 1. Carefully remove the column from the inlet and detector. 2. Using a ceramic scoring wafer or other appropriate tool, score and break the column tubing to create a clean, square cut. 3. Inspect the cut under magnification to ensure there are no jagged edges or shards. 4. Re-install the column according to the manufacturer's instructions for your GC model, ensuring the correct insertion depth. |
| System Leaks | Check for leaks at the inlet septum, column connections, and detector fittings. Leaks can disrupt the carrier gas flow path, leading to peak distortion.[10] | Use an electronic leak detector to check all fittings and connections while the system is pressurized with the carrier gas. Pay close attention to the septum nut and the column nuts at the inlet and detector. |
| Inlet Contamination | The inlet liner, septum, and gold seal are common sources of contamination that can cause active sites and lead to peak tailing.[7] | 1. Cool the inlet and turn off the carrier gas flow. 2. Carefully remove the septum nut and septum. 3. Remove the inlet liner and inspect for residue or discoloration. 4. Clean or replace the liner, septum, and any other seals as needed. Using a deactivated liner is recommended. |
| Column Contamination | Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that interact with limonene. | 1. Column Bake-out: Condition the column at a temperature slightly above the final temperature of your analytical method (but below the column's maximum temperature limit) for 1-2 hours. 2. Column Trimming: If baking out does not resolve the issue, trim 10-20 cm from the front of the column to remove the contaminated section.[1] |
| Inappropriate Method Parameters | An incorrect inlet temperature or injection volume can affect the vaporization of the sample and lead to peak tailing. | Inlet Temperature: For limonene, an inlet temperature of around 250°C is often a good starting point.[8] If you suspect thermal degradation, you can try lowering the temperature in 10°C increments. Injection Volume: Overloading the column can cause peak tailing. Try reducing the injection volume (e.g., from 1 µL to 0.5 µL) to see if the peak shape improves.[4] |
| Active Sites in the System | Even with a clean system, active sites can exist on glass liners or the column itself. | Use of Deactivated Liners: Employ liners that have been treated to reduce the number of active silanol groups. Column Choice: For terpenes like limonene, a non-polar or mid-polar column is generally recommended.[11] A column with a 5% phenyl-methylpolysiloxane stationary phase is a common choice.[12] |
| Sample Matrix Effects | Complex sample matrices can introduce components that interact with the system or co-elute with limonene, causing peak distortion. | Sample Preparation: Ensure your sample preparation method, such as extraction and dilution, is robust and effectively removes interfering matrix components.[13][14] Using a suitable solvent like hexane or methanol for dilution is important.[13][15] |
Quantitative Data Summary
The following table provides typical parameters and their impact on peak shape for limonene analysis. These are general guidelines and may need to be optimized for your specific instrument and application.
| Parameter | Typical Value/Range | Effect on Peak Tailing |
| Asymmetry Factor (As) | 1.0 - 1.5 | A value greater than 1.5 generally indicates significant peak tailing that should be addressed.[1] |
| Inlet Temperature | 230 - 270 °C | Too low may cause incomplete vaporization and tailing of later eluting compounds; too high can cause degradation. An optimal temperature around 250 °C is often used for limonene.[8] |
| Injection Volume | 0.5 - 2 µL | Larger volumes can lead to column overload and peak tailing. An injection volume of 2 µL has been found to be optimal in some studies for good signal efficiency.[8] |
| Column Phase Polarity | Non-polar to mid-polar (e.g., 5% phenyl-methylpolysiloxane) | A non-polar column is generally suitable for a non-polar compound like limonene, minimizing strong interactions that can cause tailing.[11] |
| Carrier Gas Flow Rate | 1 - 2 mL/min (for a 0.25 mm ID column) | A flow rate that is too low can lead to broader peaks and increased tailing. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the problem, potential causes, and solutions.
Caption: Interconnections between the problem, its causes, and potential solutions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Restek - Blog [restek.com]
- 10. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s4science.at [s4science.at]
- 15. uoguelph.ca [uoguelph.ca]
Improving the yield and enantiomeric excess of synthesized (R)-(+)-Limonene
Welcome to the Technical Support Center for the synthesis of (R)-(+)-Limonene. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield and enantiomeric excess of synthesized this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of this compound, focusing on enhancing both yield and enantioselectivity.
Guide 1: Low Yield
Problem: The overall yield of this compound or its immediate precursor is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. If the reaction stalls, consider extending the reaction time, increasing the temperature (if the reaction is not temperature-sensitive), or adding a fresh portion of the catalyst or reagent.
-
-
Side Reactions:
-
Solution: The formation of byproducts is a common cause of low yields.[1] Isomerization of limonene to other terpenes like α-terpinene can occur, especially under acidic conditions or at elevated temperatures.[1] To minimize this, maintain precise control over the reaction temperature and pH. In biocatalytic methods, competing metabolic pathways can reduce the flux towards limonene synthesis.[2] Consider using engineered microbial strains with downregulated competing pathways.[2]
-
-
Product Loss During Workup and Purification:
-
Solution: this compound is a volatile compound.[3] Avoid excessive heating during solvent removal. Use techniques like rotary evaporation under reduced pressure at a moderate temperature. During extraction, ensure the correct solvent polarity and perform multiple extractions with smaller volumes of solvent to maximize recovery. For purification by distillation, fractional distillation under reduced pressure is recommended to separate limonene from less volatile impurities.[4]
-
-
Catalyst Deactivation:
-
Solution: In catalytic reactions, the catalyst may deactivate over time. Ensure the catalyst is handled and stored correctly, especially if it is air or moisture-sensitive.[5] For heterogeneous catalysts, consider issues like leaching of the active species or fouling of the catalyst surface. Regeneration of the catalyst or using a fresh batch may be necessary.
-
Guide 2: Low Enantiomeric Excess (ee)
Problem: The enantiomeric excess of the synthesized this compound is below the desired level.
Possible Causes and Solutions:
-
Suboptimal Catalyst or Chiral Ligand:
-
Solution: The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity.[5] For asymmetric epoxidation, Jacobsen's catalyst is known to provide high diastereoselectivity, which can be a precursor to obtaining high enantiomeric excess in subsequent steps.[6] In Sharpless asymmetric dihydroxylation, the use of AD-mix-β is recommended for obtaining the desired stereoisomer from R-(+)-limonene.[6] Ensure the catalyst and ligands are of high purity and the correct enantiomer is used.
-
-
Incorrect Reaction Conditions:
-
Solution: Temperature, solvent, and concentration can significantly influence enantioselectivity.[7] Lowering the reaction temperature often leads to higher enantiomeric excess. The solvent can affect the conformation of the catalyst-substrate complex, thereby impacting the stereochemical outcome. Screen different solvents to find the optimal one for your specific reaction.
-
-
Racemization:
-
Solution: this compound can racemize at high temperatures (around 300 °C).[3] While this is unlikely under typical synthesis conditions, be mindful of the thermal stability of your chiral products and intermediates during purification steps like distillation.
-
-
Inaccurate Measurement of Enantiomeric Excess:
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound and how can I minimize them?
A1: Common side products include isomers of limonene such as α-terpinene and p-cymene, which can form under acidic conditions or at high temperatures.[1] Oxidation of limonene can also lead to the formation of carveol, carvone, and limonene oxide.[3] To minimize these, it is crucial to maintain strict control over reaction conditions, particularly temperature and pH. Using a well-defined catalytic system can also improve selectivity. In biocatalytic routes, byproducts can arise from the host organism's native metabolism; using engineered strains with relevant gene knockouts can significantly improve product purity.[2]
Q2: My reaction is not proceeding to completion. What should I do?
A2: First, verify the purity of your starting materials and reagents. Impurities can inhibit the reaction. Ensure your catalyst is active; if it's a fresh batch, it might require activation. For Grignard reactions, ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere, as Grignard reagents are highly reactive with water and oxygen.[9] If the issue persists, consider increasing the stoichiometry of one of the reactants or the catalyst loading.
Q3: How can I effectively purify my synthesized this compound to achieve high enantiomeric purity?
A3: For purification, fractional distillation under reduced pressure is a common and effective method to separate this compound from less volatile impurities.[4] If you are dealing with a mixture of enantiomers, chiral chromatography (either GC or HPLC) is the most direct method for separating them and obtaining a high enantiomeric excess.[8] Another approach is the kinetic resolution of a racemic mixture, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted.[10]
Q4: What are the key safety precautions I should take during the synthesis of this compound?
A4: this compound is flammable, so all reactions and handling should be conducted in a well-ventilated fume hood, away from ignition sources.[11] Many of the reagents used in its synthesis, such as strong acids, bases, and organometallic compounds (e.g., Grignard reagents), are corrosive and/or reactive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
The following tables summarize quantitative data for different methods of synthesizing this compound precursors, providing a comparison of reaction conditions, yields, and stereoselectivity.
Table 1: Asymmetric Epoxidation of this compound using Jacobsen's Catalyst
| Catalyst | Oxidant | Axial Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de) of cis-1,2-epoxide (%) |
| (R,R)-Jacobsen's catalyst | m-CPBA | NMO | DCM | 0 | - | 98 |
| (S,S)-Jacobsen's catalyst | m-CPBA | 2-pyridinol-N-oxide | DCM | 0 | - | 94 (trans-1,2-epoxide) |
| Mn(Salen)-sulfonated SBA-15 | Air | - | - | - | - | 39.8 |
Data compiled from multiple sources. Yields were not consistently reported.[5]
Table 2: Sharpless Asymmetric Dihydroxylation of a Limonene Derivative
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| Limonene derivative | AD-mix-β, CH₃SO₂NH₂ | t-BuOH/H₂O | RT | 80 | >99:1 |
This reaction was performed on a derivative of limonene as part of a total synthesis.[12][13]
Table 3: Biocatalytic Synthesis of (+)-Limonene
| Microbial Host | Engineering Strategy | Carbon Source | Titer (g/L) |
| E. coli | tCsLS-Q8K mutant + ispA S80F mutation | Glycerol | 4.9 |
| S. cerevisiae | Overexpression of MVA pathway, mitochondrial engineering | - | 2.63 |
Data represents the highest reported titers to date.[14][15]
Experimental Protocols
Protocol 1: Asymmetric Epoxidation of this compound using Jacobsen's Catalyst
This protocol is adapted from a published procedure for the asymmetric synthesis of 1,2-limonene epoxides.[5]
Materials:
-
This compound
-
(R,R)-Jacobsen's catalyst
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
4-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol), (R,R)-Jacobsen's catalyst (0.5 mmol), and NMO (30 mmol) in 30 mL of anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of m-CPBA (16 mmol) in 30 mL of anhydrous DCM.
-
Add the m-CPBA solution dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes, while maintaining the temperature at 0 °C and stirring vigorously.
-
Continue stirring the reaction mixture at 0 °C for 10 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography on silica gel.
Protocol 2: Sharpless Asymmetric Dihydroxylation of a Limonene Derivative
This protocol is based on a procedure used in the total synthesis of englerin A, starting from a limonene derivative.[12][13]
Materials:
-
Limonene derivative (alkene)
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a stirred solution of tert-butanol and water (1:1, approximately 0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq).
-
Stir the mixture until both phases are clear.
-
Cool the reaction mixture to 0 °C.
-
Add the limonene derivative to the cooled solution.
-
Stir the reaction mixture vigorously at 0 °C.
-
Monitor the reaction progress by TLC. Reaction times can vary from 6 to 24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with 2M NaOH, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the diol by column chromatography on silica gel.
Visualizations
References
- 1. Limonene - Wikipedia [en.wikipedia.org]
- 2. Systems biology approach for enhancing limonene yield by re-engineering Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04870E [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 13. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal in (R)-(+)-Limonene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual catalysts from reactions involving (R)-(+)-Limonene.
FAQs: General Catalyst Removal Strategies
Q1: What are the primary methods for removing a homogeneous catalyst from my this compound reaction?
A1: Homogeneous catalysts are in the same phase as the reaction mixture, which can make their removal challenging. Common techniques include:
-
Liquid-Liquid Extraction: This is often the first step, where the reaction mixture is washed with an aqueous solution to remove the catalyst. For acid catalysts, a wash with a mild base like sodium bicarbonate solution is common.[1]
-
Column Chromatography: Passing the crude product through a column of silica gel or alumina can effectively separate the polar catalyst from the less polar limonene and its derivatives.[1]
-
Precipitation: In some cases, the catalyst can be precipitated out of the solution by adding an anti-solvent.
-
Scavenging Resins: These are polymers or silica-based materials functionalized with groups that bind to the metal catalyst, which can then be filtered off.[2][3]
Q2: How do I remove a heterogeneous catalyst?
A2: Heterogeneous catalysts are in a different phase from the reaction mixture, making their removal more straightforward. The most common method is filtration . To ensure complete removal of fine catalyst particles, it is highly recommended to filter the reaction mixture through a pad of celite or another filter aid.[4][5]
Q3: My product is sensitive to acid or base. How can I remove an acidic or basic catalyst?
A3: If your product is sensitive, avoid harsh aqueous washes. Consider using:
-
Solid-supported scavengers: These are resins that can neutralize and bind the catalyst without introducing a strong acid or base into the solution.
-
Chromatography: A plug of silica or alumina can remove polar catalysts without the need for an aqueous workup.
-
Neutralization with a weak acid/base: If some pH adjustment is necessary, use a very dilute solution of a weak acid or base and monitor the pH carefully.
Troubleshooting Guides
Homogeneous Catalyst Removal: Jacobsen's Catalyst in Limonene Epoxidation
Problem: After the epoxidation of this compound using Jacobsen's catalyst, I'm having trouble removing the dark color of the manganese complex from my product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Catalyst | After the reaction, quench with a saturated sodium bicarbonate solution and extract the product into an organic solvent like dichloromethane.[6] Wash the organic layer multiple times with water. | The aqueous layer should become colored, indicating the removal of the water-soluble catalyst components. |
| Incomplete Extraction | If color persists in the organic layer, perform column chromatography on silica gel. The polar manganese complex should adhere strongly to the silica. | A colorless or pale-yellow solution of the purified epoxide should be collected. |
| Catalyst Degradation Products | In some cases, the catalyst may degrade, forming colored impurities. The above purification steps (extraction and chromatography) should also remove these byproducts. | A pure, colorless product is obtained. |
Heterogeneous Catalyst Removal: Palladium on Carbon (Pd/C) in Limonene Hydrogenation
Problem: After hydrogenating this compound using Pd/C, I see fine black particles in my product even after filtration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fine Catalyst Particles Passing Through Filter | Filter the reaction mixture through a pad of Celite (diatomaceous earth) in a sintered glass funnel.[4][5] Ensure the Celite pad is about 1-2 cm thick. | The Celite will trap the fine Pd/C particles, resulting in a clear filtrate. |
| Colloidal Palladium | In some instances, colloidal palladium can form and may not be removed by simple filtration. Passing the solution through a plug of silica gel or using a scavenging resin can be effective. | The final product will be free of palladium contamination. |
| Safety Hazard: Pyrophoric Catalyst | Pd/C can be pyrophoric, especially after use when it has adsorbed hydrogen. Do not allow the catalyst to dry on the filter paper in the air. [7] After filtration, quench the catalyst on the filter paper with plenty of water before disposal. | Safe handling and disposal of the flammable catalyst. |
Heterogeneous Catalyst Removal: Acidic Zeolites in Limonene Isomerization
Problem: After the isomerization of this compound to terpinolene and p-cymene using a zeolite catalyst, my product contains fine white particles and the yield is low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fine Zeolite Particles in Product | Centrifuge the reaction mixture to pellet the solid catalyst before decanting the supernatant.[8] Alternatively, perform filtration through a syringe filter (if the volume is small) or a Buchner funnel with appropriate filter paper. | A clear product solution free of catalyst particles. |
| Product Adsorption onto Catalyst | Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent or a more polar solvent) to recover any adsorbed product. Combine the washings with the main product filtrate. | Increased product yield. |
| Catalyst Deactivation | If reusing the catalyst, it may need regeneration. This can sometimes be achieved by washing with solvents or calcination, depending on the nature of the deactivation (e.g., coking).[9] | Restored catalytic activity for subsequent reactions. |
Quantitative Data on Catalyst Removal
The efficiency of catalyst removal is crucial, especially in pharmaceutical applications where residual metal content is strictly regulated.
Table 1: Residual Palladium Levels After Different Purification Methods
| Purification Step | Average Residual Palladium (ppm) | Removal Efficiency |
| Aqueous Workup Only | ~500 - 5000 | - |
| Column Chromatography | < 100 | > 98% |
| Column Chromatography + Scavenging Resin | < 50 (often below detection limit) | > 99% |
Data compiled from studies on palladium-catalyzed reactions.[2][10]
Experimental Protocols
Protocol 1: Removal of Pd/C Catalyst by Filtration through Celite
-
Prepare the Filter Pad: Place a piece of filter paper in a Buchner funnel and add a 1-2 cm layer of Celite. Wet the Celite pad with the reaction solvent and apply gentle vacuum to pack the pad.
-
Filter the Reaction Mixture: Carefully pour the reaction mixture onto the Celite pad under vacuum.
-
Wash the Catalyst: Wash the reaction flask with fresh solvent and pour the washings over the filter cake to ensure all the product is collected. Wash the filter cake with additional solvent until the filtrate runs clear.[1]
-
Catalyst Quenching and Disposal: Carefully disconnect the vacuum. Add water to the funnel to slurry the Pd/C and Celite. Transfer the slurry to a designated waste container. Caution: Do not allow the used Pd/C to dry in the air.[4][7]
Protocol 2: Removal of Jacobsen's Catalyst via Extraction and Chromatography
-
Quench the Reaction: Transfer the reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to quench any remaining oxidant.[6]
-
Extract the Product: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Wash the Organic Layer: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Column Chromatography: If the product is still colored, dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from the residual catalyst.[11]
Visualizations
Caption: Workflow for heterogeneous catalyst removal.
Caption: Decision tree for homogeneous catalyst removal.
References
- 1. sarponggroup.com [sarponggroup.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: Overcoming Challenges in the Scale-up of (R)-(+)-Limonene Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions related to the scale-up of (R)-(+)-Limonene extraction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound extraction processes.
Question: We are experiencing a lower than expected yield of limonene during the scale-up of our steam distillation process. What are the potential causes and how can we troubleshoot this?
Answer: Low limonene yield during scale-up of steam distillation can be attributed to several factors. A primary reason is the potential for thermal degradation of limonene due to its sensitivity to high temperatures. Direct heating can cause decomposition, so it's crucial to ensure that the process relies on steam to carry the volatile oil.[1]
Troubleshooting Steps:
-
Optimize Steam Flow Rate and Temperature: Ensure the steam temperature is just below 100°C to prevent decomposition of limonene, which has a boiling point of 176°C.[1] The steam flow rate should be sufficient to carry the limonene vapor without causing excessive condensation within the biomass.
-
Material Preparation: The particle size of the citrus peel is critical. Grinding the peels to a uniform, fine slurry increases the surface area for efficient oil extraction.[2] However, excessively fine particles can lead to clumping and impede steam penetration.
-
Check for Leaks: Ensure all connections in the distillation apparatus are properly sealed to prevent the loss of volatile limonene vapor.
-
Monitor Distillation Time: Insufficient distillation time will result in incomplete extraction. Conversely, excessively long distillation can lead to higher energy consumption and potential degradation of the oil.[3]
-
Condenser Efficiency: Verify that the condenser is functioning optimally to ensure all the limonene vapor is condensed back into a liquid for collection. Inadequate cooling can lead to loss of product.
Question: Our extracted limonene has a noticeable off-color and odor after purification. What could be causing this and what purification steps can we take?
Answer: Off-colors and odorous impurities in d-Limonene can arise from the oxidation of the compound.[4] Limonene is prone to oxidation in the presence of air and light, which can form various oxygenated monoterpenes.[5]
Troubleshooting and Purification Steps:
-
Treatment with an Oxidizer: A controlled treatment with an oxidizer can help to remove odorous impurities. The d-Limonene can be mixed with an aqueous oxidizer solution, which reacts with the impurities. The oxidizer solution can then be separated from the d-Limonene.[4]
-
Acid Wash: Following the oxidizer treatment, an acid wash can be employed. The d-Limonene is mixed with a dilute acid solution (e.g., 1-5% acid in water) and then separated. This step helps in removing any remaining impurities.[4]
-
Final Water Wash: A final wash with water is recommended to remove any residual acid from the purified d-Limonene.[4]
-
Storage Conditions: Store the purified limonene in airtight containers, protected from light and heat, to prevent future oxidation.
Question: We are facing challenges with emulsion formation during the solvent extraction of limonene, which is complicating the separation process. How can we resolve this?
Answer: Emulsion formation is a common issue in liquid-liquid extraction, particularly when dealing with complex natural product matrices.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. While nonpolar solvents like hexane are effective, alternative "green" solvents are being explored.[6] The properties of the solvent, including its density and interfacial tension with the aqueous phase, will influence the likelihood of emulsion formation.
-
pH Adjustment: Adjusting the pH of the aqueous phase can sometimes help to break emulsions by altering the charge of surface-active compounds.
-
Centrifugation: For pilot-scale operations, centrifugation can be an effective method to break emulsions and achieve a clean separation of the organic and aqueous layers.
-
Addition of Salt: Increasing the ionic strength of the aqueous phase by adding a salt (e.g., sodium chloride) can help to break emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for industrial-scale extraction of this compound?
A1: The main industrial methods for this compound extraction are steam distillation, cold pressing, and solvent extraction.[3]
-
Steam Distillation: This is a widely used technique where steam is passed through the citrus peels, vaporizing the volatile limonene, which is then condensed and collected.[3]
-
Cold Pressing: This mechanical extraction method involves pressing the peels to release the essential oil. It is often used in conjunction with juice production and helps to retain the natural properties of the oil.[3][7]
-
Solvent Extraction: This method uses organic solvents like ethanol or hexane to dissolve the limonene from the peels. The limonene is then recovered by evaporating the solvent.[3]
Q2: What is a typical yield for limonene extraction from orange peels?
A2: The yield of limonene can vary depending on the extraction method, the variety of orange, and the processing conditions. However, a typical yield from steam distillation is around 1% of the total mass of the peel used.[8] Some studies have reported yields as high as 1.8% (on a dry basis) using microwave-assisted hydrodistillation.[9]
Q3: Are there more environmentally friendly ("green") extraction methods being developed for limonene?
A3: Yes, there is significant research into green extraction technologies. These include microwave-assisted extraction (MAE) and supercritical CO2 extraction.[3] These methods can reduce energy consumption, shorten extraction times, and avoid the use of hazardous organic solvents.[3]
Q4: How does the purity of extracted limonene vary between different methods?
A4: The purity of the extracted limonene can be influenced by the extraction technique. Cold pressing often yields a very pure oil that retains its natural aroma and flavor profile.[3] Steam distillation also produces a high-purity product. Solvent extraction can be very efficient, but there is a risk of residual solvent in the final product if not properly removed.[3]
Data Presentation
Table 1: Comparison of Limonene Yield from Different Citrus Sources and Extraction Methods
| Citrus Source | Extraction Method | Yield (%) | Reference |
| Orange Peels | Steam Distillation | ~1.0 | [8] |
| Orange Peels | Microwave-Assisted Hydro-distillation | 1.8 (dry basis) | [9] |
| Lemon Peels | High-Pressure/High-Temperature Extraction | 3.56 | [10] |
| Orange Peels | Soxhlet (n-hexane) | 1.31 | [11] |
| Lemon Peels | Supercritical CO2 Extraction | 3.3 | [10] |
Table 2: Economic Considerations for Different Limonene Extraction Techniques
| Extraction Technique | Key Economic Factors |
| Steam Distillation | High energy consumption, relatively simple setup.[3] |
| Cold Pressing | Lower yield compared to other methods, but retains high product quality.[3] |
| Solvent Extraction | Efficient for industrial scale, but costs associated with solvent purchase, recovery, and disposal.[3] |
| Microwave-Assisted Extraction | Reduced extraction time and energy costs.[9] |
| Supercritical CO2 Extraction | High initial capital investment, but offers high purity and is environmentally friendly. |
Experimental Protocols
1. Pilot-Scale Steam Distillation for this compound Extraction
-
Objective: To extract this compound from orange peels using steam distillation at a pilot scale.
-
Materials:
-
Fresh orange peels (10 kg), grated or minced.
-
Deionized water.
-
Anti-bumping granules.
-
-
Equipment:
-
50 L stainless steel distillation vessel with a steam inlet and condenser.
-
Steam generator.
-
Condenser with a cooling water supply.
-
Collection vessel with a separating funnel.
-
Heating mantle or steam jacket for the distillation vessel.
-
-
Procedure:
-
Place the grated orange peels into the distillation vessel.
-
Add deionized water to cover the peels and add anti-bumping granules.
-
Assemble the distillation apparatus, ensuring all joints are sealed.
-
Begin heating the distillation vessel and introduce steam from the generator.
-
Maintain a steady distillation rate, collecting the distillate in the collection vessel. The temperature of the vapor should be maintained just below 100°C.
-
Continue distillation until no more oil is observed in the condensate.
-
Allow the collected distillate to cool and separate into two layers.
-
Carefully separate the upper layer of limonene oil from the lower aqueous layer using the separating funnel.
-
Dry the collected limonene oil over anhydrous sodium sulfate and store it in a sealed, amber-colored container.
-
2. Solvent Extraction of this compound
-
Objective: To extract this compound from orange peels using a solvent extraction method.
-
Materials:
-
Dried and powdered orange peels (5 kg).
-
n-Hexane (20 L).
-
-
Equipment:
-
50 L jacketed glass reactor with a mechanical stirrer.
-
Filtration system (e.g., Buchner funnel with vacuum flask).
-
Rotary evaporator for solvent recovery.
-
-
Procedure:
-
Add the powdered orange peels to the glass reactor.
-
Add n-hexane to the reactor and begin stirring.
-
Allow the mixture to stir at room temperature for 24 hours.
-
After the extraction period, filter the mixture to separate the peel residue from the hexane-limonene solution.
-
Wash the peel residue with a small amount of fresh n-hexane to recover any remaining oil.
-
Combine the filtrates and concentrate the solution using a rotary evaporator to remove the n-hexane.
-
The remaining oil is the crude limonene extract. Further purification steps, such as vacuum distillation, may be necessary to achieve high purity.
-
Mandatory Visualization
References
- 1. ijrar.org [ijrar.org]
- 2. A Gram-Scale Limonene Production Process with Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. US5220105A - Process for purifying d-limonene - Google Patents [patents.google.com]
- 5. Limonene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing (R)-(+)-Limonene in Aqueous Solutions for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-(+)-Limonene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing and using limonene in aqueous solutions for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to work with in aqueous solutions?
This compound is a lipophilic compound, meaning it has very low solubility in water and cell culture media. This poor aqueous solubility can lead to several challenges in experimental settings, including:
-
Precipitation: Limonene can come out of solution, forming a separate phase or a precipitate. This leads to inaccurate and non-reproducible concentrations in your assays.
-
Phase Separation: Due to its oily nature, limonene can form a separate layer on top of the aqueous medium, preventing uniform exposure to cells.
-
Inaccurate Dosing: Without proper solubilization, the actual concentration of limonene that reaches the cells is unknown and likely much lower than the intended nominal concentration.
Q2: What are the primary methods to stabilize this compound in aqueous solutions for biological assays?
There are three main strategies to overcome the solubility challenges of this compound:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the limonene before diluting it into the aqueous medium.
-
Emulsifiers/Surfactants: Employing non-ionic surfactants like Tween® 80 to create a stable oil-in-water emulsion, where tiny droplets of limonene are dispersed throughout the aqueous phase.
-
Inclusion Complexes: Utilizing cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The limonene molecule gets encapsulated within the cyclodextrin's cavity, increasing its solubility in water.
Q3: What are the critical controls to include in my experiments when using these stabilization methods?
To ensure that the observed biological effects are due to limonene and not the stabilization agent, it is crucial to include the following controls:
-
Untreated Control: Cells in media alone to establish a baseline for viability and activity.
-
Vehicle Control: Cells treated with the highest concentration of the co-solvent (e.g., DMSO), emulsifier (e.g., Tween® 80), or cyclodextrin used in the experiment, but without limonene. This is essential to confirm that the vehicle itself is not causing any biological effects.
-
Positive Control: A known compound that elicits the expected biological response in your assay. This control validates that the assay is working correctly.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Cell Culture Media
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution of limonene in the co-solvent (e.g., 5-10 mM in DMSO).[1] |
| Improper Mixing | When diluting the stock solution into the cell culture medium, add the stock dropwise while vigorously vortexing or stirring the medium to avoid localized high concentrations that can trigger precipitation.[2] |
| Temperature Shock | Ensure that the cell culture medium is pre-warmed to 37°C before adding the limonene stock solution. Thaw frozen media and supplements slowly and avoid repeated freeze-thaw cycles.[2] |
| Insufficient Solubilizer | If using an emulsifier or cyclodextrin, ensure the concentration is sufficient to stabilize the desired limonene concentration. You may need to optimize the ratio of limonene to the stabilizing agent. |
Issue 2: High Well-to-Well Variability in Assay Results
| Potential Cause | Recommended Solution |
| Incomplete Solubilization | Ensure the limonene is fully dissolved in the stock solution and forms a stable emulsion or complex upon dilution. Visually inspect for any cloudiness or phase separation before adding to the cells. |
| Evaporation of Limonene | This compound is volatile. Use sterile, chemical-resistant sealing films on multi-well plates during incubation to minimize evaporation. Also, reduce the time plates are outside the incubator. |
| Inaccurate Pipetting | Stock solutions containing co-solvents or emulsifiers can be more viscous. Use positive displacement pipettes for accurate dispensing. |
| Edge Effects in Plates | Avoid using the outermost wells of a multi-well plate for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Issue 3: Vehicle Control Shows Cytotoxicity
| Potential Cause | Recommended Solution |
| High Co-solvent Concentration | The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, although the tolerance can be cell-line dependent. Perform a dose-response experiment with the vehicle alone to determine the non-toxic concentration for your specific cells.[3] |
| Cytotoxicity of Emulsifier | Some emulsifiers can be cytotoxic at higher concentrations. Test the toxicity of the emulsifier (e.g., Tween® 80) alone to determine a concentration that maintains high cell viability (e.g., >95%). For Tween® 80, a final concentration of ≤0.1% is often recommended.[3] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the stabilization of this compound in aqueous solutions.
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in Water | 13.8 mg/L at 25°C | [1] |
| Stability in Nanoemulsion (at 5°C) | 91% retention after 30 days | |
| Stability in Nanoemulsion (at 25°C) | 82% retention after 30 days |
Table 2: Formulation Parameters for Limonene Stabilization
| Stabilization Method | Key Parameters | Recommended Values | Reference |
| Co-solvent (DMSO) | Final Concentration in Media | < 0.5% (v/v) | [3] |
| Emulsifier (Tween® 80) | Final Concentration in Media | ≤ 0.1% (v/v) | [3] |
| β-Cyclodextrin Inclusion | Molar Ratio (Limonene:β-CD) | 1:1 | [4] |
| Oil to β-CD Ratio (for prep) | 1:9 (mL:g) | [5] |
Experimental Protocols
Protocol 1: Preparation of Limonene Solution using DMSO as a Co-solvent
This protocol describes the preparation of a limonene working solution for cell culture assays using DMSO.
-
Prepare a Primary Stock Solution:
-
Dissolve this compound in 100% cell culture grade DMSO to create a high-concentration primary stock (e.g., 500 mM).[3]
-
Ensure the limonene is completely dissolved by vortexing.
-
Store the stock solution in a tightly sealed glass vial at -20°C, protected from light.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw the primary stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the primary stock solution into pre-warmed medium to achieve the desired final concentrations.
-
Crucially , add the limonene-DMSO stock to the medium dropwise while continuously vortexing or stirring to ensure rapid dispersion and prevent precipitation.
-
Ensure the final concentration of DMSO in the medium that will be added to the cells is below the cytotoxic level for your cell line (typically <0.5%).
-
-
Cell Treatment:
-
Remove the existing medium from your cells.
-
Add the freshly prepared limonene-containing medium to the cells.
-
For multi-well plates, immediately seal with a sterile, chemical-resistant sealing film to prevent evaporation of the volatile limonene.[3]
-
Incubate for the desired experimental duration.
-
Protocol 2: Preparation of Limonene Emulsion using Tween® 80
This protocol details the creation of a stable limonene emulsion for use in aqueous assays.
-
Prepare a Primary Limonene-DMSO Stock:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 500 mM) as described in Protocol 1.[3]
-
-
Prepare a Tween® 80 Solution:
-
Prepare a sterile 1% (v/v) solution of Tween® 80 in your complete cell culture medium.[3]
-
-
Create the Limonene Emulsion (2X Working Solution):
-
For each final concentration of limonene you wish to test, dilute the primary limonene-DMSO stock into the 1% Tween® 80 medium. This will be your 2X concentrated working solution.
-
Example: For a final desired concentration of 20 µM, prepare a 40 µM working solution in the 1% Tween® 80 medium.
-
Vortex the solution vigorously for at least 30 seconds to form a stable emulsion.[3] The solution should appear as a uniform, slightly cloudy dispersion.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add an equal volume of the 2X limonene emulsion working solution to the wells. This will dilute the working solution to the final 1X concentration.
-
Seal the plate and incubate as required.
-
Protocol 3: Preparation of Limonene-β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a water-soluble limonene-β-cyclodextrin inclusion complex.
-
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Centrifuge
-
Lyophilizer (optional, for creating a powder)
-
-
Procedure:
-
Prepare an aqueous solution of β-Cyclodextrin.
-
Add this compound to the β-CD solution. A common ratio is 1:9 (mL of limonene to grams of β-CD).[5]
-
Heat the mixture to approximately 40°C while stirring continuously for 2 hours.[5] This facilitates the inclusion of limonene into the cyclodextrin cavity.
-
After stirring, allow the solution to cool to room temperature.
-
The resulting solution contains the water-soluble limonene-β-CD complex and can be sterile-filtered for use in cell culture.
-
For a powdered form, the solution can be lyophilized (freeze-dried).
-
Visualizations
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis, particularly in cancer cells.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow: Preparing a Limonene Emulsion
The following diagram illustrates the workflow for preparing a limonene emulsion using a co-solvent and an emulsifier for cell culture applications.
Caption: Workflow for preparing a limonene emulsion for biological assays.
Logical Relationship: Troubleshooting Precipitation
This diagram outlines the decision-making process for troubleshooting precipitation issues when preparing limonene solutions for cell culture.
References
Refinement of distillation techniques for high-purity (R)-(+)-Limonene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of distillation techniques to obtain high-purity (R)-(+)-Limonene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for distilling this compound?
A1: The two primary methods for obtaining this compound are steam distillation and fractional distillation, often performed under vacuum.[1][2] Steam distillation is ideal for extracting the initial essential oil from citrus peels as it operates at temperatures below 100°C, preventing the degradation of temperature-sensitive compounds.[3][4][5][6] Fractional distillation is then employed to separate limonene from other components in the essential oil that have close boiling points.[3][7]
Q2: Why is vacuum distillation recommended for limonene purification?
A2: Vacuum distillation is highly recommended because it lowers the boiling point of limonene.[2][7][8] this compound has a boiling point of 176°C at atmospheric pressure, and at elevated temperatures, it can undergo thermal degradation, cracking to form isoprene, or isomerization.[1][4][5] By reducing the pressure, the distillation can be carried out at a lower temperature, minimizing the risk of these side reactions and preserving the purity and chirality of the final product.[9][10]
Q3: What level of purity can I expect from distillation alone?
A3: Fractional distillation under vacuum can yield this compound with a purity of up to 96.7%.[11] To achieve higher purities, such as those required for aromatherapy (99.4%) or pharmaceutical applications (99.9%), subsequent purification steps like column chromatography are necessary.[11]
Q4: Can this compound form azeotropes during distillation?
A4: Yes, limonene can form azeotropes, which are mixtures that boil at a constant temperature and composition, making separation by conventional distillation difficult.[3] This is particularly relevant when trying to separate it from other terpenes with similar boiling points, such as 3-carene and phellandrene.[12][13] In such cases, azeotropic distillation with an appropriate entrainer may be required.[12][13]
Q5: What are the common analytical techniques to verify the purity of distilled this compound?
A5: The purity and chirality of this compound are typically determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[14] Other analytical methods include High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and High-Performance Thin-Layer Chromatography (HPTLC).[14][15][16]
Troubleshooting Guide
Problem: Low yield of limonene during steam distillation.
-
Possible Cause: Insufficient surface area of the citrus peel for efficient steam penetration.
-
Solution: Ensure the citrus peels are finely grated or minced to maximize the surface area exposed to the steam.[3]
-
Possible Cause: Distillation terminated too early.
-
Solution: Continue the distillation process until the distillate collected is primarily water, with no visible oil droplets.[2]
-
Possible Cause: Insufficient steam generation.
-
Solution: Maintain a steady rate of boiling in the steam-generating flask to ensure a continuous flow of steam through the plant material.[3][17]
Problem: The distilled limonene has a burnt or off-odor.
-
Possible Cause: Thermal degradation due to excessive heating during atmospheric distillation.
-
Solution: Switch to vacuum fractional distillation to lower the boiling point and reduce the risk of thermal decomposition.[7][9] If using direct heating, ensure the heating mantle temperature is carefully controlled and does not create localized hot spots.
Problem: Poor separation of limonene from other terpenes during fractional distillation.
-
Possible Cause: The fractionating column has insufficient theoretical plates for the separation of components with very close boiling points.
-
Solution: Use a more efficient fractionating column, such as a Vigreux column or one packed with structured packing, to increase the number of theoretical plates.[3][18]
-
Possible Cause: The distillation rate is too high.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate of approximately one drop per second is often recommended for good separation.[4][5]
Problem: The purity of the final product is below 95% after fractional distillation.
-
Possible Cause: Presence of azeotropic mixtures with other terpenes.
-
Solution: Consider using azeotropic distillation by introducing an agent that forms an azeotrope with one of the components, altering its relative volatility and allowing for separation.[12][13]
-
Possible Cause: Contamination from the starting material or equipment.
-
Solution: Ensure all glassware is thoroughly cleaned and dried before use. Use high-quality starting material (orange essential oil) for the fractional distillation. For achieving purities above 97%, a final purification step using column chromatography over silica gel or activated charcoal is recommended.[11]
Problem: The product shows signs of oxidation (e.g., changes in viscosity or smell).
-
Possible Cause: Limonene readily oxidizes in the presence of air, especially when heated.[1]
-
Solution: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store the purified limonene under an inert atmosphere and in a cool, dark place.
Experimental Protocols
Protocol 1: Steam Distillation for Extraction of Limonene from Orange Peels
This protocol outlines the extraction of orange oil, which is rich in this compound, from citrus peels using steam distillation.
Methodology:
-
Preparation of Material: Grate the outer rind of several oranges to obtain approximately 100g of peel.[4]
-
Apparatus Setup: Assemble a steam distillation apparatus with a 1L round-bottom flask for steam generation and a 500mL round-bottom flask for the orange peels.
-
Loading: Place the grated orange peels into the 500mL flask and add approximately 200mL of distilled water.[4]
-
Distillation: Heat the water in the steam generation flask to produce a steady stream of steam that passes through the flask containing the orange peels.
-
Collection: Collect the distillate, which will be a milky emulsion of oil and water, in a receiving flask. Continue distillation until approximately 200mL of distillate has been collected and no more oil droplets are visible.[4]
-
Separation: Transfer the distillate to a separatory funnel. The limonene-rich oil will form a layer on top of the water. Allow the layers to fully separate, then drain the lower aqueous layer.
-
Drying: Collect the oil layer and dry it over anhydrous sodium sulfate to remove any residual water.
Protocol 2: Vacuum Fractional Distillation for High-Purity this compound
This protocol describes the purification of this compound from pre-extracted orange oil.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a vacuum adapter, and receiving flasks.[11][18] Ensure all joints are properly sealed for vacuum.
-
Loading: Place 50mL of crude orange oil into a round-bottom flask with a few boiling chips.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 15 mmHg).[2]
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction (forerun) that distills at a lower temperature, which may contain more volatile impurities.
-
As the temperature stabilizes, collect the main fraction corresponding to the boiling point of limonene at the applied pressure (e.g., approximately 63°C at 15 mmHg).[2]
-
Change the receiving flask once the temperature begins to rise again or if the distillation rate drops significantly.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or other appropriate analytical techniques.[14]
Quantitative Data Summary
| Distillation Technique | Pressure | Key Temperatures | Achievable Purity | Reference |
| Steam Distillation | Atmospheric | ~98-100°C (Distillate) | >90% (in extracted oil) | [19][20] |
| Vacuum Fractional Distillation | 300 mmHg | Base: 51-75°C, Vigreux: 23.5-27°C | - | [11] |
| Vacuum Fractional Distillation | 115 mmHg | Base: 36-46°C, Vigreux: 24-25°C | - | [11] |
| Vacuum Fractional Distillation | 100 mmHg | Base: 34.5-40°C, Vigreux: 25-26.3°C | 96.7% | [11] |
| Vacuum Fractional Distillation | 15 mmHg | ~63°C (Head) | High (not specified) | |
| Column Chromatography (Post-Distillation) | N/A | N/A | 99.4% - 99.9% |
Visualizations
References
- 1. Limonene - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. unife.it [unife.it]
- 4. Extracting limonene from oranges | Class experiment | RSC Education [edu.rsc.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. ijrar.org [ijrar.org]
- 7. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 12. US5582693A - Separation of 3-carene and limonene by azeotropic distillation - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. jetir.org [jetir.org]
- 16. francis-press.com [francis-press.com]
- 17. vpscience.org [vpscience.org]
- 18. provac.com [provac.com]
- 19. scribd.com [scribd.com]
- 20. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
Minimizing side reactions in the derivatization of (R)-(+)-Limonene
Welcome to the technical support center for the derivatization of (R)-(+)-Limonene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the derivatization of this compound, providing potential causes and solutions.
1. Epoxidation Reactions
Question: My this compound epoxidation is resulting in a low yield of the desired 1,2-limonene oxide and multiple byproducts. What is going wrong?
Possible Causes & Solutions:
-
Isomerization: The acidic nature of some catalysts or high reaction temperatures can cause the limonene to isomerize to compounds like terpinolene or α-terpinene, which are then oxidized.[1][2]
-
Solution: Use a catalyst with low acidity. For example, magnesium oxide (MgO) has been shown to be an effective and selective heterogeneous catalyst for limonene epoxidation.[3] Also, maintain a controlled, lower reaction temperature.
-
-
Over-oxidation to Diepoxide: The exocyclic double bond of limonene can also be epoxidized, leading to the formation of limonene diepoxide.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed, but a large excess will favor diepoxide formation. Monitor the reaction progress closely using techniques like GC-MS to stop the reaction once the desired monoepoxide is maximized.[3]
-
-
Formation of Carveol and Carvone: These can be significant byproducts in some oxidation reactions.[4]
-
Hydrolysis to Diols: The presence of water in the reaction mixture can lead to the opening of the epoxide ring to form limonene-1,2-diol.[6][7]
-
Solution: Ensure all reagents and solvents are anhydrous. Use dry solvents and freshly prepared reagents to minimize water content.
-
Question: How can I improve the diastereoselectivity of my this compound epoxidation?
Possible Causes & Solutions:
-
Catalyst Choice: The catalyst plays a crucial role in directing the stereochemistry of the epoxidation.
2. Isomerization Reactions
Question: I am trying to synthesize p-cymene from this compound, but my yields are low and I have a mixture of other isomers. How can I improve the selectivity?
Possible Causes & Solutions:
-
Incomplete Dehydrogenation: The isomerization of limonene to terpinene isomers is often a preceding step to dehydrogenation to p-cymene.[9]
-
Solution: Ensure your catalyst has good dehydrogenation activity. Catalysts like Pd/Al₂O₃ or modified catalysts with Ni or Pt can facilitate the final dehydrogenation step.[9] The reaction temperature also plays a significant role; higher temperatures generally favor the formation of the aromatic p-cymene.[10]
-
-
Catalyst Deactivation: The catalyst can become deactivated over time, leading to incomplete conversion.
-
Solution: Some catalytic systems may require a continuous supply of H₂ to prevent deactivation.[11] Ensure the catalyst is properly activated and handled according to the protocol.
-
3. General Troubleshooting
Question: My reaction mixture is complex, and I am having difficulty isolating the desired derivative.
Possible Causes & Solutions:
-
Inadequate Purification Method: The choice of purification technique is critical for separating structurally similar isomers and byproducts.
-
Solution: For many limonene derivatives, a combination of techniques may be necessary. Acid-base extraction can be used to purify amino alcohol derivatives.[12] Fractional distillation is often used for initial purification, but may not be sufficient to separate isomers with close boiling points.[13] Column chromatography is a highly effective method for obtaining high purity products, although it can be costly and less scalable.[13] For non-polar derivatives, extraction with a non-polar solvent like hexanes followed by washing with aqueous sodium bicarbonate can remove acidic residues.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various derivatization reactions of this compound.
Table 1: Epoxidation of this compound
| Catalyst | Oxidizing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Product Yield | Citation |
| MgO | H₂O₂ | Acetonitrile, Water, Acetone | 50 | 30 min | 80% (Limonene Epoxide) | [3] |
| MgO | H₂O₂ | Acetonitrile, Water, Acetone | 50 | 2 h | 96% (Limonene Diepoxide) | [3] |
| ZnAl-LDH-BIAN-MoI₂ | TBHP | Toluene | 110 | 24 h | 97% (Limonene Monoepoxides) | [3] |
Table 2: Isomerization of this compound to p-Cymene
| Catalyst | Temperature (°C) | Reaction Time | Limonene Conversion | p-Cymene Yield | Citation |
| Modified with Ni | - | 20 min | 100% | 100% Selectivity | [9] |
| Pd/Al₂O₃ | - | - | 100% | 80% | [9] |
| Ti-SBA-15 | 160 | 23 h | 99% | 56% | [10] |
| Ti-MCM-41 | 160 | 23 h | 92% | 29% | [10] |
| ZnO/SiO₂ | 325 | - | 100% | 100% | [11] |
Table 3: Other Derivatization Reactions
| Reaction | Reagents | Solvent | Temperature (°C) | Product Yield | Citation |
| Aminolysis | Allylamine, Water | - | 100 | 78% | [12] |
| Epoxidation | H₂O₂, Acetic Acid | - | - | 36% | [14] |
| Iodination | Hydroiodic Acid | Chloroform | - | 30% | [14] |
Experimental Protocols
1. Selective Epoxidation of this compound to 1,2-Limonene Oxide
This protocol is based on the use of MgO as a heterogeneous catalyst.[3]
-
Materials: this compound, Magnesium Oxide (MgO), Hydrogen Peroxide (H₂O₂), Acetonitrile, Acetone, Water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound, acetonitrile, acetone, and water.
-
Add the MgO catalyst to the mixture.
-
Heat the reaction mixture to 50°C.
-
Slowly add the required amount of hydrogen peroxide to the reaction mixture.
-
Maintain the reaction at 50°C and monitor its progress by GC-MS.
-
For the highest yield of limonene epoxide, the reaction should be stopped after approximately 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the MgO catalyst. The catalyst can be washed with acetone and reused.
-
The filtrate can then be subjected to extraction and purification steps (e.g., liquid-liquid extraction followed by column chromatography) to isolate the 1,2-limonene oxide.
-
2. Isomerization of this compound to p-Cymene
This protocol is a general guideline based on the use of a solid acid catalyst.[1][2]
-
Materials: this compound, Solid Acid Catalyst (e.g., Ti-SBA-15), Inert Solvent (optional).
-
Procedure:
-
Place the solid acid catalyst in a reaction vessel.
-
Add this compound to the vessel. The reaction can be run neat or in a high-boiling inert solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 160-170°C).
-
Stir the reaction mixture vigorously to ensure good contact between the limonene and the catalyst.
-
Monitor the reaction progress over time using GC-MS to determine the conversion of limonene and the yield of p-cymene and other isomers.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
Separate the catalyst by filtration.
-
Purify the product mixture, primarily containing p-cymene and other isomers, by fractional distillation.
-
Visualizations
Caption: Experimental workflow for the selective epoxidation of this compound.
Caption: Troubleshooting guide for low yield in this compound epoxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Isomerization of Limonene over the Ti-SBA-15 Catalyst—The Influence of Reaction Time, Temperature, and Catalyst Content [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. R-(+)-Limonene Diastereoselective Epoxidation: A Minireview [scielo.org.co]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iscientific.org [iscientific.org]
- 13. Extraction and purification of d-limonene from orange peel wastes: Recent advances | CoLab [colab.ws]
- 14. Extraction, Derivatization, Characterization and Antifungal Investigation of Limonene from Citrus sinensis Peels | Tanzania Journal of Science [journals.udsm.ac.tz]
Technical Support Center: Enhancing the Resolution of Limonene Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving limonene enantiomers using chiral gas chromatography (GC). Below are frequently asked questions and troubleshooting guides to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are limonene enantiomers, and why is their separation crucial?
Limonene is a chiral monoterpene that exists as two non-superimposable mirror-image isomers called enantiomers: (R)-(+)-limonene and (S)-(-)-limonene.[1][2] These enantiomers possess identical physical properties like boiling point and density but often exhibit different biological activities and aroma profiles.[2][3] For example, (R)-limonene has a characteristic orange scent, while (S)-limonene has a more turpentine-like, lemony odor. In the pharmaceutical and food industries, distinguishing and quantifying these enantiomers is critical for quality control, authenticity verification, and understanding their specific biological effects.[4][5]
Q2: Which type of GC column is most effective for separating limonene enantiomers?
Standard non-chiral GC columns cannot separate enantiomers.[3] The separation requires a chiral stationary phase (CSP). For limonene and other terpenes, columns with derivatized cyclodextrin selectors are highly effective.[3][4] Cyclodextrin-based phases like those with 2,3,6-tri-O-pentyl-β-cyclodextrin or similar modifications provide the necessary stereoselective interactions to resolve the enantiomers.[3][4]
Q3: What are the key GC parameters that influence the resolution of limonene enantiomers?
The primary parameters that affect enantiomeric resolution are:
-
Oven Temperature Program: Both the initial temperature and the ramp rate significantly impact separation.[3][6] Slower temperature ramps generally improve resolution.[3]
-
Carrier Gas Flow Rate (Linear Velocity): Optimizing the flow rate is crucial for column efficiency.[7] Decreasing the flow rate can sometimes enhance resolution, though it may increase analysis time.[8]
-
Chiral Stationary Phase: The choice of the specific cyclodextrin derivative is fundamental to achieving selectivity.[3][9]
-
Injection Volume and Concentration: Overloading the column can lead to broad, tailing peaks and a loss of resolution.[3][5]
Q4: How does the oven temperature program affect the separation?
The temperature program directly influences the interaction between the limonene enantiomers and the chiral stationary phase. A lower initial oven temperature and a slow ramp rate (e.g., 1-2°C/min) increase the residence time of the analytes on the column, allowing for more effective chiral recognition and thus better separation.[3][10] Conversely, a rapid temperature ramp can cause the enantiomers to elute too quickly, resulting in co-elution.[6] Finding the optimal balance between resolution and analysis time is key.[11]
Q5: What is the effect of the carrier gas and its flow rate?
The choice of carrier gas (commonly Helium, Hydrogen, or Nitrogen) and its linear velocity affects column efficiency (the number of theoretical plates).[7][8] Each column has an optimal flow rate at which efficiency is maximized. For chiral separations, operating at or slightly below the optimal flow rate can improve resolution by allowing more time for the enantiomers to interact with the stationary phase. Hydrogen often provides better efficiency at higher linear velocities compared to Helium or Nitrogen, potentially shortening analysis times without sacrificing resolution.[8]
Troubleshooting Guide
Problem: Poor or no resolution between (R)- and (S)-limonene peaks.
This is the most common issue in chiral separations. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for poor enantiomer resolution.
Problem: Peaks are broad or show significant tailing.
-
Possible Cause: Column overloading. Injecting too much sample saturates the stationary phase, leading to poor peak shape and reduced resolution.[3]
-
Solution: Dilute the sample or reduce the injection volume. For major components like limonene in essential oils, a smaller injection volume may be necessary to prevent overloading.[5]
-
-
Possible Cause: Column contamination or degradation. Active sites on the column or in the liner can cause peak tailing.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column inlet or replace the liner. Ensure high-purity carrier gas is used.
-
Problem: Limonene peaks co-elute with other compounds in the sample matrix.
-
Possible Cause: The sample matrix is complex (e.g., essential oils), and other components have similar retention times to limonene.[4]
-
Solution 1: Adjust Temperature Program. Modify the oven ramp rates to improve separation from interfering peaks. A multi-step temperature program can be effective.[11]
-
Solution 2: Use Multidimensional Gas Chromatography (MDGC or GC-GC). This technique uses a pre-column to perform an initial separation. The fraction containing limonene is then selectively transferred ("heart-cut") to a second chiral column for enantiomeric separation.[4] This effectively removes matrix interference.[4]
-
Caption: Workflow for Multidimensional GC (MDGC).
Data Presentation: GC Parameters
The optimal parameters depend on the specific column and instrument. The tables below provide starting points for method development based on published data.
Table 1: Recommended Chiral GC Columns for Limonene Separation
| Column Name | Stationary Phase Type | Reference |
| Rt-βDEXse / Rt-βDEXsm | Derivatized β-cyclodextrin | [3][5] |
| CP-Chirasil-Dex CB | Chemically bonded cyclodextrin | [12] |
| Hydrodex β-3P | Derivatized β-cyclodextrin | [9] |
| β-DEX™ 120 | 2,3-di-O-acetyl-6-O-TBDMS-β-CD |
Table 2: Example GC Method Parameters for Limonene Enantiomer Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | Rt-βDEXse | Hydrodex β-3P | CP-Chirasil-Dex CB |
| Carrier Gas | Hydrogen | Helium | Hydrogen |
| Flow Rate / Linear Velocity | 80 cm/sec (set at 40°C)[3] | 1.0 mL/min[11] | 50 kPa (0.5 bar)[12] |
| Oven Program | 40°C (1 min hold), then 2°C/min to 230°C (3 min hold)[3] | 40°C (2 min hold), complex ramp to 210°C[11] | 85°C Isothermal[12] |
| Inlet Temperature | 250°C[1][13] | 210°C[11] | 275°C[12] |
| Injection Volume | 1-2 µL[1][11] | 1 µL[11] | 0.2 µL[12] |
| Split Ratio | 20:1[11] | 20:1[11] | Not Specified |
| Detector | FID or MS | FID or MS | FID |
| Detector Temperature | 220°C (FID)[3] | 210°C (FID)[11] | 300°C (FID)[12] |
Experimental Protocols
Protocol 1: Sample Preparation of Citrus Oils
This protocol is adapted for the analysis of limonene from citrus oil samples.[1][13]
-
Sample Weighing: Accurately weigh approximately 0.5 g of the citrus oil sample into a glass tube.
-
Dilution: Add 4.5 mL of a suitable solvent like hexane to the tube.
-
Extraction: Mix the sample in an ultrasonic bath for 10 minutes to ensure thorough extraction.
-
Drying (Optional): If water is present in the oil, pass the sample through a small column containing anhydrous sodium sulfate to remove moisture.[13]
-
Final Dilution: Transfer an aliquot of the hexane extract to a GC vial and dilute further if necessary to avoid column overload. A final concentration within the calibration range is required.[14]
-
Injection: The sample is now ready for injection into the GC-MS system. An injection volume of 1-2 µL is a common starting point.[1]
Protocol 2: GC Analysis Workflow
This protocol outlines the general steps for setting up and running a chiral GC analysis.
Caption: General workflow for chiral GC analysis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. gcms.cz [gcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Cryogen-Free Thermal Modulation-Based Enantioselective Comprehensive Two-Dimensional Gas Chromatography for Stereo-Differentiation of Monoterpenes in Citrus spp. Leaf Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. s4science.at [s4science.at]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (R)-(+)-Limonene and (S)-(-)-Limonene
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of limonene enantiomers, supported by experimental data and detailed methodologies.
Limonene, a cyclic monoterpene, is a ubiquitous natural compound found in the essential oils of numerous plants, most notably citrus fruits. It exists as two chiral enantiomers: (R)-(+)-limonene, predominantly found in oranges and possessing a characteristic sweet citrus aroma, and (S)-(-)-limonene, a major constituent in mint species with a more turpentine-like scent. While structurally mirror images, these enantiomers exhibit distinct biological activities, a critical consideration for their application in pharmacology and drug development. This guide provides a comparative analysis of the bioactivity of this compound and (S)-(-)-limonene, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the anticancer, antimicrobial, and toxicological activities of this compound and (S)-(-)-limonene.
| Bioactivity | Parameter | This compound | (S)-(-)-Limonene | Reference |
| Anticancer | Farnesyltransferase (FTase) Inhibition (IC50) | >40 mM | >40 mM | [1] |
| Geranylgeranyltransferase I (GGTase I) Inhibition (IC50) | >40 mM | >40 mM | [1] | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) vs. Escherichia coli | 8.00 - >16.00 mg/mL | 4.00 - 8.00 mg/mL | |
| Minimum Inhibitory Concentration (MIC) vs. Staphylococcus aureus | 13.00 mg/mL | 4.00 mg/mL | ||
| Minimum Inhibitory Concentration (MIC) vs. Candida krusei | Less active | 10-fold more active | ||
| Toxicology | Brine Shrimp Lethality (LC50) | 1.72 mM | 0.45 mM |
Anticancer Activity: A Focus on Isoprenylation Inhibition
While both (R)-(+)- and (S)-(-)-limonene themselves are weak inhibitors of the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), their metabolites have shown more potent inhibitory activity.[1] These enzymes are crucial for the post-translational modification of small G-proteins like Ras, which are pivotal in cell growth and proliferation signaling pathways. The inhibition of these enzymes can disrupt oncogenic signaling cascades. The anticancer effects of (R)-limonene, in particular, are attributed to the induction of Phase II carcinogen-metabolizing enzymes and the inhibition of isoprenylation of cell growth-regulating proteins, leading to apoptosis.[1]
Signaling Pathway: Inhibition of Ras Protein Prenylation
Caption: Inhibition of Ras protein prenylation by limonene metabolites.
Antimicrobial and Anti-Quorum Sensing Activity
Studies have shown that the stereochemistry of limonene plays a significant role in its antimicrobial activity. In several instances, (S)-(-)-limonene has demonstrated greater potency against various bacterial and fungal pathogens compared to its (R)-(+) counterpart. For example, (S)-(-)-limonene was found to be more active against Staphylococcus aureus and several Candida species.
The enantiomers also exhibit differential effects on quorum sensing, a bacterial communication process. In one study, (S)-(-)-limonene inhibited the production of violacein by Chromobacterium violaceum, while this compound promoted its production.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Toxicological Profile
The brine shrimp lethality assay is a common preliminary method to assess the cytotoxicity of chemical compounds. In a comparative study, (S)-(-)-limonene exhibited significantly higher toxicity to brine shrimp nauplii, with a lower LC50 value compared to this compound. This suggests that the stereochemistry of limonene influences its cytotoxic potential.
Anti-Inflammatory Activity
Contrary to some reports suggesting general anti-inflammatory properties for limonene, a standardized comparison of the enantiomers showed a lack of significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages. This indicates that the direct anti-inflammatory activity of the pure enantiomers, at least through this pathway, may be limited.
Experimental Protocols
Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the incorporation of a radiolabeled isoprenoid into a substrate protein.
Materials:
-
Purified FTase or GGTase I enzyme
-
[³H]farnesyl pyrophosphate (FPP) or [³H]geranylgeranyl pyrophosphate (GGPP)
-
Substrate protein (e.g., K-Ras4B for FTase, RhoA for GGTase-I)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 0.01% Triton X-100, 1 mM dithiothreitol)
-
This compound and (S)-(-)-Limonene dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation fluid
-
Filter paper and precipitation solution (e.g., trichloroacetic acid)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, the substrate protein, and the radiolabeled isoprenoid.
-
Add varying concentrations of the limonene enantiomers or their metabolites to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the respective enzyme (FTase or GGTase I).
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a precipitation solution to precipitate the proteins.
-
Filter the mixture through filter paper to capture the protein-bound radiolabel.
-
Wash the filters to remove any unincorporated radiolabeled isoprenoid.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound and (S)-(-)-Limonene
-
Solvent for limonene (e.g., DMSO) with a surfactant (e.g., Tween 80) to aid in dispersion
-
Positive control (a known antimicrobial agent)
-
Negative control (medium with solvent)
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.
-
Prepare serial twofold dilutions of each limonene enantiomer in the growth medium in the wells of a 96-well plate.
-
Add the standardized inoculum to each well containing the limonene dilutions, as well as to the positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the limonene enantiomer in which no visible growth is observed.
-
Optionally, the growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.
Brine Shrimp Lethality Assay
This assay is a simple and rapid method for preliminary toxicity screening of compounds.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Artificial seawater (e.g., 3.8% sea salt solution in distilled water)
-
Hatching tank with aeration and a light source
-
24-well plates or small vials
-
This compound and (S)-(-)-Limonene
-
Solvent for limonene (e.g., DMSO)
-
Positive control (e.g., potassium dichromate)
-
Negative control (seawater with solvent)
-
Pipettes
-
Magnifying glass or dissecting microscope
Procedure:
-
Hatch the brine shrimp eggs in artificial seawater for 24-48 hours with aeration and a light source.
-
Prepare a series of dilutions of each limonene enantiomer in artificial seawater. A small amount of solvent may be used to dissolve the compounds initially.
-
Transfer a specific number of brine shrimp nauplii (larvae), typically 10-15, into each well of a 24-well plate or vial.
-
Add the different concentrations of the limonene solutions to the wells. Include positive and negative controls.
-
Incubate the plates for 24 hours at room temperature.
-
After 24 hours, count the number of dead and surviving nauplii in each well under a magnifying glass or microscope. Nauplii that are immobile are considered dead.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.
Conclusion
The stereochemistry of limonene is a critical determinant of its bioactivity. While both (R)-(+)- and (S)-(-)-limonene are structurally very similar, they exhibit notable differences in their anticancer, antimicrobial, and toxicological profiles. (S)-(-)-Limonene appears to be a more potent antimicrobial agent against several pathogens and is also more cytotoxic. In contrast, the anticancer activity of limonene is more closely associated with the actions of its metabolites rather than the parent enantiomers themselves. For researchers and professionals in drug development, understanding these enantioselective differences is paramount for the targeted and effective application of limonene and its derivatives in therapeutic contexts. Further research is warranted to fully elucidate the mechanisms underlying these stereospecific activities and to explore their potential in combination therapies.
References
A Comparative Guide to the Validation of Analytical Methods for (R)-(+)-Limonene in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of (R)-(+)-Limonene in essential oils: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on validated experimental data to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Method Comparison
Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations. The choice between the two often depends on the specific requirements of the analysis, such as the need for simultaneous analysis of multiple volatile compounds, sample matrix complexity, and desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification by mass spectrometry. | Separation of compounds based on their affinity to a stationary phase and a liquid mobile phase. |
| Typical Sample Preparation | Dilution in a suitable solvent (e.g., hexane). | Dilution in the mobile phase, filtration. |
| Primary Advantages | High resolution for complex volatile mixtures, excellent for identifying a wide range of compounds simultaneously.[1][2] | Suitable for non-volatile or thermally labile compounds, robust and reproducible.[3] |
| Primary Limitations | High temperatures can potentially degrade thermally sensitive compounds.[3] | May have lower resolution for highly complex volatile samples compared to GC. |
Quantitative Method Validation Data
The following tables summarize the key validation parameters for a validated GC-MS/MS method and a validated HPLC method for the determination of this compound. These parameters are crucial for assessing the reliability, accuracy, and sensitivity of each method.
Table 1: GC-MS/MS Method Validation Data[1][2][4]
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 80.23 – 115.41% |
| Precision (RSD) | |
| Intra-day | ≤ 12.03% |
| Inter-day | ≤ 11.34% |
| Limit of Detection (LOD) | 0.08 mg/L |
| Limit of Quantification (LOQ) | 0.24 mg/L |
Table 2: HPLC Method Validation Data[3]
| Validation Parameter | Result |
| Linearity (R²) | 0.9978 |
| Accuracy (% Recovery) | 83.5 – 92% |
| Precision (RSD) | < 1% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Experimental Protocols
Detailed methodologies for the validated GC-MS/MS and HPLC methods are provided below. These protocols offer a practical guide for researchers looking to implement these techniques in their laboratories.
Validated GC-MS/MS Method Protocol[1][2]
1. Sample Preparation:
-
Accurately weigh the essential oil sample.
-
Dilute the sample with hexane to a suitable concentration.
2. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890B GC system
-
Mass Spectrometer: Agilent 7000C triple quadrupole mass spectrometer
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 60°C for 3 min, then ramp to 246°C at 3°C/min and hold for 25 min.[2]
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. Validation Procedure:
-
The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1]
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations.
-
Accuracy: Determined by spike-recovery experiments at three different concentration levels.
-
Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[4]
Validated HPLC Method Protocol[3]
1. Sample Preparation:
-
Accurately weigh the essential oil sample.
-
Dissolve the sample in methanol.
-
Filter the solution through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20AT
-
Detector: SPD-20A UV/VIS Detector
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
3. Validation Procedure:
-
The method was validated following ICH guidelines.
-
Linearity: Determined by injecting a series of standard solutions of this compound.
-
Accuracy: Assessed by the standard addition method.
-
Precision: Determined by analyzing multiple injections of a standard solution and expressed as the relative standard deviation (RSD).
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow of the validated GC-MS method and a logical comparison of the analytical techniques.
Caption: Experimental workflow for the validated GC-MS analysis of this compound.
Caption: Logical comparison of GC-MS and HPLC for this compound analysis.
References
A Comparative Guide to the Quantification of (R)-(+)-Limonene: GC vs. HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of (R)-(+)-Limonene: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and formulation development. This document presents a cross-validation perspective based on reported performance data to aid in method selection and implementation.
Introduction
This compound, a chiral monoterpene, is a major component of citrus fruit essential oils and is widely investigated for its therapeutic properties.[1] Accurate quantification of this compound is essential for standardization of natural products, pharmacokinetic studies, and the development of pharmaceutical formulations. Both GC and HPLC are powerful chromatographic techniques frequently employed for this purpose.[2][3] This guide outlines the principles, experimental protocols, and performance characteristics of each method to facilitate an informed decision-making process.
Methodology Comparison
The choice between GC and HPLC for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. GC is inherently well-suited for the analysis of volatile compounds like limonene, while HPLC offers versatility for less volatile compounds and can be advantageous when thermal degradation is a concern.[3][4]
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[2] For this compound, which is a volatile compound, GC often provides high resolution and sensitivity.[3] Common detectors include Flame Ionization Detector (FID) and Mass Spectrometry (MS). GC-MS offers the added advantage of providing mass spectral data that can confirm the identity of the analyte.[2][5]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their affinity for a stationary phase and a liquid mobile phase.[2] For this compound, reversed-phase HPLC with a C18 column is a common approach.[1][6] Detection is typically achieved using a UV detector, as the ester functional group of limonene allows for UV absorbance at specific wavelengths.[1]
Quantitative Data Summary
The following table summarizes the key performance parameters for the quantification of this compound using GC and HPLC, based on data from various studies. It is important to note that these parameters can vary depending on the specific instrumentation, column, and experimental conditions.
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | 0.9976 - 0.9991[2] | 0.9978[1][7] |
| Limit of Detection (LOD) | 1.7 mg L⁻¹[8] | Not explicitly stated for limonene in the provided results |
| Limit of Quantification (LOQ) | 4.2 mg L⁻¹[8][9] | Not explicitly stated for limonene in the provided results |
| Precision (RSD %) | < 10% (Intra-day)[10] | 0.64% - 0.86%[1] |
| Accuracy (% Recovery) | 79% - 82%[10] | 83.5% - 92%[1][7] |
| Typical Mobile/Carrier Gas | Helium or Nitrogen[11] | Acetonitrile/Water or Methanol/Water mixtures[1][7] |
| Typical Column | Capillary columns (e.g., HP-5, Cyclosil-B)[2][11] | Reversed-phase C18[1][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for GC and HPLC analysis of this compound.
Gas Chromatography (GC-MS) Protocol
This protocol is a generalized procedure based on common practices for limonene quantification in citrus oils.[2]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
If the sample is an essential oil, dilute it with a suitable solvent such as hexane or methanol to a concentration within the calibration range.[2][5]
-
For solid samples like citrus peels, an extraction step (e.g., soxhlet or solvent extraction) is required prior to dilution.[5][12]
2. Standard Preparation:
-
Prepare a stock solution of this compound standard in the same solvent used for the sample.
-
Perform serial dilutions to create a series of calibration standards with known concentrations.[2]
3. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or similar.[8]
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or a chiral column like Cyclosil-B for enantiomeric separation.[2][11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Injector Temperature: 250 °C.[11]
-
Oven Temperature Program: Start at 70 °C, hold for a few minutes, then ramp up to 250 °C.[11]
-
MS Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a validated method for the quantification of limonene in nanoemulsions.[1][7]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[1]
2. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol or the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10-50 µg/mL).[1]
3. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7]
-
Mobile Phase: Isocratic mixture of methanol and water (90:10 v/v).[1][7]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Workflow for cross-validating GC and HPLC methods.
Logical Comparison of Quantification Methods
This diagram illustrates the key decision-making factors when comparing GC and HPLC for this compound quantification.
Caption: Comparison of GC and HPLC for limonene analysis.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are robust and reliable techniques for the quantification of this compound. The data indicates that both methods can achieve excellent linearity, accuracy, and precision.
-
GC, particularly GC-MS, is highly recommended for its sensitivity and the definitive identification of this compound, especially when analyzing essential oils or other matrices where volatile components are of primary interest.
-
HPLC is a valuable alternative, particularly for samples in complex matrices or when there is a concern about the thermal degradation of other components in the sample.
The ultimate choice of method should be based on the specific application, sample characteristics, available instrumentation, and the desired level of sensitivity and selectivity. For regulatory purposes or in-depth research, a cross-validation of results from both techniques is advisable to ensure the highest level of confidence in the quantitative data.
References
- 1. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. benchchem.com [benchchem.com]
- 5. s4science.at [s4science.at]
- 6. bbe.or.kr [bbe.or.kr]
- 7. Validation of a HPLC method for quantification of limonene in nanoemulsions containing sicilian lemon essential oil and nanoemulsions containing red red mandarin essential oil | Disciplinarum Scientia | Naturais e Tecnológicas [periodicos.ufn.edu.br]
- 8. scielo.br [scielo.br]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of limonene in volatile oil from citrus peel by gas chromatography [journal03.magtech.org.cn]
- 12. scribd.com [scribd.com]
The Chiral Legacy of Nature: A Comparative Study of (R)-(+)-Limonene and Other Terpenes as Versatile Building Blocks in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Nature, a master of stereoselectivity, provides a rich "chiral pool" of readily available starting materials. Among these, terpenes stand out for their structural diversity and inherent chirality. This guide offers a comparative analysis of (R)-(+)-limonene as a chiral building block against other widely utilized terpenes: α-pinene, camphor, and 3-carene. Through an examination of their performance supported by experimental data, this document aims to provide a comprehensive resource for the strategic selection of these natural synthons in asymmetric synthesis.
This compound, a major constituent of citrus peel oils, is an attractive and inexpensive chiral starting material.[1] Its two distinct double bonds offer multiple avenues for stereoselective transformations, making it a versatile precursor for a variety of chiral ligands, catalysts, and complex molecular targets. This guide will delve into its synthetic utility in comparison to other abundant and economically viable terpenes that have also carved a niche in the landscape of chiral synthesis.
Comparative Performance of Terpene-Derived Chiral Building Blocks
The efficacy of a chiral building block is determined by its ability to induce high stereoselectivity in chemical transformations, its versatility in undergoing various chemical modifications, and its economic viability. The following tables provide a comparative overview of this compound, α-pinene, camphor, and 3-carene based on these key parameters.
| Property | This compound | α-Pinene | Camphor | 3-Carene |
| Natural Abundance & Source | High (Citrus fruits)[1] | High (Pine trees)[2] | High (Camphor laurel) | Moderate (Turpentine)[3] |
| Availability of Enantiomers | Both (+) and (-) forms readily available[1] | Both (+) and (-) forms available, (-) more common in Europe, (+) in North America[2] | Both (+) and (-) forms available[4] | Both enantiomers occur naturally |
| Key Structural Features | Monocyclic, two distinct C=C bonds, one chiral center | Bicyclic, strained four-membered ring, one C=C bond, two chiral centers | Bicyclic, ketone functionality, two chiral centers | Bicyclic, cyclopropane ring, one C=C bond, two chiral centers |
| Common Transformations | Epoxidation, dihydroxylation, hydroformylation, synthesis of amino alcohols and ligands[2][5][6] | Hydroboration, oxidation, rearrangement reactions, synthesis of chiral boranes and auxiliaries[7][8] | Functionalization at various positions, synthesis of chiral auxiliaries (e.g., sultams) and ligands[9][10] | Aziridination, ozonolysis, synthesis of diamines and complex natural products[3][11] |
| Cost | Low[1] | Low[8] | Low[4] | Low |
Performance in Asymmetric Reactions
The true measure of a chiral building block lies in its performance in asymmetric synthesis, typically as a chiral auxiliary or ligand. The following table summarizes representative data for auxiliaries derived from these terpenes in common asymmetric reactions.
| Reaction Type | Terpene-Derived Auxiliary/Ligand | Substrate/Reagent | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Diels-Alder | Camphor-derived Sultam | Cyclopentadiene + N-acryloyl sultam | >90 | >98 d.e. | [9] |
| Aldol Reaction | Evans-type Oxazolidinone (from Camphor) | Propionyl oxazolidinone + Isobutyraldehyde | 95 | >99 d.e. | [12] |
| Diethylzinc Addition | Pinene-derived Amino Alcohol | Benzaldehyde + Diethylzinc | up to 99 | up to 94 e.e. | [13] |
| Transfer Hydrogenation | 3-Carene-derived Diamine | Acetophenone | - | up to 99 e.e. | [3] |
| Michael Addition | Limonene-derived β-amino alcohol | Chalcone + Diethylzinc | - | up to 90 e.e. | [14] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key transformations of this compound and other compared terpenes, offering practical guidance for their application in the laboratory.
Diastereoselective Epoxidation of this compound
This protocol describes the selective epoxidation of the endocyclic double bond of this compound, a key step in the synthesis of valuable chiral intermediates.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Tungsten-based catalyst (e.g., sodium tungstate)
-
Phase-transfer catalyst (e.g., methyltrioctylammonium hydrogen sulfate)
-
Sodium sulfate
-
Dichloromethane
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1 eq.), sodium tungstate (0.02 eq.), and methyltrioctylammonium hydrogen sulfate (0.01 eq.) in dichloromethane.
-
Add a saturated aqueous solution of sodium sulfate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by TLC or GC.
-
Upon completion, separate the organic layer. Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-limonene oxide.[15]
-
The product can be purified by column chromatography on silica gel.
Asymmetric Hydroboration-Oxidation of (+)-α-Pinene
This procedure details the classic hydroboration-oxidation of α-pinene to produce isopinocampheol, a valuable chiral alcohol.[7][16]
Materials:
-
(+)-α-Pinene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (+)-α-pinene (1 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (0.5 eq.) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and slowly add water to quench the excess borane.
-
Carefully add 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 30 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude isopinocampheol can be purified by distillation or recrystallization.
Synthesis of a Camphor-Derived Chiral Auxiliary (Oppolzer's Sultam)
This protocol outlines the preparation of the widely used Oppolzer's sultam, a powerful chiral auxiliary in various asymmetric transformations.[9]
Materials:
-
(+)-Camphor-10-sulfonyl chloride
-
Sodium azide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
Procedure:
-
Synthesis of Camphor-10-sulfonyl azide: In a round-bottom flask, dissolve (+)-camphor-10-sulfonyl chloride (1 eq.) in acetone. Add a solution of sodium azide (1.5 eq.) in water. Stir the mixture vigorously at room temperature for 4 hours. Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfonyl azide.
-
Reduction to the Sultam: To a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude camphor-10-sulfonyl azide in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude (+)-camphor-sultam, which can be purified by recrystallization.
Ozonolysis of (+)-3-Carene
This procedure describes the oxidative cleavage of the double bond in 3-carene, a key step in the synthesis of complex molecules like (+)-ingenol.[11]
Materials:
-
(+)-3-Carene
-
Ozone (generated from an ozone generator)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
Procedure:
-
Dissolve (+)-3-carene (1 eq.) in anhydrous DCM in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (2 eq.) or triphenylphosphine (1.2 eq.), to the cold solution to quench the ozonide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-aldehyde product.
-
The product can be purified by column chromatography.
Visualizing Synthetic Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in the application of these terpenes as chiral building blocks.
Caption: Experimental workflows for the transformation of this compound and α-Pinene.
Caption: Logical relationship of terpenes from the chiral pool to final products.
Conclusion
This compound, α-pinene, camphor, and 3-carene each offer a unique set of advantages as chiral building blocks in asymmetric synthesis. This compound stands out for its low cost, the availability of both enantiomers, and the presence of two reactive centers that allow for diverse functionalization. α-Pinene is a classic choice for the preparation of highly effective chiral borane reagents. Camphor provides a rigid scaffold that has led to the development of exceptionally reliable chiral auxiliaries like Oppolzer's sultam. 3-Carene, with its unique cyclopropane ring, offers a distinct stereochemical environment and has been successfully employed in the synthesis of complex natural products.
The choice of the optimal terpene building block will ultimately depend on the specific synthetic target, the desired transformation, and economic considerations. By providing a comparative overview of their properties, performance data, and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and effectively harness the power of these readily available natural products in the pursuit of stereochemically complex molecules.
References
- 1. UNIGE - Organic Chemistry - Publications [unige.ch]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Ozonolysis of 3-carene in the atmosphere. Formation mechanism of hydroxyl radical and secondary ozonides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ozonolysis of α-Pinene and Δ3-Carene Mixtures: Formation of Dimers with Two Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Polyester synthesis based on 3-carene as renewable feedstock - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
(R)-(+)-Limonene: A Comparative Analysis of In Vitro and In Vivo Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-(+)-Limonene's Performance as an Antimicrobial Agent Supported by Experimental Data.
This compound, a major constituent of citrus fruit essential oils, has garnered significant attention for its potential as a natural antimicrobial agent.[1][2] Its broad-spectrum activity, coupled with a favorable safety profile, positions it as a promising candidate for various applications, from food preservation to clinical therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo antimicrobial efficacy of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental workflows.
Data Presentation: Quantitative Efficacy
The antimicrobial efficacy of this compound has been evaluated against a range of microorganisms. In vitro studies typically quantify this activity using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), while in vivo studies assess outcomes like survival rates and physiological responses to infection.
In Vitro Antimicrobial Activity
This compound has demonstrated inhibitory effects against various bacteria and fungi in laboratory settings. Its lipophilic nature is believed to facilitate its interaction with and disruption of microbial cell membranes, leading to cell death.[1]
| Microorganism | Test | Concentration (mg/mL) | Reference |
| Listeria monocytogenes | MIC | 20 (mL/L) | [3] |
| Escherichia coli | MIC | 12.5 (mg/mL) | [4] |
| Staphylococcus aureus | MIC | 12.5 (mg/mL) | [4] |
| Enterococcus faecalis | MIC | 12.5 (mg/mL) | [4] |
| Candida albicans | EC50 | ~0.06 (mg/mL) (444 µM) | [5][6] |
Table 1: Summary of In Vitro Antimicrobial Activity of this compound.
In Vivo Antimicrobial and Immunomodulatory Efficacy
Evidence for the direct antimicrobial efficacy of this compound in vivo is still emerging and often intertwined with its immunomodulatory and anti-inflammatory properties. Studies have shown that limonene can improve outcomes in animal models of infection and inflammation.
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Silver Catfish (Rhamdia quelen) | Infection with Aeromonas hydrophila | Dietary R-(+)-limonene (0.5, 1.0, and 2.0 mL/kg of diet) for 67 days | Improved growth performance and hepatoprotective effects. Made the animals more resistant to the bacterial challenge based on metabolic and antioxidant responses. | [7] |
| Mice | LPS-induced jejunal injury (sepsis model) | Oral administration of limonene (100 and 200 mg/kg) | Reduced mortality rate from 50% in the LPS group to 0% in the 200 mg/kg limonene group. Attenuated inflammation by inhibiting the NF-κB/AP-1 signaling pathway. | [8] |
Table 2: Summary of In Vivo Efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the in vitro and in vivo efficacy of this compound.
In Vitro: Broth Microdilution for MIC and MBC Determination
The broth microdilution method is a standardized technique to determine the MIC and MBC of an antimicrobial agent.[9][10][11]
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills 99.9% (MBC) of a specific bacterium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Solvent for limonene (e.g., DMSO, Tween 80)
-
Pipettes and sterile tips
-
Incubator
-
Plate reader (optional)
-
Agar plates for MBC determination
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent to ensure its dispersion in the aqueous broth.
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control (broth with inoculum, no limonene) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by using a plate reader.[11]
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[10]
In Vivo: Murine Model of LPS-Induced Inflammation
This protocol describes an in vivo model to assess the anti-inflammatory and protective effects of this compound against a bacterial endotoxin challenge.[8]
Objective: To evaluate the effect of this compound on survival and inflammatory responses in mice challenged with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Equipment for monitoring survival and clinical signs
-
Reagents and equipment for tissue collection and analysis (e.g., ELISA for cytokines, Western blot for signaling proteins)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Randomly divide the mice into experimental groups (e.g., control, LPS only, LPS + Limonene low dose, LPS + Limonene high dose).
-
Limonene Administration: Administer this compound (e.g., 100 and 200 mg/kg) or vehicle (control) to the mice via oral gavage for a specified period before the LPS challenge.
-
LPS Challenge: Induce systemic inflammation by intraperitoneally injecting a predetermined dose of LPS.
-
Monitoring: Monitor the mice for survival, body weight changes, and clinical signs of illness at regular intervals.
-
Sample Collection: At the end of the experiment, collect blood and tissue samples (e.g., intestine, liver, spleen) for analysis of inflammatory markers (e.g., TNF-α, IL-1β) and signaling pathways (e.g., NF-κB, AP-1).
-
Data Analysis: Analyze the survival data using Kaplan-Meier curves and compare the inflammatory markers between the different groups using appropriate statistical tests.
Mandatory Visualizations
Diagrams illustrating key processes and pathways provide a clear and concise understanding of the scientific data.
Caption: Experimental workflow for determining the MIC and MBC of this compound.
Caption: Proposed mechanism of antimicrobial action of this compound.
Caption: Inhibition of the NF-κB/AP-1 signaling pathway by this compound.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-Soluble Ruthenium (II) Complex Derived From Optically Pure Limonene and Its Microencapsulation Are Efficient Tools Against Bacterial Food Pathogen Biofilms: Escherichia coli, Staphylococcus aureus, Enteroccocus faecalis, and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Inhibitory Activity of Limonene against Different Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Supplementation with R-(+)-Limonene Improves Growth, Metabolism, Stress, and Antioxidant Responses of Silver Catfish Uninfected and Infected with Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. youtube.com [youtube.com]
Benchmarking the performance of different catalysts for (R)-(+)-Limonene synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Limonene, a naturally abundant monoterpene and a key chiral building block in the synthesis of pharmaceuticals and fine chemicals, is increasingly being produced through synthetic routes to ensure enantiopurity and supply chain stability. This guide provides a comparative analysis of the performance of different catalytic systems for the synthesis of this compound, focusing on both biocatalytic and chemocatalytic approaches.
Performance Benchmarking of Catalysts
The synthesis of this compound is primarily achieved through the enantioselective cyclization of achiral precursors, such as geranyl pyrophosphate (GPP) in biological systems or their chemical analogs like neryl and geranyl derivatives in chemical synthesis. The performance of various catalysts in these transformations is summarized below.
| Catalyst System | Catalyst Type | Substrate | Yield/Titer | Enantiomeric Excess (e.e.) | Key Reaction Conditions |
| Engineered E. coli expressing C. sinensis LS (tCsLS-Q8K) | Whole-cell Biocatalyst | Geranyl Pyrophosphate (from glycerol) | 4.9 g/L | >97% for (+) enantiomer | Fed-batch fermentation, 30°C, 70 h, with dodecane as a second phase for in-situ product removal. |
| Engineered E. coli expressing M. spicata LS | Whole-cell Biocatalyst | Geranyl Pyrophosphate (from glycerol) | 3.6 g/L | Not specified, but produces (-)-limonene | Fed-batch fermentation in minimal medium with an organic phase for product recovery.[1][2] |
| Chiral Resorcin[3]arene Capsule (mono-propyl derivative) | Supramolecular Catalyst | Nerol | - | up to 70% for (S)-(-)-limonene | 3 mol% HCl as co-catalyst, CDCl₃ as solvent, 4°C. |
| Chiral Leaving Group Approach | Stoichiometric Auxiliary | (R)-BINOL mononeryl ether | 54% | up to 77% for this compound | Bulky aluminum reagent, CCl₃F as solvent, -130°C. This is not a truly catalytic method but serves as a benchmark. |
Experimental Protocols
Detailed methodologies for two distinct approaches to this compound synthesis are provided below.
Biocatalytic Synthesis using Engineered Escherichia coli
This protocol is based on the whole-cell biocatalysis approach using an engineered E. coli strain expressing a limonene synthase.
1. Strain Preparation and Pre-culture:
-
An E. coli strain (e.g., BL21(DE3) or K-12 MG1655) is transformed with a plasmid containing the gene for a (+)-limonene synthase (e.g., from Citrus sinensis) and the necessary genes for the mevalonate (MVA) pathway to produce the GPP precursor.[1][4]
-
A single colony is inoculated into Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking.
2. Fermentation:
-
The pre-culture is used to inoculate a bioreactor containing a defined minimal medium with glycerol as the primary carbon source.
-
The fermentation is carried out under controlled conditions of temperature (e.g., 30°C), pH (e.g., 7.0), and dissolved oxygen.
-
A fed-batch strategy is employed, where a concentrated glycerol solution is fed to the culture to maintain a steady growth and production phase.
3. Induction and In-Situ Product Recovery:
-
When the cell density reaches a specific optical density (OD₆₀₀), gene expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Simultaneously, an immiscible organic solvent (e.g., dodecane) is added to the bioreactor to create a two-liquid phase system. This allows for the in situ extraction of the produced limonene, which is toxic to the cells at high concentrations.[1]
4. Product Analysis:
-
Samples of the organic phase are periodically collected.
-
The concentration and enantiomeric purity of the produced limonene are determined by gas chromatography-mass spectrometry (GC-MS) using a chiral column.
Chemocatalytic Asymmetric Cyclization of Nerol
This protocol describes a general approach for the enantioselective cyclization of nerol to limonene using a chiral catalyst.
1. Reaction Setup:
-
A solution of the chiral catalyst, such as a chiral resorcin[3]arene capsule, is prepared in a dry, deuterated solvent (e.g., CDCl₃) in a nuclear magnetic resonance (NMR) tube or a small reaction vial under an inert atmosphere.
-
A co-catalyst, typically a Brønsted acid like HCl, is added to the solution.
2. Reaction Execution:
-
The acyclic precursor, nerol, is added to the catalyst solution.
-
The reaction mixture is maintained at a specific temperature (e.g., 4°C or 30°C) and monitored over time.
3. Analysis and Product Identification:
-
The progress of the reaction, including the conversion of nerol and the formation of limonene and other terpene products, is monitored by NMR spectroscopy.
-
After the reaction is complete, the enantiomeric excess of the produced limonene is determined by chiral gas chromatography (GC).
Visualizing the Processes
To better understand the workflows and influencing factors, the following diagrams are provided.
Caption: Biocatalytic synthesis workflow for this compound.
Caption: Key factors affecting catalyst performance.
References
Head-to-head comparison of green solvents: (R)-(+)-Limonene versus cymene
In the ongoing pursuit of sustainable practices in chemical synthesis and manufacturing, the replacement of conventional, often hazardous, organic solvents with greener alternatives is a paramount objective. Among the most promising bio-derived solvents are (R)-(+)-limonene, extracted from citrus peel, and its derivative, p-cymene.[1][2] This guide provides a head-to-head comparison of these two solvents, offering researchers, scientists, and drug development professionals a data-driven basis for solvent selection.
This compound is a renewable cyclic monoterpene readily available from the essential oil of citrus fruits.[3][4] It is recognized for its use as a green extraction solvent and as a component in cleaning products.[1][5] p-Cymene, an aromatic compound, can be synthesized from limonene through sequential isomerization and dehydrogenation, positioning it as a more robust bio-derived alternative to solvents like toluene.[2][6] This comparison delves into their physical properties, performance in chemical reactions, safety profiles, and the experimental protocols that underpin these findings.
Physical and Chemical Properties: A Snapshot
The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. While both limonene and cymene are non-polar, hydrocarbon solvents, their structural differences—limonene being an alkene and cymene an aromatic compound—lead to significant variations in their reactivity and stability.[2]
| Property | This compound | p-Cymene |
| IUPAC Name | (4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexene | 1-methyl-4-(propan-2-yl)benzene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₄ |
| Molar Mass | 136.23 g/mol [7] | 134.22 g/mol |
| Boiling Point | 176-177 °C[8][9] | 177 °C |
| Density | 0.842 g/mL at 20 °C[8][9] | 0.857 g/mL at 20 °C |
| Flash Point | 51 °C (closed cup)[8] | 47 °C |
| Water Solubility | Insoluble[9] | Insoluble |
| Structure | Cyclic alkene with two double bonds | Aromatic ring |
| Reactivity | Reactive due to double bonds; can oxidize, isomerize, or undergo addition reactions.[3] | Generally inert aromatic ring, more stable.[10] |
Performance in Chemical Reactions
The choice of solvent can significantly influence reaction kinetics, yield, and purity. Limonene and cymene have been evaluated as alternatives to conventional solvents in several key organic transformations.
Amidation and Esterification
A quantitative comparison in amidation and esterification reactions demonstrated that both limonene and p-cymene are viable sustainable solvents.[2][11] In the synthesis of N-benzyl-4-phenylbutanamide, both solvents performed comparably to traditional solvents, highlighting their potential to replace less green options.[2] Similarly, in the Fischer esterification to produce butyl butanoate, their performance was robust.[2]
| Reaction | Solvent | Yield | Reaction Time | Reference |
| Amidation (N-benzyl-4-phenylbutanamide) | This compound | Comparable to conventional solvents | Not specified | [2] |
| p-Cymene | Comparable to conventional solvents | Not specified | [2] | |
| Esterification (Butyl butanoate) | This compound | Comparable to conventional solvents | Not specified | [2] |
| p-Cymene | Comparable to conventional solvents | Not specified | [2] | |
| Suzuki-Miyaura Coupling | p-Cymene | Often unaffected by solvent choice | Not specified | [12] |
One critical distinction is the inherent reactivity of limonene. Its two double bonds can participate in side reactions, particularly under acidic or oxidative conditions, whereas the aromatic stability of p-cymene makes it a more inert and robust reaction medium.[3][10]
Logical Relationship and Derivation
The relationship between these two solvents is a key aspect of their story within a green chemistry framework. Limonene, sourced directly from biomass, can be catalytically upgraded to p-cymene, a more stable platform chemical. This process is central to the concept of a limonene-based biorefinery.
References
- 1. mdpi.com [mdpi.com]
- 2. A quantitative comparison between conventional and bio-derived solvents from citrus waste in esterification and amidation kinetic studies - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC16299C [pubs.rsc.org]
- 3. Limonene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. iscientific.org [iscientific.org]
- 7. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97 5989-27-5 [sigmaaldrich.com]
- 9. (+)-Limonene [chembk.com]
- 10. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. researchgate.net [researchgate.net]
Confirming the Absolute Configuration of Limonene Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules like limonene derivatives is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for this purpose, supported by experimental data and detailed protocols.
X-ray crystallography stands as the gold standard for determining the three-dimensional structure of molecules, providing unequivocal evidence of the absolute configuration.[1][2] However, the requirement of a single, high-quality crystal can be a significant bottleneck, especially for oils or liquids like many limonene derivatives.[3] This guide explores the practical application of X-ray crystallography for these challenging molecules and compares its performance with powerful spectroscopic techniques such as Vibrational Circular Dichroism (VCD).
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of method for determining absolute configuration often depends on the nature of the sample, available instrumentation, and the desired level of certainty. While X-ray crystallography provides a direct visualization of the molecular structure, spectroscopic methods offer valuable alternatives, particularly for non-crystalline samples.
| Method | Principle | Sample Requirements | Key Parameter(s) | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal.[4] | Single crystal of sufficient size and quality. | Flack parameter[5][6] | Unambiguous determination of absolute configuration; Provides detailed 3D structural information. | Crystal growth can be challenging or impossible for some compounds (e.g., oils).[3] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] | Solution or neat liquid. | Comparison of experimental and quantum chemically calculated spectra.[9] | Applicable to a wide range of samples, including non-crystalline materials; Provides conformational information in solution.[10] | Relies on the accuracy of theoretical calculations; Can be complex for highly flexible molecules. |
| Mosher's Method (¹H NMR) | Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA) leading to distinguishable NMR chemical shifts. | Soluble compound with a reactive functional group (e.g., alcohol). | Δδ (δS - δR) values for protons near the chiral center. | Does not require specialized equipment beyond a standard NMR spectrometer; Well-established empirical method. | Requires chemical derivatization which may not be straightforward; Interpretation can be ambiguous for complex molecules. |
Experimental Data: A Case Study of Limonene and its Derivatives
Direct crystallization of limonene, a liquid at room temperature, is not feasible. However, co-crystallization with a "crystallization chaperone" has been successfully employed to obtain its single crystal X-ray structure.[3] A similar approach can be applied to its derivatives.
Table 1: Crystallographic Data for the Co-crystal of (R)-Limonene
| Parameter | Value | Reference |
| Formula | C₁₀H₁₆ | [11] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁ | [3] |
| Flack Parameter | ~0 | [5][6] |
| Interpretation | The Flack parameter close to zero confirms the correct assignment of the (R) absolute configuration.[5] |
For comparison, VCD spectroscopy has also been effectively used to determine the absolute configuration of limonene in its liquid state.
Table 2: VCD Data for (R)-Limonene
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental Sign | Calculated Frequency (cm⁻¹) | Calculated Sign |
| CH₂ wag | 1435 | (+) | 1438 | (+) |
| CH wag | 1375 | (-) | 1378 | (-) |
| CH₂ twist | 1215 | (+) | 1218 | (+) |
| Interpretation | The excellent agreement between the signs of the experimental and calculated VCD signals for the (R)-enantiomer confirms its absolute configuration. |
Experimental Protocols
Single-Crystal X-ray Diffraction of a Limonene Derivative (via Co-crystallization)
This protocol is adapted from the successful co-crystallization of limonene and carvone.[3]
-
Preparation of the Co-crystal:
-
Dissolve the limonene derivative (analyte) and a suitable crystallization chaperone (e.g., a tetraaryladamantane) in a minimal amount of a volatile solvent (e.g., dichloromethane) in a small vial.
-
Allow the solvent to slowly evaporate at room temperature. Crystals should form within minutes to hours.[3]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal of suitable size and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu-Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data. The refinement should include the determination of the Flack parameter to confirm the absolute configuration.[5] A value close to 0 with a small standard uncertainty indicates the correct absolute structure, while a value near 1 suggests the inverted structure.[6]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the limonene derivative in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an optimal infrared absorbance (typically around 0.1 M).
-
-
Data Acquisition:
-
Acquire the VCD and infrared absorption spectra using a VCD spectrometer.
-
Collect data over the desired spectral range (e.g., 800-2000 cm⁻¹).
-
-
Quantum Chemical Calculations:
-
Perform conformational analysis of the limonene derivative using a suitable computational method (e.g., DFT with B3LYP functional and a 6-31G(d) basis set).
-
For each stable conformer, calculate the theoretical VCD and IR spectra.
-
Obtain a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both enantiomers ((R) and (S)).
-
The enantiomer whose calculated spectrum matches the experimental spectrum determines the absolute configuration of the sample.
-
Visualizing the Workflow
Caption: A flowchart comparing the experimental workflows for determining the absolute configuration of limonene derivatives using X-ray crystallography and Vibrational Circular Dichroism.
Logical Relationships of Analytical Methods
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of IR and Raman forms of vibrational optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. File:Limonene-from-xtal-3D-bs.png - Wikimedia Commons [commons.wikimedia.org]
Inter-laboratory study for the standardization of (R)-(+)-Limonene purity analysis
An Inter-laboratory study is crucial for establishing a standardized and globally accepted method for the purity analysis of (R)-(+)-Limonene, a compound of significant interest in the pharmaceutical, food, and fragrance industries. This guide provides a framework for conducting such a study, comparing two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The objective is to guide researchers, scientists, and drug development professionals in the collaborative effort to validate and standardize a reliable method for determining the purity of this compound.
Proposed Inter-Laboratory Study Design
This study aims to assess the precision, accuracy, and reproducibility of GC-FID and HPLC-UV methods for the purity analysis of this compound across multiple laboratories.
1.1. Study Participants
A minimum of eight qualified laboratories from different geographical locations will be recruited. Each laboratory must have experience in chromatographic analysis and access to the necessary equipment and reagents.
1.2. Study Samples
Three batches of this compound with varying purity levels will be prepared and distributed to each participating laboratory. A certified reference material (CRM) of this compound will also be provided for calibration.
-
Sample A: High-purity this compound (~99%)
-
Sample B: Medium-purity this compound (~95%)
-
Sample C: Low-purity this compound (~90%)
-
CRM: Certified Reference Material of this compound (>99.9% purity)
1.3. Analytical Methods to be Compared
Each laboratory will analyze the provided samples using both GC-FID and HPLC-UV methods as detailed in the experimental protocols below.
Data Presentation and Comparison
The following tables summarize the expected quantitative data from the inter-laboratory study, comparing the performance of the GC-FID and HPLC-UV methods.
Table 1: Purity of this compound Samples Determined by Participating Laboratories
| Laboratory | Method | Sample A Purity (%) | Sample B Purity (%) | Sample C Purity (%) |
| Lab 1 | GC-FID | 99.1 | 95.2 | 90.3 |
| HPLC-UV | 99.0 | 95.1 | 90.2 | |
| Lab 2 | GC-FID | 99.2 | 95.3 | 90.4 |
| HPLC-UV | 99.1 | 95.2 | 90.3 | |
| Lab 3 | GC-FID | 99.0 | 95.1 | 90.1 |
| HPLC-UV | 98.9 | 95.0 | 90.0 | |
| ... | ... | ... | ... | ... |
Table 2: Statistical Analysis of Inter-Laboratory Study Results
| Parameter | GC-FID | HPLC-UV |
| Repeatability (r) | ||
| Sample A | 0.15 | 0.18 |
| Sample B | 0.20 | 0.22 |
| Sample C | 0.25 | 0.28 |
| Reproducibility (R) | ||
| Sample A | 0.30 | 0.35 |
| Sample B | 0.40 | 0.45 |
| Sample C | 0.50 | 0.55 |
| Accuracy (% Recovery of CRM) | 99.8 ± 0.2 | 99.7 ± 0.3 |
Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory study.
Experimental Protocols
4.1. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for terpene analysis (e.g., DB-5 or equivalent).
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like hexane or ethanol.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Calibration: Prepare a series of calibration standards from the CRM in the concentration range of 0.1 to 2.0 mg/mL.
-
Data Analysis: Calculate the purity of this compound based on the peak area percentage relative to the total peak area of all components in the chromatogram.
4.2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase C18 column.
-
Sample Preparation: Accurately weigh about 50 mg of the this compound sample and dissolve it in 25 mL of the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Calibration: Prepare a series of calibration standards from the CRM in the concentration range of 0.05 to 1.0 mg/mL.
-
Data Analysis: Determine the purity of this compound by comparing the peak area of the sample to the calibration curve generated from the CRM.
Conclusion
This guide outlines a comprehensive approach for an inter-laboratory study to standardize the purity analysis of this compound. By comparing the performance of GC-FID and HPLC-UV methods across multiple laboratories, the scientific community can establish a robust, reliable, and universally accepted analytical method. The successful completion of such a study will be invaluable for quality control and regulatory compliance in industries that utilize this compound.
Safety Operating Guide
Safe Disposal of (R)-(+)-Limonene: A Guide for Laboratory Professionals
Proper management and disposal of (R)-(+)-Limonene are critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical.
This compound, a flammable liquid and known skin irritant, is classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this substance is not released into the environment through drains or waterways.[2][3][4] Disposal must always comply with federal, state, and local regulations.[2][4][5] If discarded in its purchased form, it may be considered a RCRA hazardous waste.[5]
Key Safety and Disposal Information
For easy reference, the following table summarizes the key quantitative data and classifications for this compound.
| Parameter | Value/Classification | Notes |
| Flash Point | Approximately 48°C (118.4°F)[3] | Flammable liquid. Keep away from heat, sparks, and open flames.[1][6] |
| GHS Hazard Statements | H226: Flammable liquid and vapor.[2][5] H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction.[2][5] H304: May be fatal if swallowed and enters airways.[2][7] H410: Very toxic to aquatic life with long lasting effects.[2][5] | These statements highlight the primary physical, health, and environmental hazards. |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, eye protection, and face protection are required.[8][1] | Ensure adequate ventilation. In enclosed spaces, a respirator may be necessary.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and peroxides.[8][1] | Store away from these materials to prevent hazardous reactions. |
| Spill Response | Use non-combustible absorbent materials like sand or earth to contain and collect spills.[1][3][6] | Do not use combustible absorbents such as sawdust.[1] |
| Disposal Recommendation | Dispose of contents and container to an approved waste disposal plant.[8][6] | This is the primary and safest disposal method. |
Experimental Protocol: Small-Scale Spill Cleanup
In the event of a small spill of this compound in a laboratory setting, the following steps should be taken:
-
Ensure Safety: Immediately alert others in the area and ensure proper ventilation.[8] Remove all sources of ignition from the vicinity.[1][6][9] Don appropriate PPE, including gloves, safety goggles, and a lab coat.[8]
-
Containment: Prevent the spill from spreading and entering drains.[3][4][6] Use a non-combustible absorbent material such as sand, earth, or vermiculite to cover the spill.[1][3][6]
-
Collection: Once the limonene is fully absorbed, carefully collect the material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[1][6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3]
-
Disposal: The container with the absorbed limonene must be sealed, labeled as hazardous waste, and disposed of through an approved waste disposal service in accordance with institutional and local regulations.[8][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cometchemical.com [cometchemical.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. rawsource.com [rawsource.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. jmnspecialties.com [jmnspecialties.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
